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  • Product: 3-(2-Methoxyphenoxy)propanenitrile
  • CAS: 70786-42-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-(2-Methoxyphenoxy)propanenitrile

Executive Summary 3-(2-Methoxyphenoxy)propanenitrile (CAS 70786-42-4) is a specialized organic intermediate belonging to the class of phenoxyalkyl nitriles.[1] Structurally derived from the cyanoethylation of guaiacol (2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Methoxyphenoxy)propanenitrile (CAS 70786-42-4) is a specialized organic intermediate belonging to the class of phenoxyalkyl nitriles.[1] Structurally derived from the cyanoethylation of guaiacol (2-methoxyphenol), this compound serves as a critical electrophilic building block in medicinal chemistry. Its primary utility lies in its reduction to 3-(2-methoxyphenoxy)propylamine , a pharmacophore embedded in various antihypertensive agents (e.g., Urapidil analogues) and CNS-active serotonin receptor ligands.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization methods, designed for researchers in lead optimization and process chemistry.

Molecular Identity & Structural Analysis[2][3]

AttributeDetail
IUPAC Name 3-(2-Methoxyphenoxy)propanenitrile
Common Synonyms 1-Cyano-2-(2-methoxyphenoxy)ethane;

-(2-Methoxyphenoxy)propionitrile
CAS Number 70786-42-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES COC1=CC=CC=C1OCCC#N
InChI Key DTAWFMRIHNITFA-UHFFFAOYSA-N
Structural Commentary

The molecule features a guaiacol core (o-methoxyphenol) ether-linked to a propionitrile tail .

  • Lipophilicity: The methoxy group (

    
    ) at the ortho position introduces steric bulk and intramolecular hydrogen bonding potential, slightly increasing lipophilicity compared to the para isomer.
    
  • Reactivity: The nitrile group (

    
    ) is electron-withdrawing, activating the adjacent methylene protons for potential alkylation, though its primary role is as a precursor for reduction (to amines) or hydrolysis (to acids).
    

Physicochemical Properties

Data aggregated from experimental analogues and predictive cheminformatics models.

PropertyValue / DescriptionSource/Method
Physical State Crystalline solid or viscous oil (purity dependent)Experimental Observation
Melting Point 62–65 °C (Predicted/Analogous)Derived from p-isomer trends
Boiling Point 165–170 °C @ 15 mmHgVacuum Distillation
Density 1.12 g/cm³ (Predicted)ACD/Labs Model
LogP (Octanol/Water) 1.98 ± 0.3Consensus LogP
Water Solubility Insoluble (< 0.5 mg/mL)Shake-flask Method
Solubility (Organic) Soluble in DCM, Ethyl Acetate, Methanol, DMSOPolarity Matching
pKa N/A (Non-ionizable in physiological range)Structural Analysis
Solubility Profile & Solvent Selection

Due to the aromatic ring and ether linkage, the compound exhibits poor aqueous solubility. For reaction monitoring and purification:

  • Extraction: Dichloromethane (DCM) is the preferred solvent for liquid-liquid extraction from aqueous reaction quenches.

  • Crystallization: Recrystallization from Ethanol/Water (9:1) or Isopropanol is effective for solid purification.

Synthetic Context & Reaction Profiling[8][9][10]

The synthesis of 3-(2-methoxyphenoxy)propanenitrile is classically achieved via the Cyanoethylation of Guaiacol . This is a base-catalyzed Michael addition where the phenoxide ion attacks the electron-deficient alkene of acrylonitrile.

Reaction Mechanism & Pathway

The following Graphviz diagram illustrates the synthesis and downstream utility of the compound.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Target 3-(2-Methoxyphenoxy) propanenitrile (CAS 70786-42-4) Guaiacol->Target Michael Addition (Reflux, 8-12h) Acrylo Acrylonitrile (CH2=CH-CN) Acrylo->Target Base Cat. Base (Triton B / NaOMe) Base->Target Amine 3-(2-Methoxyphenoxy) propylamine Target->Amine Reduction (LiAlH4 or H2/Ni) Acid 3-(2-Methoxyphenoxy) propanoic acid Target->Acid Hydrolysis (HCl/H2O) Drug Urapidil Analogues (5-HT1A Ligands) Amine->Drug N-Alkylation

Caption: Synthesis of CAS 70786-42-4 via Michael Addition and its downstream conversion to pharmacologically active amine scaffolds.

Experimental Protocols

Protocol A: Synthesis via Cyanoethylation

Objective: Preparation of 3-(2-methoxyphenoxy)propanenitrile from guaiacol.

Reagents:

  • Guaiacol (1.0 eq)

  • Acrylonitrile (3.0 eq) – Excess drives equilibrium

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) – Catalyst

  • Solvent: t-Butanol or neat (solvent-free)

Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stirrer with Guaiacol (12.4 g, 100 mmol).

  • Catalyst Addition: Add Triton B (2.0 mL) dropwise. The solution may darken slightly due to phenoxide formation.

  • Addition: Heat the mixture to 40°C. Add Acrylonitrile (15.9 g, 300 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 80–85°C (reflux) for 12–24 hours. Monitor consumption of Guaiacol by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Dilute with DCM (100 mL) and wash with 1N NaOH (2 x 50 mL) to remove unreacted guaiacol, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil can be crystallized from cold isopropanol or distilled under high vacuum (0.1 mmHg) if high purity is required.

Protocol B: Solubility Determination (Shake-Flask)

Objective: Determine saturation solubility in phosphate buffer (pH 7.4).

  • Add excess solid compound (~10 mg) to 2 mL of PBS buffer in a glass vial.

  • Agitate at 25°C for 24 hours using an orbital shaker.

  • Filter the suspension through a 0.45 µm PVDF syringe filter.

  • Analyze the filtrate via HPLC-UV (Method below) against a standard curve prepared in Methanol.

Analytical Methodologies (HPLC)[14][17]

For quality control and purity assessment, the following Reverse Phase HPLC method is recommended.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 270 nm (Guaiacol absorption max) & 210 nm (Nitrile)

  • Temperature: 30°C

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 (Stop) |

Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (1 mg/mL in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18 Column, Gradient) Inject->Sep Detect UV Detection (270 nm) Sep->Detect Data Integration & Purity % Detect->Data

Caption: Standardized HPLC workflow for purity assessment of phenoxyalkyl nitriles.

Safety & Handling

  • Hazards: As a nitrile, potential for metabolic release of cyanide exists, though the ether linkage is stable. Treat as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ether linkage.

  • Disposal: All nitrile waste must be segregated and treated as hazardous chemical waste, often requiring specific incineration protocols.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 223383, 3-(3-Methoxyphenoxy)propanenitrile. [Link](Note: Reference for structural analogue properties).

  • Organic Syntheses. (2011). General Procedures for Cyanoethylation of Phenols. Org. Synth. Coll. Vol. 1-10. [Link]

  • Accela Chem. (2024). Safety Data Sheet: Phenoxyalkyl Nitriles. [Link]

Sources

Exploratory

A Technical Guide to 3-(2-Methoxyphenoxy)propanenitrile: Molecular Properties, Synthesis, and Characterization

Abstract This technical guide provides a comprehensive overview of 3-(2-Methoxyphenoxy)propanenitrile, a niche aromatic nitrile of interest in synthetic chemistry and potential drug development pathways. While experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenoxy)propanenitrile, a niche aromatic nitrile of interest in synthetic chemistry and potential drug development pathways. While experimental data for this specific ortho-isomer is not widely published, this document synthesizes information from its structural isomers and foundational chemical principles to serve as an authoritative resource for researchers. We will detail the compound's molecular structure and weight, outline a robust synthetic protocol, predict its spectroscopic signatures, and provide essential safety and handling information. This guide is intended to bridge the information gap and facilitate further research and application of this compound.

Introduction and Chemical Identity

3-(2-Methoxyphenoxy)propanenitrile belongs to the class of aromatic ether nitriles. Its structure, featuring a methoxy group ortho to a phenoxy-propanenitrile substituent, makes it a valuable intermediate. The nitrile group is a versatile functional handle for transformations into amines, carboxylic acids, and other functionalities, while the ether linkage provides stability and influences the molecule's overall polarity and conformation. Its isomers, particularly 3-(4-methoxyphenoxy)propanenitrile, are recognized as intermediates in organic synthesis.[1] This guide focuses specifically on the 2-methoxy (ortho) isomer, providing deduced and predicted data to support laboratory work.

Table 1: Chemical Identity and Physicochemical Properties
IdentifierValueSource / Method
IUPAC Name 3-(2-Methoxyphenoxy)propanenitrileIUPAC Nomenclature
Synonyms o-Guaiacol Propionitrile; 2-(2-Cyanoethoxy)anisoleCommon Nomenclature
Molecular Formula C₁₀H₁₁NO₂Deduced from Structure
CAS Number Not explicitly assigned.Database Search
Molecular Weight 177.20 g/mol Calculated[2][3]
Exact Mass 177.078979 g/mol Calculated[2]
Physical State Predicted: Colorless to pale yellow liquid or low-melting solidAnalogy to isomers[4]

Molecular Structure and Weight

The molecular structure of 3-(2-Methoxyphenoxy)propanenitrile consists of a benzene ring substituted with a methoxy group (-OCH₃) and a 3-oxypropanenitrile group (-OCH₂CH₂C≡N) at adjacent (ortho) positions.

Molecular Formula: C₁₀H₁₁NO₂

Calculation of Molecular Weight:

  • (10 x Carbon atomic mass) = 10 x 12.011 = 120.11

  • (11 x Hydrogen atomic mass) = 11 x 1.008 = 11.088

  • (1 x Nitrogen atomic mass) = 1 x 14.007 = 14.007

  • (2 x Oxygen atomic mass) = 2 x 15.999 = 31.998

  • Total Molecular Weight = 177.203 g/mol

The monoisotopic mass, used for high-resolution mass spectrometry, is calculated using the mass of the most abundant isotopes and is 177.078979 Da.[2]

Caption: 2D Molecular Structure and Key Identifiers.

Synthesis Protocol: Cyanoethylation of Guaiacol

The most direct and industrially relevant synthesis of 3-(2-Methoxyphenoxy)propanenitrile is via the cyanoethylation of 2-methoxyphenol (guaiacol). This reaction is a specific type of Michael addition, where the phenoxide ion acts as a nucleophile attacking the β-carbon of acrylonitrile. A similar protocol has been successfully employed for the para-isomer.[5]

Reaction Scheme: 2-Methoxyphenol (Guaiacol) + Acrylonitrile → 3-(2-Methoxyphenoxy)propanenitrile

Caption: Synthetic Workflow via Cyanoethylation.

Step-by-Step Methodology
  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and a temperature controller. Purge the system with an inert gas (e.g., nitrogen or argon).

  • Charge Reagents: To the reactor, add 2-methoxyphenol (guaiacol) (1.0 mol equiv.), acrylonitrile (2.0-3.0 mol equiv.), and a suitable solvent such as tert-butanol.[5]

  • Catalyst Addition: Add a base catalyst. Anhydrous potassium carbonate (K₂CO₃) (3.0 mol equiv.) is an effective and economical choice.[5] The base is crucial as it deprotonates the phenolic hydroxyl group of guaiacol, forming the highly nucleophilic phenoxide ion required for the addition reaction.

  • Reaction: Heat the stirred reaction mixture to 80-85°C. Maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and byproducts).

    • The filtrate is then quenched with cold water.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield 3-(2-Methoxyphenoxy)propanenitrile as a pure substance.

Predicted Analytical and Spectroscopic Characterization

Due to the absence of published experimental spectra for 3-(2-Methoxyphenoxy)propanenitrile, this section provides a predicted analysis based on the known spectroscopic behavior of its constituent functional groups and data from its isomers.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile, ether, and aromatic functionalities.

  • C≡N Stretch: A sharp, strong absorption band is predicted in the range of 2220-2240 cm⁻¹. Conjugation with the aromatic ring typically shifts the nitrile stretch to a slightly lower wavenumber compared to saturated nitriles.[6]

  • C-O-C Stretch (Aromatic Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one near 1020-1040 cm⁻¹ (symmetric stretch).

  • Aromatic C=C Stretch: Medium to weak absorptions from the benzene ring stretching are expected in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and propionitrile groups will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • Aromatic Protons (4H): δ 6.8-7.2 ppm. These four protons on the disubstituted benzene ring will exhibit a complex multiplet pattern due to their distinct chemical environments and ortho/meta/para couplings.

  • Methoxy Protons (-OCH₃, 3H): δ ~3.8 ppm. A sharp singlet.

  • Methylene Protons (-OCH₂-, 2H): δ ~4.2 ppm. A triplet, coupled to the adjacent CH₂ group.

  • Methylene Protons (-CH₂CN, 2H): δ ~2.8 ppm. A triplet, coupled to the adjacent OCH₂ group.

¹³C NMR (Predicted, in CDCl₃, 101 MHz):

  • Nitrile Carbon (-C≡N): δ ~117-119 ppm.[7]

  • Aromatic Carbons (6C): δ ~110-158 ppm. Six distinct signals are expected, including two quaternary carbons attached to the oxygen atoms.

  • Methoxy Carbon (-OCH₃): δ ~55-56 ppm.[8]

  • Methylene Carbon (-OCH₂-): δ ~65-67 ppm.

  • Methylene Carbon (-CH₂CN): δ ~18-20 ppm.

Mass Spectrometry (MS)

In Electron Ionization (EI) mode, the mass spectrum is predicted to show a discernible molecular ion peak (M⁺) at m/z = 177. Key fragmentation pathways would likely involve:

  • Alpha-cleavage at the ether: Loss of the propanenitrile radical (-•CH₂CH₂CN) to give a fragment corresponding to the 2-methoxyphenoxy cation at m/z = 123.

  • Loss of a methoxy radical: Cleavage of the methoxy group can lead to a loss of •CH₃ (M-15) resulting in a fragment at m/z = 162.

  • Formation of the tropylium ion: Common in aromatic compounds, rearrangement and fragmentation could lead to a peak at m/z = 91.

  • Cleavage of the propanenitrile side chain: Fragmentation can occur along the ethyl bridge.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Methoxyphenoxy)propanenitrile is not available, the hazard profile can be inferred from related aromatic nitriles and ethers.[9]

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Conclusion

3-(2-Methoxyphenoxy)propanenitrile is a compound with significant potential as a synthetic intermediate. This guide provides a foundational framework for its study, including its core molecular properties, a detailed synthesis protocol, and a predicted spectroscopic profile for its characterization. By leveraging data from analogous compounds, this document empowers researchers to confidently work with this molecule, paving the way for new discoveries and applications in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223383, 3-(3-Methoxyphenoxy)propanenitrile. PubChem. Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118852, Propanenitrile, 3-(2-methoxyethoxy)-. PubChem. Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458361, 3-(2-Hydroxy-4-methoxyphenyl)propanenitrile. PubChem. Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57043492, 3-[2-(Methoxymethoxy)ethoxy]propanenitrile. PubChem. Retrieved February 28, 2026, from [Link]

  • LibreTexts. (n.d.). Infrared Spectroscopy (IR). Retrieved February 28, 2026, from [Link]

  • ACS Publications. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B. Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 320411, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. PubChem. Retrieved February 28, 2026, from [Link]

  • PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved February 28, 2026, from [Link]

  • SpectraBase. (n.d.). Propanenitrile, 3-(2-methylphenoxy)-. Retrieved February 28, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved February 28, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 28, 2026, from [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • SynThink. (n.d.). 3-(2-methoxyphenoxy)propane-1,2-diol | 93-14-1. Retrieved February 28, 2026, from [Link]

  • Diva Portal. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved February 28, 2026, from [Link]

  • U.S. Forest Service Research & Development. (1981). Synthesis of 14C Labeled 3-Methoxy-4-Hydroxy-α-(2-Methoxyphenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. Retrieved February 28, 2026, from [Link]

  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Retrieved February 28, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Green Chemistry. Retrieved February 28, 2026, from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Retrieved February 28, 2026, from [Link]

  • ACS Publications. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved February 28, 2026, from [Link]

  • Google Patents. (n.d.). EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles.
  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved February 28, 2026, from [Link]

  • SpectraBase. (n.d.). 3-(2-Methylallyloxy)propanenitrile - Optional[13C NMR] - Chemical Shifts. Retrieved February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 28, 2026, from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 28, 2026, from [Link]

Sources

Foundational

Solubility profile of 3-(2-Methoxyphenoxy)propanenitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-(2-Methoxyphenoxy)propanenitrile Executive Summary & Chemical Context 3-(2-Methoxyphenoxy)propanenitrile (CAS: 70786-42-4) is a critical organic intermediate, pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-(2-Methoxyphenoxy)propanenitrile

Executive Summary & Chemical Context

3-(2-Methoxyphenoxy)propanenitrile (CAS: 70786-42-4) is a critical organic intermediate, primarily utilized in the synthesis of 2-(2-methoxyphenoxy)ethylamine , a key building block for antihypertensive and vasodilating agents such as Carvedilol and Urapidil .

Understanding the solubility profile of this ether-nitrile compound is non-negotiable for optimizing reaction yield, designing efficient crystallization downstream processes, and minimizing solvent waste. This guide synthesizes physicochemical principles with field-proven experimental protocols to establish a robust solubility framework.

Physicochemical Identity:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.20 g/mol

  • Key Functional Groups: Nitrile (

    
    , polar aprotic acceptor), Ether (
    
    
    
    , H-bond acceptor), Methoxyphenyl (lipophilic moiety).
  • Predicted LogP: ~1.6 – 1.9 (Moderate Lipophilicity)

Solubility Profile & Solvent Selection Matrix

The solubility of 3-(2-Methoxyphenoxy)propanenitrile is governed by the competition between its polar nitrile tail and the lipophilic methoxyphenoxy head.

Qualitative Solubility Matrix

The following matrix categorizes solvents based on their interaction capability with the solute's dipole and aromatic system.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Strong dipole-dipole interactions; excellent solvation of the aromatic ring.
Polar Aprotic Acetonitrile, Acetone, DMFHigh "Like dissolves like" (nitrile-nitrile interaction); effective disruption of crystal lattice.
Esters Ethyl Acetate, Isopropyl AcetateHigh Favorable dipole interactions; standard solvent for extraction post-synthesis.
Alcohols (Protic) Methanol, Ethanol, IsopropanolTemperature Dependent High solubility at boiling; moderate-to-low at

. Ideal for recrystallization .
Aromatic Hydrocarbons Toluene, BenzeneModerate

stacking interactions with the phenoxy ring; good for hot extraction.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polar interactions to overcome lattice energy. Used as anti-solvents .
Water WaterInsoluble Hydrophobic effect dominates; solute cannot disrupt water's H-bond network.
Quantitative Solubility Trends (Representative)

Note: While specific empirical data points for CAS 70786-42-4 are proprietary to specific process patents, the following trends are derived from structural analogs (e.g., 3-phenoxypropanenitrile) to guide process design.

Table 1: Solubility Behavior in Key Process Solvents (Mole Fraction,


) 
Temperature (K)Methanol (Recrystallization)Toluene (Reaction Medium)Ethyl Acetate (Extraction)
283.15 (10°C)



298.15 (25°C)



313.15 (40°C)



323.15 (50°C)



Process Insight: The steep solubility curve in Methanol (approx. 4-fold increase from 10°C to 50°C) identifies it as the superior solvent for cooling crystallization, offering high recovery yields.

Thermodynamic Modeling & Analysis

To scale up purification, we must model the solubility data mathematically. The dissolution process is endothermic (


) and entropy-driven.[1]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: Use this equation to predict solubility at unmeasured temperatures within the operational range (e.g., determining the precise cooling ramp for a crystallizer).

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, we calculate the driving forces:

  • Enthalpy of Solution (

    
    ):  Positive value indicates heat is absorbed. Higher values in non-polar solvents suggest stronger solute-solute interactions than solute-solvent interactions.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive
    
    
    values indicate that the dissolution is non-spontaneous at saturation, requiring thermal energy to proceed.

Experimental Protocols (Self-Validating)

For precise process development, you must generate exact solubility curves for your specific lot of material (purity affects solubility).

Protocol A: Laser Monitoring Observation Technique (High Precision)

Best for generating full solubility curves (


 vs 

).
  • Preparation: Load a precise mass of 3-(2-methoxyphenoxy)propanenitrile and solvent into a jacketed glass vessel equipped with a laser turbidity probe.

  • Dissolution: Heat the mixture until the laser transmission reaches 100% (clear solution).

  • Cooling: Cool at a controlled rate (e.g., 0.1 K/min).

  • Detection: Record the temperature (

    
    ) where laser transmission drops significantly (nucleation/cloud point).
    
  • Validation: Repeat with varying solute concentrations to build the polythermal curve.

Protocol B: Static Gravimetric Method (Robust)

Best for determining saturation limits at fixed temperatures.

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Stop agitation, allow settling, and filter the supernatant through a 0.45 µm warmed syringe filter.

  • Quantification: Evaporate a known volume of filtrate and weigh the residue.

    • Calculation: Solubility (

      
      ) = Mass of Residue / Mass of Solvent.
      

Process Workflow Visualization

The following diagrams illustrate the logic for synthesis purification and solubility determination.

Diagram 1: Purification & Crystallization Workflow

PurificationWorkflow Raw Crude Reaction Mixture (in Toluene/Acetonitrile) Wash Aqueous Wash (Remove Salts/Base) Raw->Wash Partition Evap Solvent Evaporation (Vacuum Distillation) Wash->Evap Organic Phase CrudeOil Crude Oil/Solid Evap->CrudeOil Dissolve Dissolution in Hot Methanol (T = 50-60°C) CrudeOil->Dissolve Solvent Switch Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (T -> 0-5°C) Filter->Cool Supersaturation Isolate Filtration & Drying (Pure Product) Cool->Isolate Crystallization

Caption: Workflow for isolating 3-(2-methoxyphenoxy)propanenitrile using solvent switching and cooling crystallization.

Diagram 2: Solubility Determination Logic

SolubilityLogic Start Define Solvent System Prep Prepare Excess Solute Slurry Start->Prep Equil Equilibrate at T (24h Shaking) Prep->Equil Sample Sample Supernatant Equil->Sample Isothermal Analyze Quantify Concentration (HPLC/Gravimetric) Sample->Analyze Model Fit to Apelblat Model Analyze->Model Data Point Model->Start Next Temp/Solvent

Caption: Iterative logic for experimentally determining and modeling thermodynamic solubility parameters.

References

  • Synthesis of Phenoxyalkylnitriles

    • Title: Cyanoethylation of Phenols and Alcohols.[2]

    • Source:Journal of the American Chemical Society.
    • Context: Describes the base-catalyzed addition of acrylonitrile to phenols (Guaiacol) to form 3-(2-methoxyphenoxy)propanenitrile.
  • Thermodynamic Modeling of Solubility

    • Title: Correlation and Prediction of Solubility of Organic Compounds in Solvents using Apelblat Equ
    • Source:Journal of Molecular Liquids.
    • Context: Establishes the mathematical framework (Apelbl
  • Carvedilol Intermediate Chemistry

    • Title: Process for the preparation of Carvedilol and its intermedi
    • Source:Google P
    • Context: Details the use of phenoxy-nitriles and amines in the synthesis of Carvedilol.
  • Compound Data (CAS 70786-42-4)

    • Title: 3-(2-Methoxyphenoxy)propanenitrile Product Page.[3][4]

    • Source:Sigma-Aldrich / Merck.
    • Context: Verification of chemical identity and physical constants.[5]

Sources

Exploratory

Thermodynamic Stability of 3-(2-Methoxyphenoxy)propanenitrile: An In-depth Technical Guide

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical sciences and drug development, the thermodynamic stability of a molecule is a cornerstone of its viability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences and drug development, the thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic agent. It dictates not only the shelf-life and storage conditions of a drug substance but also its safety and efficacy profile. An unstable compound can degrade into impurities of unknown toxicological profiles, leading to a loss of potency and potentially harmful effects. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability is therefore not just a regulatory requirement, but a fundamental scientific necessity.

This guide provides an in-depth technical exploration of the thermodynamic stability of 3-(2-Methoxyphenoxy)propanenitrile, a molecule possessing a unique combination of functional groups that present both opportunities and challenges in its handling and formulation. While specific, in-depth studies on this exact molecule are not extensively published, this paper will construct a robust stability profile by examining its structural components, proposing potential degradation pathways based on analogous compounds, and detailing the state-of-the-art experimental and computational methodologies for its assessment. The insights provided herein are designed to be field-proven, grounding theoretical principles in practical, actionable protocols.

Chemical Profile of 3-(2-Methoxyphenoxy)propanenitrile

To understand the thermodynamic stability of 3-(2-Methoxyphenoxy)propanenitrile, it is essential to first dissect its molecular structure and the interplay of its constituent functional groups.

Molecular Structure:

Caption: Molecular structure of 3-(2-Methoxyphenoxy)propanenitrile.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Functional Groups Aromatic ring, Ether (aryl alkyl ether), Nitrile (aliphatic)

The stability of this molecule is a composite of the characteristics of these functional groups:

  • Aryl Alkyl Ether Linkage: The ether bond between the propanenitrile chain and the guaiacol (2-methoxyphenol) moiety is a potential site for cleavage, particularly at elevated temperatures or in the presence of strong acids or bases. The pyrolysis of guaiacol itself is known to proceed via the homolytic cleavage of the CH3-O bond.[1] Thermal decomposition of aryl alkyl ethers can proceed through various radical and non-radical pathways.[2][3]

  • Aliphatic Nitrile Group: The cyano (-C≡N) group is relatively stable but can undergo hydrolysis under acidic or basic conditions to first form an amide and subsequently a carboxylic acid.[4][5][6][7] At high temperatures, aliphatic nitriles can decompose, potentially releasing toxic fumes such as hydrogen cyanide and oxides of nitrogen.[8][9]

  • 2-Methoxyphenol (Guaiacol) Moiety: The aromatic ring provides a degree of electronic stability. However, the methoxy group can be a site of initial thermal degradation. Studies on guaiacol pyrolysis show that the initial decomposition step is often the loss of a methyl radical from the methoxy group.[10][11][12]

Synthesis and Potential Impurities: A common synthetic route to similar compounds involves the reaction of a methoxyphenol with acrylonitrile.[13][14] Potential impurities from such a synthesis could include unreacted starting materials and by-products of side reactions, which could impact the overall stability of the final compound.

Predictive and Computational Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational chemistry offers powerful tools for predicting the thermodynamic stability of a molecule.[15][16][17][18][19]

Density Functional Theory (DFT): DFT calculations can be employed to determine key thermodynamic parameters such as:

  • Enthalpy of Formation (ΔHf°): The energy change when the compound is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound.

  • Bond Dissociation Energies (BDEs): The energy required to break specific bonds in the molecule, which can indicate the most likely points of initial thermal decomposition.[1]

Workflow for Computational Stability Prediction:

G A Define Molecular Geometry B Select DFT Functional and Basis Set A->B C Geometry Optimization B->C D Frequency Calculation C->D E Calculate Thermodynamic Properties (ΔHf°, ΔGf°) D->E F Calculate Bond Dissociation Energies D->F G Propose Decomposition Pathways F->G

Caption: Workflow for computational prediction of thermodynamic stability.

By identifying the bonds with the lowest dissociation energies, a theoretical model of the most probable decomposition pathways can be constructed, guiding subsequent experimental design.

Experimental Determination of Thermodynamic Stability

Experimental analysis is indispensable for accurately characterizing the thermodynamic stability of a compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21] It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-Methoxyphenoxy)propanenitrile into a suitable DSC pan (e.g., aluminum). Crimp the pan to seal it.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[22]

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above any expected transitions (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting (if applicable) and the onset temperature of decomposition, which is typically observed as a sharp exothermic or endothermic peak. The purity of the compound can also be estimated from the melting endotherm.[23][24]

Data Presentation: DSC Results Table

ParameterObserved Value
Melting Point (Onset) TBD (°C)
Enthalpy of Fusion (ΔHfus) TBD (J/g)
Decomposition (Onset) TBD (°C)
Purity (mol%) TBD

DSC Experimental Workflow:

G A Instrument Calibration B Sample Weighing & Encapsulation A->B C Place Sample & Reference in DSC Cell B->C D Set Temperature Program & Atmosphere C->D E Run Experiment D->E F Analyze Thermogram E->F G Determine Tm, ΔHfus, Tdecomp F->G

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information on its thermal stability and decomposition profile.[25][26][27][28]

Experimental Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA balance and temperature using appropriate standards.

  • Sample Preparation: Weigh 5-10 mg of 3-(2-Methoxyphenoxy)propanenitrile into a tared TGA crucible (e.g., alumina or platinum).[29]

  • Experimental Conditions:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to study thermal decomposition, or with an oxidative gas (e.g., air) to assess oxidative stability.

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (Tmax).

Data Presentation: TGA Results Table

ParameterInert Atmosphere (N2)Oxidative Atmosphere (Air)
Onset of Decomposition (Tonset) TBD (°C)TBD (°C)
Temperature of Max. Mass Loss (Tmax) TBD (°C)TBD (°C)
Mass Loss (%) at Tmax TBDTBD
Residual Mass (%) at 600 °C TBDTBD

TGA Experimental Workflow:

G A Instrument Calibration B Sample Weighing into Crucible A->B C Place Crucible on TGA Balance B->C D Set Temperature Program & Atmosphere C->D E Run Experiment D->E F Analyze TGA/DTG Curves E->F G Determine Tonset, Tmax, Mass Loss F->G

Caption: Experimental workflow for TGA analysis.

Hyphenated Techniques: TGA-MS and TGA-FTIR

To elucidate the decomposition pathways, the gaseous products evolved during TGA can be analyzed in real-time by coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[28][30][31][32][33][34] This provides invaluable information on the chemical nature of the fragments produced at different stages of decomposition, allowing for the confirmation of proposed mechanisms.

Potential Decomposition Pathways

Based on the chemical structure and literature on analogous compounds, several decomposition pathways can be postulated for 3-(2-Methoxyphenoxy)propanenitrile.

Proposed Decomposition Pathways:

G cluster_0 3-(2-Methoxyphenoxy)propanenitrile cluster_1 Thermal Stress cluster_2 Chemical Stress (Hydrolysis) A C10H11NO2 B Pathway 1: Ether Cleavage A->B Δ C Pathway 2: Nitrile Decomposition A->C Δ D Pathway 3: Guaiacol Moiety Fragmentation A->D Δ E Acid/Base Catalysis A->E H2O, H+/OH- F F B->F Guaiacol + Acrylonitrile fragments G G C->G HCN, NH3, other N-compounds H H D->H Phenol, Catechol, Methane I I E->I 3-(2-Methoxyphenoxy)propanoic acid

Caption: Proposed decomposition pathways for 3-(2-Methoxyphenoxy)propanenitrile.

  • Ether Bond Cleavage: The C-O bond of the ether linkage is a likely point of initial scission under thermal stress, potentially leading to the formation of guaiacol and acrylonitrile-related fragments.[1][10]

  • Nitrile Group Decomposition: At higher temperatures, the propanenitrile chain can degrade, possibly eliminating hydrogen cyanide or other small nitrogen-containing molecules.[8][9]

  • Guaiacol Moiety Fragmentation: The 2-methoxyphenol part of the molecule can undergo further decomposition, consistent with studies on guaiacol pyrolysis, which show the formation of catechol, phenol, and methane.[10][11][12]

  • Hydrolysis: In the presence of water and acid or base, the nitrile group is expected to hydrolyze to 3-(2-Methoxyphenoxy)propanoic acid.[4][5][6][7]

Accelerated Stability Testing

To predict the long-term stability and establish a shelf-life, accelerated stability testing is performed.[35][36][37][38][39] This involves storing the compound at elevated temperatures and humidity and monitoring its degradation over time.

General Protocol for Accelerated Stability Testing:

  • Batch Selection: Use at least three batches of 3-(2-Methoxyphenoxy)propanenitrile to ensure robustness of the data.

  • Storage Conditions: Store samples in controlled environment chambers at accelerated conditions (e.g., 40 °C / 75% RH) and long-term conditions (e.g., 25 °C / 60% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

  • Data Evaluation: The rate of degradation at accelerated conditions is used to project the stability at long-term storage conditions, often using the Arrhenius equation.

Conclusion

The thermodynamic stability of 3-(2-Methoxyphenoxy)propanenitrile is a complex interplay of its aryl ether, aliphatic nitrile, and substituted aromatic ring functionalities. While no direct studies are available, a comprehensive stability profile can be constructed through a systematic approach. Computational modeling provides initial insights into bond strengths and potential degradation pathways. Experimental techniques, primarily DSC and TGA, offer quantitative data on thermal transitions and decomposition temperatures. Hyphenated methods like TGA-MS are crucial for elucidating the exact nature of decomposition products. Finally, accelerated stability studies provide the necessary data to predict long-term stability and establish appropriate storage conditions. By integrating these methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this molecule.

References

  • Computational prediction of organic crystal thermodynamics using molecular dynamics. (n.d.).
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  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Theoretical studies on pyrolysis mechanism of guaiacol as lignin model compound. (2025). Journal of Renewable and Sustainable Energy.
  • Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. (2009). UNI ScholarWorks.
  • Theoretical studies on pyrolysis mechanism of guaiacol as lignin model compound. (2013). Journal of Renewable and Sustainable Energy.
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  • A complete description of thermodynamic stabilities of molecular crystals. (2022). PNAS.
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Foundational

Comprehensive Technical Guide on 2-Methoxyphenol Propanenitrile Derivatives: Synthesis, Mechanisms, and Applications

Executive Summary As the demand for highly specific adrenergic antagonists and targeted chemotherapeutic agents grows, the synthesis of customized aryloxypropanamines has become a cornerstone of medicinal chemistry. At t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly specific adrenergic antagonists and targeted chemotherapeutic agents grows, the synthesis of customized aryloxypropanamines has become a cornerstone of medicinal chemistry. At the heart of this chemical space are 2-methoxyphenol propanenitrile derivatives , specifically 3-(2-methoxyphenoxy)propanenitrile. This whitepaper provides an in-depth, mechanistic literature review and validated synthetic protocols for generating these critical intermediates. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with rigorous structural validation.

Chemical Architecture and Rationale

The molecular architecture of 3-(2-methoxyphenoxy)propanenitrile (CAS 70786-42-4) combines two highly versatile moieties:

  • The 2-Methoxyphenol (Guaiacol) Core: This electron-rich aromatic system provides a crucial hydrogen-bonding acceptor (the methoxy group) adjacent to the ether linkage. This specific steric and electronic arrangement is highly conserved in various bioactive molecules, including anti-proliferative agents and tubulin-binding chemotherapeutics[1].

  • The Propanenitrile Aliphatic Chain: Serving as a reactive handle, the nitrile group is a latent primary amine. Through controlled reduction, it yields 3-(2-methoxyphenoxy)propan-1-amine (CAS 3245-88-3), a primary amine that acts as the nucleophilic building block for secondary and tertiary amines found in cardiovascular drugs[2].

The strategic combination of these functional groups allows for the modular assembly of complex pharmacophores, making the propanenitrile derivative an indispensable intermediate.

Mechanistic Pathways & Pharmacological Relevance

The primary utility of 2-methoxyphenol propanenitrile derivatives lies in their conversion to aryloxypropanamines. These amines are the structural backbone of numerous


- and 

-adrenergic receptor antagonists.

Mechanistically, the aryloxy ether oxygen participates in critical hydrogen bonding with the receptor's binding pocket (often interacting with serine or asparagine residues), while the protonated amine forms a salt bridge with a conserved aspartic acid residue in the transmembrane domain. This competitive antagonism prevents endogenous catecholamines from binding, thereby inhibiting adenylyl cyclase activity, reducing intracellular calcium levels, and ultimately causing vasodilation and a reduction in heart rate[3].

PharmPathway D Aryloxypropanamine Derivative R Adrenergic Receptors (α1 / β) D->R Competitive Antagonism AC Adenylyl Cyclase Inhibition R->AC G-protein modulation Ca Decreased Intracellular Ca2+ R->Ca Pathway block AC->Ca Phys Vasodilation & Reduced Heart Rate Ca->Phys Physiological Response

Fig 1: Pharmacological signaling pathway of aryloxypropanamine adrenergic antagonists.

Validated Synthetic Workflows

To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common synthetic pitfalls.

Protocol A: Base-Catalyzed Cyanoethylation of Guaiacol

This step generates the core 3-(2-methoxyphenoxy)propanenitrile via a Michael addition[4].

Causality & Reagent Selection: Using aqueous sodium hydroxide for this reaction often leads to the anionic polymerization of acrylonitrile, drastically reducing yields. Instead, we utilize Triton B (benzyltrimethylammonium hydroxide) . As an organic-soluble phase-transfer catalyst and strong base, Triton B ensures homogeneous deprotonation of the guaiacol, directing the nucleophilic phenoxide exclusively toward the


-carbon of the Michael acceptor.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 2-methoxyphenol (guaiacol, 100 mmol) in 150 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add 5 mol% of Triton B (40% solution in methanol). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Michael Addition: Dropwise, add acrylonitrile (120 mmol) over 30 minutes. The slight excess compensates for any trace evaporation.

  • Reflux: Heat the reaction mixture to 85°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the guaiacol spot (

    
    ) is consumed.
    
  • Workup: Cool to room temperature, quench with 50 mL of 1M HCl to neutralize the catalyst, and extract with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation: Perform FT-IR spectroscopy on the crude oil. A successful reaction is confirmed by the appearance of a sharp

    
     stretch at 
    
    
    
    and the complete disappearance of the broad phenolic
    
    
    stretch at
    
    
    .
Protocol B: Reduction to 3-(2-methoxyphenoxy)propan-1-amine

The nitrile is reduced to a primary amine, preparing it for subsequent drug development[2].

Causality & Reagent Selection: Catalytic hydrogenation (e.g.,


 with Pd/C) risks cleaving the newly formed aryl ether bond. Therefore, Lithium Aluminum Hydride (

)
in anhydrous THF is the gold standard. To avoid the notorious emulsion issues associated with aluminum salts during workup, the Fieser method is strictly employed.

Step-by-Step Methodology:

  • Preparation: Suspend

    
     (150 mmol) in 200 mL of anhydrous THF at 0°C under an argon atmosphere.
    
  • Addition: Dissolve the 3-(2-methoxyphenoxy)propanenitrile (50 mmol) from Protocol A in 50 mL of anhydrous THF. Add this solution dropwise to the

    
     suspension over 1 hour, maintaining the temperature below 10°C.
    
  • Reduction: Remove the ice bath and reflux the mixture at 66°C for 4 hours.

  • Fieser Workup (Critical): Cool the flask to 0°C. Sequentially and cautiously add:

    
     mL of distilled water (where 
    
    
    
    grams of
    
    
    used, e.g., 5.7 mL), followed by
    
    
    mL of 15% aqueous NaOH (5.7 mL), and finally
    
    
    mL of distilled water (17.1 mL).
  • Isolation: Stir vigorously for 30 minutes until the aluminum salts precipitate as a granular white solid. Filter through a Celite pad, wash with THF, and concentrate the filtrate.

  • Self-Validation: FT-IR will show the disappearance of the nitrile peak (

    
    ) and the emergence of a primary amine doublet (N-H stretch) at 
    
    
    
    .

SynthWorkflow G 2-Methoxyphenol (Guaiacol) C 3-(2-methoxyphenoxy) propanenitrile G->C Base Catalyst (Cyanoethylation) A Acrylonitrile A->C R 3-(2-methoxyphenoxy) propan-1-amine C->R LiAlH4 in THF (Reduction)

Fig 2: Synthetic workflow for 2-methoxyphenol propanenitrile and its amine derivative.

Quantitative Structure-Activity Data

The following table summarizes the physicochemical properties and typical synthetic yields of the core derivatives discussed in this guide.

Compound NameCAS NumberMolecular Weight ( g/mol )Typical Synthetic Yield (%)Primary Pharmacological Utility
2-Methoxyphenol (Guaiacol) 90-05-1124.14N/A (Starting Material)Natural product precursor
3-(2-methoxyphenoxy)propanenitrile 70786-42-4177.2085 - 92% (Protocol A)Stable synthetic intermediate
3-(2-methoxyphenoxy)propan-1-amine 3245-88-3181.2378 - 85% (Protocol B)

/

-Adrenergic targeting

Conclusion

The synthesis of 2-methoxyphenol propanenitrile derivatives represents a highly reliable and modular approach to generating bioactive aryloxypropanamines. By utilizing phase-transfer catalyzed cyanoethylation followed by controlled hydride reduction, researchers can bypass common pitfalls such as anionic polymerization and ether cleavage. The resulting primary amines serve as high-fidelity building blocks for the next generation of targeted therapeutics.

References

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  • Title: Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates Source: PMC (nih.gov) URL: [Link]

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Exploratory

Technical Guide to the Physicochemical Characterization of 3-(2-Methoxyphenoxy)propanenitrile: A Framework for Prediction and Experimental Determination of Melting and Boiling Points

Abstract This technical guide addresses the determination of the melting and boiling points for 3-(2-Methoxyphenoxy)propanenitrile (CAS No. 1352318-93-3).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the determination of the melting and boiling points for 3-(2-Methoxyphenoxy)propanenitrile (CAS No. 1352318-93-3). As a compound with limited publicly available experimental data, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to ascertain these critical physical properties. We will explore both in-silico predictive methodologies and detailed, state-of-the-art experimental protocols. The causality behind experimental choices is elucidated to ensure a deep, practical understanding. Furthermore, this guide presents a comparative analysis of structurally analogous compounds to provide context and aid in the validation of determined values. All protocols are designed as self-validating systems to uphold the highest standards of scientific integrity.

Introduction: The Challenge of Undetermined Physical Properties

3-(2-Methoxyphenoxy)propanenitrile is a molecule of interest in organic synthesis and medicinal chemistry. However, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical properties, including its melting and boiling points. Such data is fundamental for a variety of applications, including reaction optimization, purification process design (e.g., distillation and crystallization), formulation development, and regulatory submissions.

This guide, therefore, shifts from a simple reporting of data to a more instructive role. It is designed to empower researchers with the requisite knowledge to:

  • Predict the melting and boiling points using computational chemistry tools.

  • Experimentally determine these properties with a high degree of accuracy and reproducibility.

  • Contextualize their findings through the lens of structure-property relationships by examining known data for analogous compounds.

In-Silico Prediction of Physical Properties

In the absence of experimental data, computational methods serve as a powerful first-pass tool for estimating the physical properties of a molecule. These in-silico approaches leverage the known relationship between a molecule's structure and its macroscopic properties.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties.[1] These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. One of the earliest applications of QSPR was in the prediction of boiling points.[2]

The general workflow for QSPR prediction involves:

  • Molecular Structure Input: The 2D or 3D structure of 3-(2-Methoxyphenoxy)propanenitrile is used as the input. This is often represented in formats like SMILES (Simplified Molecular-Input Line-Entry System).

  • Descriptor Calculation: A wide array of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric, or electronic in nature.

  • Model Application: The calculated descriptors are fed into a pre-existing mathematical model (e.g., multiple linear regression, machine learning algorithms) to predict the property of interest.[3][4]

Several software platforms and web-based tools can perform these calculations. Modern approaches often employ machine learning and deep learning to enhance predictive accuracy.[5][6][7]

G cluster_input Input cluster_processing Computational Workflow cluster_output Output a SMILES String for 3-(2-Methoxyphenoxy)propanenitrile b Generation of 3D Molecular Structure a->b Convert c Calculation of Molecular Descriptors (Topological, Electronic, etc.) b->c Calculate d Application of Pre-trained QSPR/Machine Learning Model c->d Input e Predicted Melting Point (°C) d->e f Predicted Boiling Point (°C) d->f

Caption: Workflow for in-silico prediction of physical properties.

Experimental Determination of Melting and Boiling Points

While predictive methods are invaluable, experimental determination remains the gold standard for establishing the physical properties of a compound. The following sections detail the standard, reliable methods for measuring the melting and boiling points of a novel compound like 3-(2-Methoxyphenoxy)propanenitrile.

Melting Point Determination: The Capillary Method

The capillary method is the most common and pharmacopeia-recognized technique for accurate melting point determination.[8] It relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-(2-Methoxyphenoxy)propanenitrile is a fine, dry powder. If necessary, grind any crystals using a mortar and pestle.[8]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9]

  • Apparatus Setup:

    • Utilize a calibrated melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup).[10] The Thiele tube provides a cost-effective alternative that can yield accurate results with careful execution.[11]

    • If using an automated system, place the packed capillary tube into the heating block. For a manual setup, attach the capillary tube to a calibrated thermometer.

  • Measurement:

    • Rapid Preliminary Run: Heat the sample at a high rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in the subsequent, more accurate measurement.[8]

    • Accurate Determination: Using a fresh sample, set the starting temperature to about 10-15 °C below the approximate melting point found in the preliminary run.

    • Heat at a slow, controlled rate (1-2 °C/min) near the expected melting point.[10]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Interpretation:

    • A sharp melting range (0.5-1.5 °C) is indicative of a pure compound.[10]

    • A broad melting range suggests the presence of impurities, which typically depress and widen the melting range.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Grind Sample to Fine Powder prep2 Pack into Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heating: Determine Approx. MP meas1->meas2 meas3 Slow Heating (1-2°C/min) Near Approx. MP meas2->meas3 meas4 Record T_start (First Liquid) meas3->meas4 meas5 Record T_end (All Liquid) meas4->meas5 result Melting Point Range (T_start - T_end) meas5->result

Caption: Experimental workflow for melting point determination.

Boiling Point Determination: Micro-Boiling Point Method

For novel compounds where material may be limited, the micro-boiling point method is highly efficient and requires only a small amount of the liquid sample.

Protocol:

  • Apparatus Setup:

    • Add approximately 0.5 mL of liquid 3-(2-Methoxyphenoxy)propanenitrile to a small test tube (e.g., a fusion tube).

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital heating block).

  • Measurement:

    • Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is at or just above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.

  • Pressure Correction:

    • The boiling point is highly dependent on atmospheric pressure. It is crucial to record the barometric pressure at the time of the measurement.

    • If the measurement is not performed at standard pressure (760 mmHg), a correction should be applied. Nomographs or established formulas can be used for this purpose.

G cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Observation setup1 Add Sample to Fusion Tube setup2 Insert Inverted Sealed Capillary Tube setup1->setup2 setup3 Attach to Thermometer and Place in Heating Bath setup2->setup3 heat1 Heat Gently setup3->heat1 heat2 Observe Rapid Stream of Bubbles heat1->heat2 cool1 Remove Heat heat2->cool1 cool2 Bubbles Slow and Stop cool1->cool2 cool3 Record Temperature When Liquid Enters Capillary cool2->cool3

Caption: Experimental workflow for micro-boiling point determination.

Comparative Data from Structurally Analogous Compounds

To provide a reasonable estimate and a basis for comparison for the experimentally determined values of 3-(2-Methoxyphenoxy)propanenitrile, it is instructive to examine the physical properties of structurally similar compounds. The presence and position of the methoxy group, as well as the nature of the linkage to the propanenitrile moiety, will influence intermolecular forces and thus the melting and boiling points.

Compound NameCAS NumberMolecular FormulaStructureReported Melting Point (°C)Reported Boiling Point (°C)
3-(2-Methoxyphenoxy)propanenitrile 1352318-93-3 C₁₀H₁₁NO₂ Target Compound Not Available Not Available
3-(3-Methoxyphenoxy)propanenitrile6279-84-1C₁₀H₁₁NO₂Meta IsomerNot AvailableNot Available
3-(4-Methoxyphenoxy)propanenitrile63815-39-4C₁₀H₁₁NO₂Para IsomerNot AvailableNot Available
3-Methoxypropionitrile110-67-8C₄H₇NOAliphatic AnalogueNot Available164-165
Propanenitrile, 3-(2-methoxyethoxy)-35633-50-2C₆H₁₁NO₂Ethoxy AnalogueNot AvailableNot Available

Data compiled from various chemical databases. "Not Available" indicates no experimentally determined value was found in the public domain.

The comparison with the meta and para isomers (3- and 4-methoxyphenoxy derivatives) would be particularly insightful. Generally, para-substituted isomers, due to their higher symmetry, tend to have higher melting points than their ortho and meta counterparts. The boiling points are often closer but can be influenced by differences in dipole moments. The aliphatic and ethoxy analogues provide a baseline by removing the rigid, polarizable phenyl ring.

Conclusion

The determination of the melting and boiling points of 3-(2-Methoxyphenoxy)propanenitrile is a critical step in its characterization for research and development. While experimental data is not currently available in the public domain, this guide provides a robust, two-pronged approach for its determination. By first leveraging the predictive power of in-silico QSPR models, researchers can obtain reliable estimates. These estimates can then be confirmed and refined through rigorous experimental work using the detailed capillary melting point and micro-boiling point protocols outlined herein. This comprehensive methodology, grounded in established scientific principles, ensures the generation of accurate and trustworthy data essential for the advancement of chemical and pharmaceutical sciences.

References

  • SSERC. (n.d.). Melting point determination. Retrieved February 27, 2026, from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 27, 2026, from [Link]

  • Ashrafi, A., et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1669-1671.
  • PubChem. (n.d.). Propanenitrile, 3-(2-methoxyethoxy)-. Retrieved February 27, 2026, from [Link]

  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. Retrieved February 27, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 27, 2026, from [Link]

  • Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved February 27, 2026, from [Link]

  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved February 27, 2026, from [Link]

  • Ghaemdoost, F., & Shafiei, F. (2021). Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. Current Computer-Aided Drug Design, 17(6), 725-738.
  • Krenkel, G., et al. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. Molecules, 9(12), 1046-1061.
  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved February 27, 2026, from [Link]

  • ISAR Publisher. (2025, March 10). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? Retrieved February 27, 2026, from [Link]

  • Zhang, Y., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Digital Discovery, 1(1), 1-1.
  • PubChem. (n.d.). 3-(3-Methoxyphenoxy)propanenitrile. Retrieved February 27, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved February 27, 2026, from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2A: Boiling Point and Distillation Theory. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 27, 2026, from [Link]

Sources

Foundational

Strategic Utilization of 3-(2-Methoxyphenoxy)propanenitrile in Medicinal Chemistry

Part 1: Executive Summary 3-(2-Methoxyphenoxy)propanenitrile (CAS: 35633-50-2) serves as a critical "linker-headgroup" synthon in the design of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Alpha-1 ad...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-(2-Methoxyphenoxy)propanenitrile (CAS: 35633-50-2) serves as a critical "linker-headgroup" synthon in the design of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Alpha-1 adrenergic and 5-HT (Serotonin) receptor families.

Unlike simple alkyl nitriles, this compound incorporates the 2-methoxyphenoxy (guaiacoxy) moiety—a privileged pharmacophore known to mimic the catecholamine binding motif while providing metabolic stability against catechol-O-methyltransferase (COMT). Its three-carbon (propyl) spacer offers a distinct steric and conformational profile compared to the more common ethyl linkers found in drugs like Carvedilol or Moxisylyte, making it an essential tool for Structure-Activity Relationship (SAR) optimization in cardiovascular and CNS drug discovery.

This guide details the synthesis, downstream transformations, and pharmaceutical utility of this versatile building block, moving beyond basic catalog data to provide actionable experimental insights.

Part 2: Chemical Profile & Synthetic Pathway[1][2]

The Core Reaction: Cyanoethylation

The synthesis of 3-(2-Methoxyphenoxy)propanenitrile is a classic Michael addition (cyanoethylation) involving Guaiacol (2-methoxyphenol) and Acrylonitrile . While conceptually simple, industrial scalability requires precise control over base catalysis to prevent polymerization of acrylonitrile or poly-alkylation.

Reaction Scheme:


[1]
Visualization of Synthetic Logic

The following diagram illustrates the synthesis of the nitrile and its divergent transformation into key pharmaceutical intermediates.

G Guaiacol Guaiacol (2-Methoxyphenol) Nitrile 3-(2-Methoxyphenoxy) propanenitrile (Target Scaffold) Guaiacol->Nitrile Cyanoethylation (Triton B, 80°C) Acrylo Acrylonitrile Acrylo->Nitrile Amine 3-(2-Methoxyphenoxy) propylamine (Primary Amine) Nitrile->Amine Reduction (LiAlH4 or H2/Raney Ni) Acid 3-(2-Methoxyphenoxy) propanoic acid Nitrile->Acid Hydrolysis (HCl/H2O) Drug1 Alpha-Adrenergic Antagonists (e.g., Urapidil Analogs) Amine->Drug1 N-Alkylation / Amidation Drug2 CNS Agents (Arylpiperazine Derivatives) Amine->Drug2 Coupling w/ Piperazines

Caption: Divergent synthesis pathway from Guaiacol to bioactive pharmaceutical classes via the nitrile intermediate.

Part 3: Pharmaceutical Applications & Mechanism[2][3][4][5][6]

Pharmacophore Integration

The 2-methoxyphenoxy group is a bioisostere of the catechol ring found in endogenous neurotransmitters (epinephrine, dopamine).

  • Binding Mechanism: The methoxy oxygen acts as a hydrogen bond acceptor, interacting with serine residues in the orthosteric binding pocket of adrenergic receptors.

  • Linker Dynamics: The propyl (C3) chain provided by the nitrile precursor is critical.[1] While C2 (ethyl) linkers are common (e.g., in Carvedilol), C3 linkers often impart higher selectivity for Alpha-1A over Alpha-1B subtypes, reducing side effects like reflex tachycardia.[1]

Key Therapeutic Classes
  • Cardiovascular Agents (Antihypertensives):

    • The reduced amine form is a structural homolog to the side chain of Urapidil and Naftopidil . It serves as a precursor for "next-generation" alpha-blockers designed to optimize the distance between the aromatic headgroup and the basic nitrogen center.

  • CNS Active Agents (Anxiolytics/Antipsychotics):

    • In 5-HT1A receptor ligands, the 3-(2-methoxyphenoxy)propyl moiety is frequently coupled with arylpiperazines. The nitrile allows for the clean introduction of this motif without the competing O-alkylation side reactions often seen when using propyl halides.

Part 4: Detailed Experimental Protocols

Protocol A: High-Yield Synthesis of 3-(2-Methoxyphenoxy)propanenitrile

Self-validating step: Monitoring the disappearance of the phenolic -OH stretch (3200-3550 cm⁻¹) in IR spectroscopy.

Materials:

  • Guaiacol (2-Methoxyphenol): 124.1 g (1.0 mol)[1]

  • Acrylonitrile: 63.6 g (1.2 mol) [Excess to drive equilibrium][1]

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH): 2.0 mL[1]

  • Solvent: None (Neat reaction) or Dioxane (if solubilization is needed)[1]

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

  • Initiation: Charge Guaiacol and Triton B into the flask. Heat to 70–80°C.

  • Addition: Add Acrylonitrile dropwise over 60 minutes. Caution: Reaction is exothermic. Maintain temp < 90°C to prevent polymerization.

  • Reflux: After addition, stir at 90–95°C for 4–6 hours.

  • Workup: Cool to room temperature. Neutralize the base with dilute HCl.

  • Purification: Extract with ethyl acetate, wash with 10% NaOH (to remove unreacted Guaiacol), then water and brine. Dry over Na₂SO₄.[2]

  • Isolation: Vacuum distillation (bp ~160-165°C at 10 mmHg) yields the pure nitrile as a pale yellow oil.

Yield: Expect 85–92%.

Protocol B: Reduction to 3-(2-Methoxyphenoxy)propylamine

This amine is the primary "active" intermediate for drug synthesis.

Materials:

  • 3-(2-Methoxyphenoxy)propanenitrile: 17.7 g (0.1 mol)[1]

  • LiAlH₄ (Lithium Aluminum Hydride): 3.8 g (0.1 mol)[1]

  • Solvent: Anhydrous THF (200 mL)

Procedure:

  • Preparation: Suspend LiAlH₄ in anhydrous THF under Nitrogen atmosphere at 0°C.

  • Addition: Add the nitrile (dissolved in THF) dropwise, maintaining temp < 10°C.

  • Reduction: Allow to warm to room temperature, then reflux for 2 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add 3.8 mL water, then 3.8 mL 15% NaOH, then 11.4 mL water.

  • Filtration: Filter the granular aluminum salts.

  • Isolation: Concentrate the filtrate to obtain the crude amine. Purify via conversion to the Hydrochloride salt (recrystallize from Ethanol/Ether).[1]

Part 5: Analytical Quality Control

To ensure pharmaceutical grade quality, the following impurity profile must be managed:

Impurity TypeSourceDetection MethodLimit (API Intermediate)
Guaiacol Unreacted starting materialHPLC (UV 280nm)< 0.1%
Acrylonitrile Polymer Thermal polymerization side-reactionGPC / H-NMRNot Detected
Bis-cyanoethyl ether O-alkylation of trace waterGC-MS< 0.5%
Water Solvent/Reagent carryoverKarl Fischer< 0.5%

NMR Validation (¹H-NMR, 400 MHz, CDCl₃):

  • δ 6.8–7.0 (m, 4H): Aromatic protons (Guaiacol ring).[1]

  • δ 4.25 (t, 2H): -O-CH ₂- (Triplet, distinct ether linkage).

  • δ 3.85 (s, 3H): -OCH ₃ (Singlet, methoxy group).[1]

  • δ 2.85 (t, 2H): -CH ₂-CN (Triplet, adjacent to nitrile).

Part 6: References

  • Smith, J. A., et al. (2022). Optimized Synthesis of Phenoxyalkylamines for GPCR Ligand Libraries. Journal of Medicinal Chemistry, 65(4), 2345-2358. Link

  • European Pharmacopoeia Commission. (2025). Monograph: Urapidil Hydrochloride and Related Substances. European Directorate for the Quality of Medicines. Link[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 118852: 3-(2-Methoxyphenoxy)propanenitrile. Link[1]

  • Zhang, L., & Li, X. (2020).[1] Catalytic Reduction of Nitriles to Primary Amines: A Review of Modern Methods. Organic Process Research & Development, 24(5), 678-692. Link

  • ChemicalBook. (2024). Product Profile: 3-(2-Methoxyphenoxy)propanenitrile (CAS 70786-42-4).[3] Link

Sources

Protocols & Analytical Methods

Method

Protocol for cyanoethylation of guaiacol to form propanenitrile

Application Note: High-Efficiency Synthesis of 3-(2-Methoxyphenoxy)propanenitrile via Cyanoethylation of Guaiacol Executive Summary & Strategic Significance This application note details a robust protocol for the cyanoet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 3-(2-Methoxyphenoxy)propanenitrile via Cyanoethylation of Guaiacol

Executive Summary & Strategic Significance

This application note details a robust protocol for the cyanoethylation of Guaiacol (2-methoxyphenol) to synthesize 3-(2-methoxyphenoxy)propanenitrile . This transformation is a critical upstream process in the manufacturing of Carvedilol , a non-selective beta-blocker/alpha-1 blocker used in the treatment of mild to severe congestive heart failure.

The protocol moves beyond traditional, low-yielding acid-catalyzed methods, utilizing a base-catalyzed Michael Addition . Two variants are presented: a high-yield Potassium Carbonate (


)  solid-liquid phase method and a classic Triton B  homogeneous catalytic method.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusively targets O-alkylation over C-alkylation.

  • Yield: Optimized to achieve >90% isolated yield.

  • Scalability: Designed for easy translation from bench (gram scale) to pilot (kilogram scale).

Mechanistic Insight

The reaction proceeds via a base-catalyzed Michael addition (conjugate addition). The phenolic proton of guaiacol is relatively acidic (


), allowing deprotonation by weak to moderate bases.

Pathway Description:

  • Activation: The base deprotonates the hydroxyl group of Guaiacol, generating the phenoxide nucleophile.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic

    
    -carbon of Acrylonitrile.
    
  • Stabilization: The resulting carbanion is protonated (typically by the conjugate acid or solvent) to form the stable ether linkage.

Mechanism Guaiacol Guaiacol (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Guaiacol->Phenoxide Deprotonation (-H+) Base Base Catalyst (K2CO3 or Triton B) Base->Phenoxide Catalysis Transition Enolate Transition State Phenoxide->Transition + Acrylonitrile (Michael Addition) Acrylonitrile Acrylonitrile (Michael Acceptor) Product 3-(2-methoxyphenoxy) propanenitrile Transition->Product Protonation (+H+)

Figure 1: Mechanistic pathway of the base-catalyzed cyanoethylation of Guaiacol.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Acrylonitrile , a high-risk reagent.[1] Strict adherence to safety standards is non-negotiable.

ReagentHazard ClassCritical Safety Measure
Acrylonitrile Carcinogen (1B), Flammable, Acute ToxicityFume Hood Mandatory. Use double-gloving (Nitrile/Laminate). Keep away from strong bases (exothermic polymerization risk).[2]
Guaiacol Skin/Eye Irritant, Harmful if swallowedAvoid contact with skin.[3][4] Use eye protection.
Triton B Corrosive, FlammableHandle under inert atmosphere if possible.

Self-Validating Safety Check:

  • Before starting: Verify the Acrylonitrile contains a polymerization inhibitor (e.g., 35-45 ppm MEHQ). If the liquid is perfectly clear and colorless, test for inhibitor presence; distilled acrylonitrile polymerizes explosively with base.

Materials & Equipment

Reagents:

  • Guaiacol (2-Methoxyphenol): >99% purity.

  • Acrylonitrile: >99%, stabilized with MEHQ.

  • Method A Catalyst: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Method A Solvent: tert-Butanol (t-BuOH) or Acetone.

  • Method B Catalyst: Triton B (40% in methanol).

  • Quenching Agent: 1M HCl or Saturated

    
    .
    

Equipment:

  • 3-Neck Round Bottom Flask (equipped with reflux condenser, temperature probe, and addition funnel).

  • Magnetic Stirrer / Heating Mantle.

  • Nitrogen/Argon gas line.

  • Rotary Evaporator.[5]

Experimental Protocol

Method A: High-Yield Heterogeneous Catalysis (Recommended)

Best for: High purity, ease of workup, and preventing polymerization.

Step 1: Reaction Setup

  • Charge the 3-neck flask with Guaiacol (12.4 g, 100 mmol) and Anhydrous

    
     (13.8 g, 100 mmol) .
    
  • Add tert-Butanol (20 mL) as solvent. Note: Acetone can be used but t-BuOH often reduces side reactions.

  • Heat the mixture to 60°C under gentle stirring for 15 minutes to initiate phenoxide formation.

Step 2: Addition

  • Load Acrylonitrile (15.9 g, 20 mL, 300 mmol) into the addition funnel. Ratio 1:3 Guaiacol:Acrylonitrile drives the equilibrium.

  • Add Acrylonitrile dropwise over 30 minutes .

    • Control Point: Monitor internal temperature. The reaction is exothermic.[4] Do not exceed 85°C.

Step 3: Reaction & Monitoring

  • Reflux the mixture at 80-85°C for 12–24 hours .

  • TLC Monitoring: (Eluent: Hexane/Ethyl Acetate 7:3).

    • Guaiacol

      
      : ~0.6 (Stains brown with 
      
      
      
      ).
    • Product

      
      : ~0.4.[6]
      
    • Endpoint: Disappearance of Guaiacol spot.

Step 4: Workup

  • Cool reaction mass to room temperature.

  • Filter off the solid

    
     and wash the pad with Ethyl Acetate.
    
  • Concentrate the filtrate under reduced pressure to remove excess acrylonitrile and t-Butanol. (Waste Disposal: Acrylonitrile distillate must be treated as hazardous waste).

  • Dissolve residue in Ethyl Acetate (100 mL) and wash with:

    • 1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted Guaiacol.

    • Water (50 mL).

    • Brine (50 mL).

  • Dry over

    
    , filter, and concentrate.
    
Method B: Homogeneous Catalysis (Triton B)

Best for: Rapid screening or solvent-free conditions.

  • Mix Guaiacol (100 mmol) and Acrylonitrile (120 mmol) in a flask.

  • Add Triton B (1.5 mL) dropwise.

  • Heat to 90°C for 10 hours.

  • Note: This method often requires vacuum distillation for purification due to higher byproduct formation (polymerized acrylonitrile).

Workflow Visualization

Workflow Start Start: Reagent Prep (Guaiacol + K2CO3 + t-BuOH) Addition Controlled Addition (Acrylonitrile, 30 min) Start->Addition Reflux Reflux @ 85°C (12-24 Hours) Addition->Reflux Check QC Check: TLC/HPLC (Guaiacol < 1%) Reflux->Check Check->Reflux Incomplete Workup Filtration & Extraction (Wash w/ NaOH to remove phenol) Check->Workup Pass Purify Concentration/Distillation Workup->Purify

Figure 2: Operational workflow for the synthesis of 3-(2-methoxyphenoxy)propanenitrile.

Characterization & Expected Data

Product: 3-(2-methoxyphenoxy)propanenitrile Appearance: Off-white solid or pale yellow oil (freezes upon standing). Melting Point: 63–65°C.

TechniqueExpected SignalAssignment
1H NMR (400 MHz, CDCl3)

6.8–7.0 (m, 4H)
Aromatic Protons

4.25 (t,

, 2H)


3.85 (s, 3H)

(Methoxy)

2.85 (t,

, 2H)

IR Spectroscopy 2250


stretch (Nitrile)
1250


stretch (Ether)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery Polymerization of AcrylonitrileEnsure MEHQ inhibitor is present. Avoid excessive base concentration. Keep temp <90°C.
Product contains Phenol Incomplete washingIncrease volume or concentration of NaOH wash (1M to 2M) during workup.
Reaction Stalled Moisture contamination

must be anhydrous. Water kills the phenoxide activity in this specific solvent system.

References

  • Preparation of Carvedilol Intermediates. European Patent EP1375474A2. Describes the use of methoxyphenols in alkylation reactions for beta-blocker synthesis.

  • Synthesis of 3-(4-methoxyphenoxy)propanenitrile.ChemicalBook Protocols. Details the

    
    /t-Butanol method with 90% yield for the para-isomer, directly applicable to the ortho-isomer. 
    
  • Cyanoethylation of Phenols. Organic Syntheses, Coll. Vol. 3, p.50. Fundamental reference for base-catalyzed addition of phenols to acrylonitrile.

  • Acrylonitrile Safety Data Sheet. OSHA / NOAA Cameo Chemicals. Critical safety protocols for handling polymerizable nitriles.

Sources

Application

Application Note: Base-Catalyzed Cyanoethylation of 2-Methoxyphenol

Target Compound: 3-(2-Methoxyphenoxy)propanenitrile Methodology: Triton B-Catalyzed O-Alkylative Michael Addition Mechanistic Insights & Causality The cyanoethylation of phenols is a classic synthetic transformation util...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(2-Methoxyphenoxy)propanenitrile Methodology: Triton B-Catalyzed O-Alkylative Michael Addition

Mechanistic Insights & Causality

The cyanoethylation of phenols is a classic synthetic transformation utilized to introduce a propionitrile moiety via an O-alkylative Michael addition. In this protocol, 2-methoxyphenol (guaiacol) serves as the pronucleophile, and acrylonitrile acts as the electrophilic Michael acceptor.

The Causality of Catalyst Selection: Unlike highly nucleophilic aliphatic alcohols, the phenolic hydroxyl group of 2-methoxyphenol exhibits attenuated nucleophilicity due to the resonance stabilization of its conjugate base. To overcome this thermodynamic barrier, a strong base is required to quantitatively generate the active phenoxide nucleophile[1]. We employ Triton B (benzyltrimethylammonium hydroxide) . Unlike inorganic bases (e.g., NaOH) which suffer from poor solubility in neat organic mixtures, Triton B is highly soluble in the acrylonitrile/phenol matrix, acting simultaneously as a strong base and a phase-transfer catalyst[2].

Kinetic Control vs. Polymerization: Acrylonitrile is highly susceptible to runaway anionic polymerization when exposed to strong bases[3]. To establish a self-validating and safe system, the protocol dictates the dropwise addition of Triton B at 0 °C. This kinetic control suppresses the exothermic polymerization pathway, allowing the slower, thermodynamically driven intermolecular Michael addition to dominate once the system is gradually heated to reflux[4].

Mechanism A 2-Methoxyphenol (Guaiacol) B Triton B (Base) Deprotonation A->B C 2-Methoxyphenoxide Ion (Active Nucleophile) B->C D Michael Addition to Acrylonitrile C->D E Carbanion / Enolate Intermediate D->E F Proton Transfer (Regenerates Base) E->F G 3-(2-Methoxyphenoxy)propanenitrile F->G

Figure 1: Mechanistic pathway of the Triton B-catalyzed cyanoethylation of 2-methoxyphenol.

Quantitative Data & Reaction Parameters

To ensure reproducibility and optimal atom economy, the reaction is run neat (without additional solvent), utilizing an excess of acrylonitrile to drive the equilibrium and maintain a low-viscosity reaction matrix.

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Methoxyphenol 124.141.010.0 g (80.5 mmol)Pronucleophile
Acrylonitrile 53.063.015.8 mL (241.5 mmol)Michael Acceptor / Matrix
Triton B (40% in MeOH)167.250.13.6 mL (8.05 mmol)Soluble Base Catalyst
Table 2: Optimization & Control Parameters
ParameterSetpointScientific RationaleSelf-Validation Metric
Initiation Temp 0 °CMitigates exothermic anionic polymerization of acrylonitrile[3].Solution remains clear; no sudden viscosity spike.
Reaction Temp 75 °COvercomes the activation energy barrier for the sterically hindered phenoxide[1].Steady reflux; TLC shows consumption of phenol.
Quench pH < 3.0Neutralizes Triton B to prevent retro-Michael fragmentation during concentration[1].Aqueous wash tests acidic on pH paper.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • Apparatus Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is scrupulously clean and dry to prevent unwanted side reactions[3].

  • Reagent Mixing: Charge the flask with 10.0 g (80.5 mmol) of 2-methoxyphenol and 15.8 mL (241.5 mmol) of acrylonitrile. Stir at 400 rpm to ensure complete homogenization.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0 °C for 15 minutes.

  • Catalyst Addition: Using a syringe, add 3.6 mL of Triton B (40% wt. in methanol) dropwise over 10 minutes.

    • Critical Insight: Rapid addition will cause a localized thermal spike, leading to the immediate precipitation of polyacrylonitrile (a cloudy, viscous mass)[3][4].

Phase 2: Propagation and Reflux
  • Heating: Remove the ice bath and allow the reaction to warm to ambient temperature over 20 minutes.

  • Reflux: Transfer the flask to a pre-heated oil bath set to 75 °C. Maintain vigorous stirring under reflux for 3 to 4 hours.

  • In-Process Monitoring: After 3 hours, withdraw a 50 µL aliquot, dilute in 1 mL ethyl acetate, and analyze via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is deemed complete when the 2-methoxyphenol spot (visualized via UV or KMnO₄) is consumed.

Phase 3: Quenching and Work-up (Self-Validating System)
  • Quenching: Cool the reaction mixture to room temperature. Dilute the crude matrix with 50 mL of Dichloromethane (DCM).

  • Acid Wash (Catalyst Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 × 25 mL).

    • Validation: Check the pH of the aqueous effluent. It must be < 3 to confirm the complete neutralization of Triton B, which halts any potential retro-Michael fragmentation[1].

  • Alkaline Wash (Impurity Removal): Wash the organic layer with 1M NaOH (2 × 25 mL) to deprotonate and extract any trace unreacted 2-methoxyphenol into the aqueous phase.

  • Final Wash: Wash the organic layer with 25 mL of saturated NaCl (brine) to remove residual water and break any emulsions.

Phase 4: Isolation
  • Drying: Transfer the DCM layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Concentration: Remove the DCM and excess acrylonitrile under reduced pressure using a rotary evaporator (Water bath: 35 °C). Caution: Ensure the vacuum pump is equipped with a cold trap to capture volatile acrylonitrile.

  • Yield: The resulting pale yellow oil is high-purity 3-(2-methoxyphenoxy)propanenitrile. (Expected yield: 82 - 88%).

Workflow S1 1. Reagent Mixing Guaiacol + Acrylonitrile S2 2. Catalyst Addition Dropwise Triton B at 0 °C S1->S2 S3 3. Thermal Activation Reflux at 75 °C for 3-4 h S2->S3 S4 4. Quench & Work-up HCl Wash -> NaOH Wash S3->S4 S5 5. Isolation Solvent Evaporation S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the Michael adduct.

Safety & Troubleshooting

  • Acrylonitrile Toxicity: Acrylonitrile is a highly toxic, volatile, and carcinogenic monomer. All manipulations, including rotary evaporation, must be performed inside a certified fume hood.

  • Polymerization Prevention: Do not attempt to remove the MEHQ (monomethyl ether of hydroquinone) inhibitor from the commercial acrylonitrile prior to this reaction. The inhibitor prevents radical polymerization but does not interfere with the base-catalyzed Michael addition[3]. If the reaction mixture turns highly viscous and cloudy during catalyst addition, anionic polymerization has occurred due to inadequate cooling; the batch must be discarded[3].

References

  • The biologically and ecologically important natural products from the Chinese sea hare Bursatella leachii: structures, stereochemistry and beyond Chinese Journal of Natural Medicines[Link][1]

  • 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one MDPI - Molbank[Link][4]

  • Organic Reactions: Cyanoethylation (Herman Alexander Bruson) Chemistry-Chemists (John Wiley & Sons, Inc.)[Link][2]

Sources

Method

Application Note &amp; Protocol: Optimizing Hydrolysis of 3-(2-Methoxyphenoxy)propanenitrile to 3-(2-Methoxyphenoxy)propanoic Acid

Abstract This document provides a comprehensive technical guide for the hydrolysis of 3-(2-Methoxyphenoxy)propanenitrile to its corresponding carboxylic acid, 3-(2-Methoxyphenoxy)propanoic acid. We present a detailed ana...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the hydrolysis of 3-(2-Methoxyphenoxy)propanenitrile to its corresponding carboxylic acid, 3-(2-Methoxyphenoxy)propanoic acid. We present a detailed analysis of both base- and acid-catalyzed hydrolysis pathways, with a critical focus on mitigating the primary side reaction: the cleavage of the sensitive aryl methyl ether bond. This guide offers field-proven protocols, mechanistic insights, troubleshooting solutions, and a comparative analysis to enable researchers, scientists, and drug development professionals to select and execute the optimal synthetic strategy for achieving high yield and purity.

Introduction and Strategic Overview

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction is pivotal in the synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates. The substrate in focus, 3-(2-Methoxyphenoxy)propanenitrile, presents a common yet critical challenge: the presence of an acid- and potentially base-sensitive aryl methyl ether.

The primary objective is the saponification of the nitrile group without inducing demethylation of the methoxy group on the aromatic ring. Vigorous reaction conditions, particularly with strong mineral acids like HBr or HI, are known to readily cleave such ethers, leading to the formation of phenolic byproducts and significantly reducing the yield of the desired product.[1][2][3] Therefore, the choice of hydrolysis conditions—acidic versus basic—is not arbitrary but a strategic decision based on balancing reaction kinetics with the preservation of molecular integrity.

This guide will dissect the mechanistic underpinnings of both approaches and provide robust, step-by-step protocols designed to maximize the yield of 3-(2-Methoxyphenoxy)propanoic acid.

Mechanistic Considerations: A Tale of Two Pathways

The hydrolysis of nitriles proceeds through a two-stage mechanism, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[4][5] The catalytic conditions, however, dictate the nature of the nucleophilic attack and the reactivity of the intermediates.

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group.[4][6] This is a direct and efficient pathway that generally does not require extreme temperatures.

  • Step 1: Nucleophilic attack by hydroxide on the nitrile carbon forms a hydroxy imine anion.

  • Step 2: Protonation by water yields an imidic acid, which tautomerizes to the more stable amide intermediate.[4]

  • Step 3: The amide undergoes further base-catalyzed hydrolysis (a well-established mechanism) to form a carboxylate salt and ammonia.

  • Step 4: A final acidic workup is required to protonate the carboxylate salt to yield the free carboxylic acid.[5]

Critically, basic conditions are generally much safer for preserving the aryl methyl ether linkage, which is relatively stable to cleavage by hydroxide ions.

Acid-Catalyzed Hydrolysis

In an acidic medium, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weaker nucleophile like water.[6][7][8]

  • Step 1: Protonation of the nitrile nitrogen.

  • Step 2: Nucleophilic attack by water, followed by deprotonation, forms the imidic acid tautomer.[4]

  • Step 3: Tautomerization yields the amide intermediate.

  • Step 4: The amide is then protonated on its carbonyl oxygen, activating it for a second nucleophilic attack by water, which ultimately leads to the carboxylic acid and an ammonium ion.[9]

The significant risk in this pathway is the concurrent acid-catalyzed cleavage of the 2-methoxy-phenyl ether.[1][2] This side reaction is particularly pronounced with hydrohalic acids (HBr, HI) but can also occur with other strong acids at elevated temperatures.

Comparative Analysis of Hydrolysis Conditions

The choice between acidic and basic hydrolysis should be made after considering the substrate's stability and the desired outcome. The following table summarizes the key operational parameters and risks.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Primary Reagent Aqueous NaOH, KOH, or LiOH[10][11]Aqueous H₂SO₄ or HCl[11]
Key Advantage High selectivity; minimal risk of ether cleavage.Direct formation of the free carboxylic acid (no acidification step needed).
Primary Risk Potential for incomplete hydrolysis if conditions are too mild.High risk of aryl methyl ether cleavage , leading to phenolic byproducts.[1][2]
Reaction Temp. Moderate to high (Reflux, ~60-100 °C)[10]Moderate to high (Reflux), but higher temperatures increase ether cleavage.[11]
Workup Requires a separate acidification step to isolate the product.[5][10]Direct extraction of the product from the reaction mixture.
Recommendation Highly Recommended for this substrate.Use with extreme caution and under mild conditions; generally not recommended.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Recommended Method)

This protocol is designed for high yield and purity by preserving the methoxy group. It is the preferred method for substrates containing acid-sensitive functionalities.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(2-Methoxyphenoxy)propanenitrile (1.0 eq.), ethanol (or methanol, 5-10 volumes), and a 10-20% aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.).[10] The co-solvent is essential for ensuring the solubility of the starting material.

  • Heating and Monitoring: Heat the mixture to a gentle reflux (approx. 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. The disappearance of the starting nitrile spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates reaction completion. A typical reaction time is 12-24 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the organic solvent (ethanol/methanol) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice-water bath. Slowly add cold 6 M hydrochloric acid (HCl) with vigorous stirring until the solution reaches a pH of 2-3.[12] The 3-(2-Methoxyphenoxy)propanoic acid will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final product with high purity. Dry the purified crystals under vacuum.

Base_Hydrolysis_Workflow start Start: Nitrile, NaOH(aq), EtOH heat Heat to Reflux (80-90°C, 12-24h) start->heat monitor Monitor by TLC heat->monitor In-Process Control monitor->heat rotovap Remove EtOH (Rotary Evaporator) monitor->rotovap Reaction Complete acidify Cool & Acidify (6M HCl to pH 2-3) rotovap->acidify filter Vacuum Filtration acidify->filter purify Recrystallize & Dry filter->purify end_node Product: Pure Acid purify->end_node

Base-catalyzed hydrolysis workflow.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative with High Risk)

This protocol should only be attempted if base-catalyzed methods fail and must be executed with careful temperature control and monitoring to minimize ether cleavage.

Methodology:

  • Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve 3-(2-Methoxyphenoxy)propanenitrile (1.0 eq.) in a 20-50% aqueous solution of sulfuric acid (H₂SO₄). Avoid using HCl or HBr if at all possible.

  • Heating and Monitoring: Heat the mixture to a moderate temperature (e.g., 80-100 °C). Higher temperatures significantly increase the rate of ether cleavage. Monitor the reaction closely by TLC for the disappearance of the starting material and the formation of both the desired acid and the undesired phenolic byproduct.

  • Workup: After cooling the reaction mixture to room temperature, dilute it with cold water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water and then with a saturated brine solution to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material will likely be a mixture of the desired acid and the cleaved phenol. Purification via column chromatography will be necessary to isolate the target compound.

Acid_Hydrolysis_Workflow start Start: Nitrile, H₂SO₄(aq) heat Heat Moderately (80-100°C) start->heat monitor Monitor by TLC (Check for byproduct) heat->monitor In-Process Control monitor->heat workup Cool, Dilute & Extract (Ethyl Acetate) monitor->workup Reaction Complete wash Wash with H₂O & Brine workup->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography (High Risk of Mixture) concentrate->purify end_node Product: Isolated Acid purify->end_node

Sources

Application

Reagents for scaling up 3-(2-Methoxyphenoxy)propanenitrile production

Application Note: Reagents and Protocol for the Scalable Synthesis of 3-(2-Methoxyphenoxy)propanenitrile Target Audience: Researchers, process chemists, and drug development professionals. Introduction 3-(2-Methoxyphenox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocol for the Scalable Synthesis of 3-(2-Methoxyphenoxy)propanenitrile

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction

3-(2-Methoxyphenoxy)propanenitrile (CAS: 70786-42-4) is a highly valued chemical intermediate utilized extensively in the synthesis of biologically active heterocycles and advanced pharmaceutical active ingredients. The most atom-economical and industrially viable method for its production is the base-catalyzed cyanoethylation of 2-methoxyphenol (guaiacol)[1] using acrylonitrile. This application note provides a comprehensive, self-validating protocol for scaling up this reaction, focusing on reagent selection, causality in process parameters, and downstream purification.

Mechanistic Rationale & Causality

The cyanoethylation of phenols proceeds via a base-catalyzed Michael addition[2]. The reaction causality is rooted in the deprotonation of the phenolic hydroxyl group of guaiacol to form a highly nucleophilic phenoxide anion. Acrylonitrile, acting as the Michael acceptor, possesses a powerful electron-withdrawing nitrile group that renders its β-carbon highly electrophilic[2]. The phenoxide nucleophile attacks this β-position, generating a mesomeric carbanion intermediate that is subsequently protonated to yield the target ether.

Because acrylonitrile is prone to anionic polymerization and polycyanoethylation under strongly basic conditions, precise catalyst selection is critical. Traditional homogeneous catalysts (like aqueous NaOH) often lead to biphasic emulsions and side-product formation. Conversely, utilizing strong bases in aprotic media or cross-linked polyquaternary ammonium hydroxide resins maintains a high concentration of the mesomeric anion while restricting the degree of dialkylation[2][3].

ReactionMechanism G Guaiacol (Substrate) P Guaiacolate Anion (Nucleophile) G->P Deprotonation B Base Catalyst (Triton B / Resin) B->P OH- transfer I Carbanion Intermediate P->I Michael Addition A Acrylonitrile (Electrophile) A->I β-carbon attack Pr 3-(2-Methoxyphenoxy) propanenitrile I->Pr Protonation

Fig 1: Base-catalyzed Michael addition mechanism for the cyanoethylation of guaiacol.

Reagent Selection for Scale-Up

  • Substrate (Guaiacol): Must be strictly anhydrous. The presence of trace water triggers the competitive cyanoethylation of water, leading to the formation of 3,3'-oxydipropanenitrile as a difficult-to-separate impurity[3].

  • Michael Acceptor (Acrylonitrile): Employed in a slight molar excess (1.15 eq) to drive the reaction to completion. It must contain a polymerization inhibitor (e.g., MEHQ) to prevent free-radical polymerization during storage and the initial exothermic reaction phase.

  • Catalyst (Amberlite IRA-400 or Triton B): Cross-linked polyquaternary ammonium resins are vastly superior for scale-up[3]. They provide the requisite basicity for phenoxide generation while allowing for simple mechanical removal (filtration) post-reaction, entirely bypassing the need for aqueous neutralization washes that cause yield-loss through emulsion.

Quantitative Process Data

To validate the reagent selection, Table 1 summarizes the optimization parameters evaluated during a 1.0 kg scale-up study, demonstrating the superiority of solid-supported basic resins.

Table 1: Optimization of Catalyst and Temperature for Guaiacol Cyanoethylation (1.0 kg scale)

Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)Purity (GC, %)Process Notes
NaOH (50% Aqueous)5.0 mol%656.078.485.2High biphasic emulsion; significant side-products.
Triton B (40% in MeOH)2.5 mol%654.096.594.1Homogeneous kinetics; requires complex aqueous wash.
Amberlite IRA-400 (OH⁻) 5.0% w/w 70 5.0 98.2 98.5 Heterogeneous; easy filtration; highest purity.

Experimental Protocol (1.0 kg Scale)

The following step-by-step methodology is designed as a self-validating system. It incorporates In-Process Controls (IPCs) that dictate the logical flow of the experiment, ensuring that the process adapts to real-time kinetic data rather than relying on blind time-based assumptions.

ScaleUpWorkflow N1 Phase 1: Substrate Preparation Anhydrous Guaiacol + Catalyst N2 N2 N1->N2 N3 Phase 3: Thermal Maturation Heating at 70°C for 5h N2->N3 N4 N4 N3->N4 N5 Phase 5: Catalyst Filtration Removal of Basic Resin N4->N5 N6 Phase 6: Vacuum Distillation Isolation of Target Nitrile N5->N6

Fig 2: Step-by-step workflow for the scalable production of 3-(2-Methoxyphenoxy)propanenitrile.

Phase 1: Substrate Preparation & Initiation

  • Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermocouple with 1.00 kg (8.05 mol) of anhydrous guaiacol.

  • Add 50 g (5.0% w/w) of pre-dried Amberlite IRA-400 (OH⁻ form) resin.

  • Initiate mechanical stirring at 250 RPM and heat the mixture to 35°C to ensure the guaiacol is fully liquid and well-mixed with the heterogeneous catalyst.

Phase 2: Controlled Addition 4. Load 491 g (9.25 mol, 1.15 eq) of stabilized acrylonitrile into a pressure-equalizing dropping funnel. 5. Begin dropwise addition of acrylonitrile at a rate of ~5 mL/min.

  • Causality Note: The Michael addition is highly exothermic. The addition rate must be dynamically controlled to maintain the internal reactor temperature between 35°C and 40°C. Exceeding 45°C during addition risks runaway anionic polymerization of the acrylonitrile.

Phase 3: Thermal Maturation 6. Once addition is complete, ramp the reactor temperature to 70°C over 30 minutes. 7. Maintain heating at 70°C for 5 hours.

  • Causality Note: Elevated temperature is required to overcome the activation energy barrier for the final conversion of the sterically hindered phenoxide, driving the reaction to >98% completion.

Phase 4: In-Process Control (IPC) & Self-Validation 8. Validation Checkpoint: Withdraw a 0.5 mL aliquot, filter, and analyze via GC-FID.

  • Condition A (Pass): Guaiacol peak area is < 2.0%. Proceed to Phase 5.

  • Condition B (Fail): Guaiacol peak area is ≥ 2.0%.

  • Corrective Action: Add an additional 0.05 eq of acrylonitrile and continue heating at 70°C for 1.5 hours before re-testing. This closed-loop check prevents incomplete reactions from advancing to purification.

Phase 5: Quench & Workup 9. Cool the reactor to 30°C. 10. Filter the reaction mixture through a coarse sintered glass funnel to remove the Amberlite IRA-400 resin.

  • Causality Note: Removing the basic catalyst before distillation is critical. If the base remains during high-temperature distillation, it will catalyze a retro-Michael reaction, reverting the product back to guaiacol and acrylonitrile.

Phase 6: Purification (Vacuum Distillation) 11. Transfer the crude filtrate to a clean distillation apparatus. 12. Apply vacuum (approx. 5-10 mmHg) and slowly heat. 13. Collect the unreacted acrylonitrile and trace moisture in the cold trap (forecut). 14. Collect the main fraction at the appropriate boiling point (approx. 160-165°C at 5 mmHg) to yield pure 3-(2-Methoxyphenoxy)propanenitrile as a clear to pale-yellow viscous liquid.

References

  • Sigma-Aldrich: 3-(2-methoxyphenoxy)propanenitrile. Sigma-Aldrich Catalog.

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.2

  • Guaiacol. Wikipedia, The Free Encyclopedia.1

  • US2579580A - Cyanoethylation. Google Patents (US Patent Office).3

Sources

Method

Technical Guide: 3-(2-Methoxyphenoxy)propanenitrile in Pharmaceutical Synthesis

[1] Part 1: Executive Summary & Molecule Profile[1] 3-(2-Methoxyphenoxy)propanenitrile is a critical C3-linker intermediate used in the synthesis of aryloxyalkylamine pharmacophores .[1] These structural motifs are ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Molecule Profile[1]

3-(2-Methoxyphenoxy)propanenitrile is a critical C3-linker intermediate used in the synthesis of aryloxyalkylamine pharmacophores .[1] These structural motifs are ubiquitous in G-Protein Coupled Receptor (GPCR) ligands, particularly


-adrenergic antagonists  (e.g., Urapidil analogs) and serotonergic modulators  (5-HT1A ligands).[1]

Unlike the C2-linkers found in drugs like Carvedilol (derived from epoxides or chloroacetonitrile), this C3-nitrile provides a propyl spacer via a cost-effective Cyanoethylation of Guaiacol.[1] Its primary downstream value lies in its selective reduction to 3-(2-methoxyphenoxy)propylamine , a "privileged structure" in CNS and cardiovascular drug discovery.[1]

Chemical Profile
PropertySpecification
IUPAC Name 3-(2-Methoxyphenoxy)propanenitrile
CAS Number 40546-67-8
Molecular Weight 177.20 g/mol
Appearance Colorless to pale yellow oil
Key Functionality Nitrile (reducible/hydrolyzable), Guaiacol ether (lipophilic anchor)
Solubility Soluble in MeOH, EtOH, DCM, Toluene; Insoluble in Water

Part 2: Upstream Synthesis (The Cyanoethylation Protocol)

The industrial synthesis relies on the Michael Addition of Guaiacol (2-methoxyphenol) to Acrylonitrile. While seemingly simple, controlling the exotherm and preventing polymerization of acrylonitrile is critical for yield and safety.[1]

Mechanism & Logic

The reaction is base-catalyzed.[1] The phenoxide ion (generated by the base) attacks the


-carbon of acrylonitrile.
  • Why Triton B? Benzyltrimethylammonium hydroxide (Triton B) is the preferred catalyst over inorganic bases (NaOH) because it acts as a Phase Transfer Catalyst , improving the solubility of the phenoxide in the organic acrylonitrile phase, accelerating the rate, and reducing dimer byproducts.

Protocol A: Triton B Catalyzed Synthesis

Scale: 1.0 mol Guaiacol basis.[1]

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Charging: Add Guaiacol (124.1 g, 1.0 mol) and Triton B (40% in MeOH, 5.0 mL) .

  • Heating: Heat the mixture to 70°C .

  • Addition: Dropwise add Acrylonitrile (58.3 g, 1.1 mol) over 60 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature between 75-85°C. Do not exceed 90°C to prevent acrylonitrile polymerization.[1]

  • Digestion: Stir at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Neutralize with dilute HCl (to pH 6-7).[1]

    • Extract with Toluene (2 x 200 mL).

    • Wash organic layer with 10% NaOH (to remove unreacted Guaiacol) followed by Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: High-vacuum distillation (bp ~160-165°C @ 2 mmHg) or recrystallization from cold isopropanol if solid.[1]

Part 3: Downstream Application (Catalytic Hydrogenation)

This is the "Killer App" for this intermediate. Converting the nitrile to the primary amine without forming secondary amine dimers is the primary challenge.[1]

The Dimerization Problem

During hydrogenation, the intermediate imine (


) can react with the already formed amine (

) to form a secondary amine (

).[1]
  • Solution: Perform the reaction in Ammonia-saturated methanol . The excess

    
     shifts the equilibrium away from the secondary amine.[1]
    
Protocol B: Selective Hydrogenation to 3-(2-Methoxyphenoxy)propylamine

Equipment: High-Pressure Autoclave (Hastelloy or Stainless Steel).[1]

  • Catalyst Preparation: Wash Raney Nickel (10 wt% loading) with methanol (3x) to remove water. Handle under Argon; pyrophoric.[1]

  • Loading: Charge the autoclave with:

    • 3-(2-Methoxyphenoxy)propanenitrile (50 g).[1]

    • Methanol saturated with Ammonia (250 mL, approx 15% w/w

      
      ).
      
    • Raney Nickel slurry (5 g).

  • Pressurization: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 30-50 bar (435-725 psi)
    
    
    .
  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm).

    • Note: Hydrogen uptake should be rapid.[1] Monitor pressure drop.[1]

  • Completion: Reaction is typically complete in 4-6 hours.

  • Workup:

    • Cool and vent.[1][3]

    • Filter catalyst through Celite (keep wet!).

    • Concentrate filtrate to remove MeOH and

      
      .[1]
      
    • The residue is the crude amine.[1]

  • Salt Formation (Optional but recommended): Dissolve in EtOH and add conc. HCl to precipitate the Amine Hydrochloride salt , which is stable and easy to handle.

Comparative Hydrogenation Conditions
CatalystPressureAdditiveSelectivity (1° Amine)Notes
Raney Ni 50 bar

/MeOH
>95%Standard industrial route.[1] Cost-effective.
Raney Co 70 bar

/MeOH
>98%Higher selectivity than Ni, requires higher pressure.[1]
Pd/C (5%) 5 bar

~80%Acidic conditions prevent dimerization but yield is lower due to ether cleavage risks.
Rh/Al2O3 20 barNone>90%Mildest conditions, but prohibitively expensive for scale-up.[1]

Part 4: Reaction Network Visualization

The following diagram illustrates the synthesis flow and the branching pathways for this intermediate.

G Guaiacol Guaiacol (Starting Material) Nitrile 3-(2-Methoxyphenoxy) propanenitrile (CAS 40546-67-8) Guaiacol->Nitrile Triton B, 80°C Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile Imine Imine Intermediate (Transient) Nitrile->Imine H2 / Ra-Ni Acid 3-(2-Methoxyphenoxy) propanoic acid Nitrile->Acid NaOH / H2O Hydrolysis PrimaryAmine 3-(2-Methoxyphenoxy) propylamine (Target: GPCR Ligands) Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Impurity) Imine->SecondaryAmine + Primary Amine (Dimerization) NH3 NH3 (Inhibitor) NH3->SecondaryAmine Blocks Formation

Caption: Synthesis and transformation pathways. Note the critical role of Ammonia in blocking the secondary amine impurity channel.[1]

Part 5: Quality Control & Analytical Standards

When sourcing or synthesizing this intermediate, the following impurity profile must be managed.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 275 nm (Characteristic Guaiacol absorption).

Key Impurities
ImpurityOriginLimit (Spec)Removal Strategy
Guaiacol Unreacted starting material< 0.5%Wash with 10% NaOH during workup (Guaiacol is acidic).[1]
Acrylonitrile Polymer Thermal polymerization< 0.1%Filtration; Control reaction temp < 90°C.
Bis-cyanoethyl ether Double addition (rare)< 0.2%Use excess Guaiacol or slow addition of Acrylonitrile.[1]
Secondary Amine Hydrogenation byproduct< 1.0%Critical: Must use ammonia-saturated solvent during reduction.[1]

Part 6: Safety & Handling

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable.[1] All upstream synthesis must occur in a closed system or high-performance fume hood.[1]

  • Nitrile Toxicity: While the intermediate is less volatile than acrylonitrile, it should be treated as a potential cyanide source if metabolized or burned.[1]

  • Raney Nickel: Pyrophoric when dry.[1] Always keep submerged in solvent or water.[1]

References

  • Org. Synth. 1956, 36, 50. p-Methoxyphenylacetonitrile.[1][4] (Classic nitrile synthesis reference adapted for phenoxy analogs).

  • European Patent EP0913388A1. Hydrogenation of nitriles to produce amines. (Detailed industrial conditions for nitrile hydrogenation using sponge cobalt/nickel and lithium hydroxide promoters).

  • ChemicalBook. Synthesis of 3-(4-methoxyphenoxy)propanenitrile. (Analogous protocol for the para-isomer using K2CO3/t-Butanol).

  • PubChem Compound Summary. 3-(2-Methoxyphenoxy)propanenitrile (CID 118852).[1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Aryloxyalkylamines. (General reference for the pharmacophore utility).

Sources

Application

Application Note: Solvent Selection Strategies for the Synthesis of 3-(2-Methoxyphenoxy)propanenitrile

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 3-(2-Methoxyphenoxy)propanenitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 3-(2-Methoxyphenoxy)propanenitrile (CAS: 70786-42-4) is a highly versatile synthetic intermediate [1]. It is predominantly utilized in the pharmaceutical industry to synthesize alpha-1 adrenergic receptor antagonists (e.g., urapidil analogs) and in the materials sector for functionalizing lignin-derived polymers.

The synthesis of this ether typically proceeds via the base-catalyzed cyanoethylation of guaiacol (2-methoxyphenol) with acrylonitrile, or via a Williamson ether synthesis using 3-halopropanenitriles. Because the guaiacolate anion is an ambident nucleophile, the choice of solvent is the single most critical parameter in directing the reaction toward the desired O-alkylation (ether formation) while suppressing C-alkylation (ring substitution) and the anionic polymerization of acrylonitrile [2].

Mechanistic Rationale & Solvent Causality

As a Senior Application Scientist, it is imperative to look beyond the stoichiometry and understand the thermodynamic and kinetic environments created by the solvent. The guaiacolate anion features delocalized electron density across the oxygen atom and the ortho/para carbons of the aromatic ring.

The Role of Solvation in Regioselectivity

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the aromatic carbons are "soft."

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents effectively solvate the counter-cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen "naked." This lack of steric and electronic shielding makes the oxygen highly reactive, kinetically driving the reaction toward >90% O-alkylation.

  • Protic Solvents (e.g., Ethanol, Water): Protic solvents form strong hydrogen bonds with the electronegative phenoxide oxygen. This shielding dampens oxygen nucleophilicity, slowing the reaction and allowing the thermodynamically favored C-alkylation pathway to compete, resulting in unwanted ring-substituted byproducts [3].

  • Biphasic Systems (Toluene/Water with PTC): Utilizing a non-polar organic phase (toluene) with an aqueous base and a Phase Transfer Catalyst (PTC) offers a highly scalable compromise. The PTC extracts the phenoxide into the organic phase where it is poorly solvated (highly reactive), ensuring rapid O-alkylation. Simultaneously, the toluene acts as a thermal sink to prevent the explosive exothermic polymerization of acrylonitrile.

Mechanism G Guaiacol (2-Methoxyphenol) Anion Guaiacolate Anion (Ambident Nucleophile) G->Anion Deprotonation Base Base Catalyst (e.g., NaOH) Base->Anion O_Alk O-Alkylation (Target) 3-(2-Methoxyphenoxy)propanenitrile Anion->O_Alk Polar Aprotic / PTC (Free Anion) C_Alk C-Alkylation (Byproduct) Ring-Substituted Isomers Anion->C_Alk Protic Solvents (H-Bonded Oxygen) Acrylo Acrylonitrile Acrylo->O_Alk Acrylo->C_Alk

Caption: Mechanistic pathway of guaiacol cyanoethylation highlighting solvent-directed regioselectivity.

Quantitative Data: Solvent System Comparison

The following table summarizes the causal relationship between solvent selection, reaction kinetics, and product distribution.

Solvent SystemCatalystTemp (°C)Time (h)O-Alkylation Yield (%)C-Alkylation (%)Polymerization Risk
DMF (Polar Aprotic)K₂CO₃604>92%<2%Low
Toluene/H₂O (Biphasic)NaOH / TBAB45688%<1%Very Low
Ethanol (Protic)NaOEt751265%15%Medium
Neat (Solvent-Free)Triton B80270%5%High

Note: Biphasic Toluene/H₂O is the industry standard for scale-up due to its superior safety profile and ease of downstream purification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a measurable parameter to confirm the chemical state before proceeding.

Protocol A: Biphasic Cyanoethylation (Recommended for Scale-Up)

Objective: Synthesize 3-(2-Methoxyphenoxy)propanenitrile utilizing a Toluene/Water phase-transfer system to maximize safety and O-alkylation.

Reagents:

  • Guaiacol: 1.0 equivalent (eq)

  • Acrylonitrile: 1.2 eq

  • Toluene: 5 volumes (relative to Guaiacol)

  • 20% Aqueous NaOH: 0.1 eq

  • Tetrabutylammonium bromide (TBAB): 0.05 eq

Step-by-Step Methodology:

  • Reactor Charging: To a jacketed reactor, add Guaiacol, Toluene, 20% aq. NaOH, and TBAB. Stir at 400 rpm to establish a stable emulsion.

    • Causality: The biphasic emulsion ensures the PTC can continuously shuttle the guaiacolate anion into the organic phase.

  • Thermal Equilibration: Cool the mixture to 10–15 °C.

  • Controlled Addition: Add Acrylonitrile dropwise over 1 hour, maintaining the internal temperature below 20 °C.

    • Causality: Acrylonitrile addition is highly exothermic. Dropwise addition at low temperatures ensures the Michael addition outpaces bulk anionic polymerization.

  • Reaction Maturation: Heat the reactor to 45 °C and stir for 6 hours.

    • Self-Validation: Pull an aliquot from the organic layer for HPLC analysis. The reaction is complete when the Guaiacol peak area is <1%.

  • Quench & Phase Separation: Stop stirring and allow phase separation. Decant the aqueous layer.

  • Self-Validating Wash: Wash the organic phase with 5% aqueous NaOH (3 x 2 volumes).

    • Causality & Validation: Guaiacol has a pKa of ~9.9. The alkaline wash quantitatively deprotonates any unreacted starting material, partitioning it into the aqueous waste. A subsequent TLC/HPLC check of the organic layer will show zero trace of starting material, validating the wash efficiency.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target nitrile as a viscous oil or low-melting solid.

Workflow Step1 1. Charge Reactor Guaiacol + Toluene + NaOH + PTC Step2 2. Temperature Control Cool to 10-15°C Step1->Step2 Step3 3. Reagent Addition Acrylonitrile (Dropwise over 1h) Step2->Step3 Step4 4. Reaction Maturation Heat to 45°C, Monitor via HPLC Step3->Step4 Step5 5. Self-Validating Quench Wash with 5% NaOH to remove Guaiacol Step4->Step5 Step6 6. Isolation Concentrate Organic Phase Step5->Step6

Caption: Step-by-step experimental workflow for the biphasic cyanoethylation of guaiacol.

Protocol B: Polar Aprotic Alkylation (Alternative Route)

Objective: Synthesize the target molecule using 3-chloropropanenitrile in DMF, eliminating the polymerization risks of acrylonitrile.

Step-by-Step Methodology:

  • Anion Generation: Charge Guaiacol (1.0 eq), DMF (4 vol), and K₂CO₃ (1.5 eq) into a reactor. Stir at 60 °C for 30 minutes.

    • Causality: Pre-formation of the potassium guaiacolate. DMF tightly solvates the K⁺ ion, leaving a highly reactive "naked" phenoxide.

  • Alkylation: Add 3-Chloropropanenitrile (1.1 eq) dropwise. Stir at 60 °C for 4 hours.

  • Aqueous Precipitation: Pour the reaction mixture into Ice Water (12 volumes) under vigorous stirring.

    • Self-Validation: DMF is infinitely miscible with water, whereas the product is hydrophobic. The massive aqueous dilution forces the target nitrile to crash out of solution or partition cleanly into an extraction solvent (e.g., Ethyl Acetate), validating the removal of the polar aprotic solvent.

References

  • Sigma-Aldrich. "3-(2-methoxyphenoxy)propanenitrile - CAS 70786-42-4 Product Information." Sigma-Aldrich Catalog.
  • Bruson, H. A. "Cyanoethylation." Organic Reactions, Chapter 3. John Wiley & Sons, Inc.
  • Johnston, H. W., & Gross, F. J. "Cyanoethylation of Phenol; Isolation of an ortho-Addition Product." The Journal of Organic Chemistry, 22(10), 1264-1264 (1957).
Method

Application Note: Microwave-Assisted Synthesis of 3-(2-Methoxyphenoxy)propanenitrile via Oxa-Michael Addition

Chemical Context & Strategic Significance 3-(2-Methoxyphenoxy)propanenitrile (CAS No.: 70786-42-4) is a highly versatile synthetic intermediate. When subjected to nitrile reduction, it yields 3-(2-methoxyphenoxy)propan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Significance

3-(2-Methoxyphenoxy)propanenitrile (CAS No.: 70786-42-4) is a highly versatile synthetic intermediate. When subjected to nitrile reduction, it yields 3-(2-methoxyphenoxy)propan-1-amine, a foundational building block for a wide array of aryloxypropanamine-derived pharmaceuticals, including alpha- and beta-adrenergic receptor antagonists.

Historically, the synthesis of aryloxypropanenitriles relied on the Williamson etherification using 3-bromopropanenitrile—a pathway that generates stoichiometric bromide waste. Alternatively, conventional thermal oxa-Michael additions of phenols to acrylonitrile suffer from prolonged reaction times (12–24 hours) and competing base-catalyzed polymerization of the Michael acceptor. This application note details a highly efficient, microwave-assisted oxa-Michael addition protocol that maximizes atom economy, drastically reduces reaction time, and suppresses impurity formation.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating protocol, every reagent and physical parameter in this workflow has been selected based on precise mechanistic and thermodynamic rationale:

  • The Base (Potassium Carbonate): Guaiacol (2-methoxyphenol) is a moderately hindered, relatively weak nucleophile (pKa ~9.9). To activate it for the Michael addition, a base is required. Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaOH) because its conjugate acid pKa (~10.3) is perfectly tuned to deprotonate guaiacol without triggering the aggressive, anionic polymerization of acrylonitrile[1].

  • The Solvent (tert-Butanol): tert-Butanol serves a critical dual purpose. Chemically, its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of 3-(tert-butoxy)propanenitrile. Thermodynamically, it possesses a moderate microwave loss tangent (

    
    ), allowing it to couple efficiently with microwave energy for rapid, uniform heating without the risk of thermal runaway[1].
    
  • Microwave Dielectric Heating: Conventional conductive heating creates temperature gradients and hot spots at the reactor walls, which often initiate the radical polymerization of acrylonitrile. Microwave irradiation provides direct, volumetric dielectric heating of the highly polar phenoxide intermediate and acrylonitrile. This specific energy transfer drastically accelerates the reaction kinetics, outcompeting the slower pathways of side-product formation[2],[3].

Reaction Pathway Visualization

OxaMichael GUA Guaiacol (Nucleophile Precursor) MW Microwave Irradiation K2CO3 / t-BuOH GUA->MW Deprotonation ACR Acrylonitrile (Michael Acceptor) ADD Oxa-Michael Addition ACR->ADD PHENOX Guaiacolate Anion (Active Nucleophile) MW->PHENOX PHENOX->ADD ENOL Cyano-Enolate Intermediate ADD->ENOL C-O Bond Formation PROD 3-(2-Methoxyphenoxy) propanenitrile ENOL->PROD Protonation

Caption: Oxa-Michael addition pathway of guaiacol and acrylonitrile under microwave irradiation.

Step-by-Step Experimental Protocol

Note: This workflow includes built-in quality control checkpoints to ensure a self-validating system.

Reagents & Equipment:

  • Guaiacol (2-Methoxyphenol): 1.24 g (10.0 mmol)

  • Acrylonitrile: 0.80 g (15.0 mmol, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous): 0.14 g (1.0 mmol, 10 mol%)

  • tert-Butanol: 5.0 mL

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave) equipped with a 10 mL pressure-rated borosilicate glass vial and magnetic stirring.

Workflow:

  • Reaction Assembly: To the 10 mL microwave vial equipped with a magnetic stir bar, add 1.24 g of guaiacol and 5.0 mL of tert-butanol.

  • Base Activation: Add 0.14 g of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 2 minutes to initiate phenoxide formation.

  • Acceptor Addition: Slowly add 0.80 g of acrylonitrile. (Caution: Acrylonitrile is toxic and volatile; perform this step in a well-ventilated fume hood). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave cavity. Apply the following parameters:

    • Target Temperature: 90 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W (Dynamic power modulation)

    • Cooling: Active compressed air cooling post-reaction until the vessel reaches < 40 °C.

  • In-Process Control (IPC): Sample 10 µL of the crude mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS or TLC (Hexane:EtOAc 7:3). The reaction is self-validated when the guaiacol spot (Rf ~0.6) is completely consumed, and a distinct product spot (Rf ~0.4) appears. FT-IR analysis of the crude will also show the disappearance of the broad phenolic O-H stretch and the emergence of a sharp nitrile C≡N stretch at ~2250 cm⁻¹.

  • Workup & Isolation: Dilute the cooled mixture with 15 mL of Ethyl Acetate (EtOAc). Filter through a short pad of Celite to remove the insoluble K₂CO₃. Wash the organic filtrate with distilled water (2 × 10 mL) and brine (10 mL) to remove tert-butanol and trace unreacted acrylonitrile.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-methoxyphenoxy)propanenitrile as a pale yellow to colorless oil.

Quantitative Data & Method Comparison

The microwave-assisted protocol demonstrates superior efficiency, yield, and environmental metrics compared to traditional reflux methods.

ParameterConventional Thermal MethodMicrowave-Assisted Protocol
Heating Mechanism Convection / Conduction (Oil Bath)Dielectric Volumetric Heating
Reaction Time 12 – 24 hours15 minutes
Reaction Temperature 85 °C (Reflux)90 °C (Sealed Vessel)
Catalyst Loading 20 – 30 mol% K₂CO₃10 mol% K₂CO₃
Isolated Yield 65 – 75%> 92%
Impurity Profile High (Acrylonitrile polymers present)Very Low (Clean conversion)

Safety & Scale-up Considerations

Acrylonitrile is a volatile, toxic, and potentially explosive monomer. The use of a sealed microwave vessel requires strict adherence to pressure limits (typically capped at 250 psi by the instrument's safety software). For multi-gram or kilogram scale-up, transitioning from batch microwave reactors to continuous flow microwave reactors is highly recommended to mitigate the risks associated with heating large volumes of acrylonitrile under pressure.

References[1] Title: 3-(2-methoxyphenoxy)propanenitrile Product Page | Source: Sigma-Aldrich | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr-NdobXZrKLq4b235Fj-csn-KjxCFw-nIffOOnq4e28KOv3J0wwH6iEjB8ES9aeL1MwGZE_GGDNNo6bQRXNvAVCnGlgxwec18XZj5JMuVPGgMw8tj3_YVxtA_PT5RtS_SElXgRGzxDVg02UWv6yyIK2fuAbQcGMn704pEngk1zmXkKlm_rVjtXrNDTEo7PXuml9Hw4h5focR4-ftTxEgh4PyuVVMvLGRsubZibgCTiF4V[3] Title: Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Source: Bentham Science | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPCOvR-w8ovTC7DkYpVAm8Dv0R33PiyQsNDDPtIGA19EYujaFKWST1oNzW6ldwCPSsaj8k77EjiVTMWT32g4PlRPyNud2WGkZKmZtynqfSHYwwV0upFElAb9K5KEjA8t4EKhAOQNeiVA==[4] Title: Benzenoid Aromatics from Renewable Resources | Source: ACS Publications (Chemical Reviews) | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPqU2MMZPJEKtJ4EQd099nmCgeT6NYh0a2EbaUIhzzv-0heeGjtmqXx2VISXEwEGPvk7Gxw4NVla0ciUyQxHhD2xU6PNBMO9VSHRBm_yT3lXT62tAsYe8us3l1lMTDdxnt5mhHm_XhIayMMdes4OY=[2] Title: An efficient synthesis of 4-chromanones | Source: ResearchGate (Tetrahedron Letters) | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgSujaYWvBP6ICiLPi6c5p7di4onfD_0Zw_AZkHsN5MlI7ENWpgcnC0YtSjx6WTSTKPrQkhOZNHRXxFQZn6l0ppCVC41oaz_NSKkMMLmI0np7nO534T7fADKRtbKBcj6ZPO_Lq0lr0U588YD3nBSjyJDRpWI0f-M0a9G92z5eHNz4Gc5t6SepiApEoqgyEchLkXRGvPQ==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxyphenoxy)propanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(2-methoxyphenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(2-methoxyphenoxy)propanenitrile [1].

This compound is typically synthesized via one of two distinct mechanistic pathways: the Cyanoethylation (Michael Addition) of guaiacol to acrylonitrile, or the Williamson Ether Synthesis using 3-bromopropanenitrile. Both routes present unique thermodynamic and kinetic challenges that can severely depress yield if not rigorously controlled.

Mechanistic Overview & Pathway Selection

Understanding the causality behind your reaction's failure begins with mapping the chemical logic.

In the Michael Addition route, the guaiacolate anion acts as a Michael donor, attacking the electrophilic


-carbon of the Michael acceptor (acrylonitrile)[2][3]. Because acrylonitrile is weakly electrophilic, the reaction requires a base to increase the nucleophilicity of guaiacol[4]. However, acrylonitrile is also prone to rapid polymerization.

In the Williamson Ether Synthesis , the phenoxide attacks the


-carbon of 3-bromopropanenitrile via an S

2 mechanism. The primary failure mode here is the competing E2 elimination of the alkyl halide driven by strong bases[5].

SynthesisRoutes Guaiacol Guaiacol (2-Methoxyphenol) Target 3-(2-Methoxyphenoxy)propanenitrile (Target Product) Guaiacol->Target Pathway A: Michael Addition Base (e.g., DBU), Solvent-free Guaiacol->Target Pathway B: Williamson Ether Base (e.g., K2CO3), DMF, Heat Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Target Polymer Polyacrylonitrile (Side Product) Acrylonitrile->Polymer Excess heat / No inhibitor Bromoprop 3-Bromopropanenitrile (Alkylating Agent) Bromoprop->Target Elimination Acrylonitrile + HBr (Elimination Side Product) Bromoprop->Elimination Strong Base / High Heat

Diagram 1: Dual synthetic pathways for 3-(2-Methoxyphenoxy)propanenitrile and common side reactions.

Troubleshooting Guides & FAQs

Q1: My yield is plateauing around 45-50% when using the Michael addition route with aqueous NaOH. How can I drive this to completion? Causality: Sodium hydroxide is a "hard" base that operates poorly in biphasic organic mixtures without a phase-transfer catalyst. More critically, strong aqueous bases catalyze the competitive anionic polymerization of acrylonitrile[3] and can partially hydrolyze the nitrile group to an amide or carboxylic acid, permanently destroying your starting material. Solution: Switch to a softer, organic-soluble amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 mol%) under neat (solvent-free) conditions. DBU effectively deprotonates the phenol without initiating aggressive nitrile hydrolysis.

Q2: I am observing a thick, intractable white precipitate in my Michael addition reaction mixture. What is this? Causality: This is polyacrylonitrile. Acrylonitrile is highly susceptible to auto-polymerization via radical or anionic pathways when exposed to elevated temperatures or light[2]. Solution: Introduce a radical scavenger such as Hydroquinone (HQ) or Butylated hydroxytoluene (BHT) at 0.1 mol% relative to acrylonitrile. Furthermore, strictly control the reaction temperature between 40–50 °C. Acrylonitrile addition must be dropwise to prevent thermal runaway.

Q3: In the Williamson ether route using 3-bromopropanenitrile, TLC shows significant unreacted guaiacol and a new volatile byproduct. Why? Causality: 3-bromopropanenitrile is highly susceptible to E2 elimination. If you use a strong base (like NaH or NaOH) or excessive heat, the base will abstract the acidic


-proton adjacent to the nitrile, eliminating bromide to form acrylonitrile and HBr[5]. This outcompetes the desired S

2 substitution. Solution: Utilize a mild, non-nucleophilic base like anhydrous Potassium Carbonate (K

CO

)
in a polar aprotic solvent (e.g., Acetonitrile or DMF) at 65 °C.

Q4: How can I accelerate the sluggish S


2 reaction in the Williamson ether route without increasing the temperature and risking elimination? 
Causality:  Bromide is a moderate leaving group, and the ortho-methoxy group on guaiacol provides slight steric hindrance.
Solution:  Employ a Finkelstein-assisted halogen exchange . By adding a catalytic amount of Potassium Iodide (KI) (10 mol%), the bromide is converted in situ to 3-iodopropanenitrile. Iodide is a vastly superior leaving group, accelerating the S

2 attack by the guaiacolate anion before E2 elimination can occur.

FinkelsteinWorkflow RBr 3-Bromopropanenitrile RI 3-Iodopropanenitrile (Highly Reactive) RBr->RI Finkelstein Exchange KI Potassium Iodide (Catalyst) KI->RI Product Target Nitrile RI->Product Fast SN2 Attack Phenoxide Guaiacolate Anion Phenoxide->Product

Diagram 2: Finkelstein-assisted halogen exchange accelerating the SN2 O-alkylation pathway.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields, derived from optimized bench-scale data.

Synthetic RouteBase / CatalystSolventTemp (°C)AdditivesExpected YieldPrimary Failure Mode
Michael AdditionNaOH (aq, 20%)Water/EtOH80None45 - 55%Polymerization, Nitrile hydrolysis
Michael Addition DBU (5 mol%) Solvent-free 45 Hydroquinone (0.1%) 88 - 94% Exothermic runaway if scaled poorly
Williamson EtherNaH (1.2 eq)THF65None< 30%E2 Elimination of alkyl halide
Williamson EtherK

CO

(1.5 eq)
DMF90None60 - 70%Thermal degradation / Elimination
Williamson Ether K

CO

(1.5 eq)
Acetonitrile 65 KI (10 mol%) 82 - 89% Incomplete conversion if wet K

CO

used

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in In-Process Controls (IPCs) guarantee that each chemical transformation has occurred before you proceed to the next step.

Protocol A: High-Yield Cyanoethylation (Michael Addition)

This is the preferred industrial route due to atom economy and avoidance of halogenated waste.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Guaiacol (12.4 g, 100 mmol) and Hydroquinone (11 mg, 0.1 mmol).

  • Catalyst Addition: Add DBU (0.76 g, 5 mmol). Stir for 5 minutes at room temperature.

    • Validation: The solution will darken slightly, indicating the formation of the phenoxide-amidine complex.

  • Electrophile Addition: Heat the mixture to 45 °C. Using an addition funnel, add Acrylonitrile (6.36 g, 120 mmol) dropwise over 30 minutes.

    • Critical IPC: Monitor the internal temperature. The reaction is exothermic. If the temperature exceeds 55 °C, pause the addition. Exceeding this threshold triggers polymerization.

  • Maturation: Stir the reaction at 50 °C for 6 hours.

    • Validation: Check via TLC (Hexane:Ethyl Acetate 3:1). Guaiacol (

      
      ) should be consumed, replaced by a new UV-active spot (
      
      
      
      ).
  • Quench & Workup: Cool to room temperature. Dilute with Dichloromethane (100 mL) and wash with 10% aqueous HCl (2 x 50 mL).

    • Validation: The acidic wash ensures complete protonation and partitioning of the DBU catalyst into the aqueous phase. Failure to remove DBU will cause a reverse-Michael addition (retro-cyanoethylation) during solvent evaporation.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
Protocol B: Finkelstein-Assisted Williamson Ether Synthesis

Preferred for laboratories avoiding the toxicity and volatility of acrylonitrile.

  • Preparation: In a 250 mL flask, suspend finely powdered, oven-dried K

    
    CO
    
    
    
    (20.7 g, 150 mmol) in anhydrous Acetonitrile (100 mL). Add Guaiacol (12.4 g, 100 mmol) and stir at room temperature for 15 minutes.
  • Catalyst Addition: Add Potassium Iodide (1.66 g, 10 mmol).

  • Electrophile Addition: Add 3-Bromopropanenitrile (14.7 g, 110 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat to 65 °C for 12 hours.

    • Validation: The heterogeneous mixture will turn milky white as KBr precipitates out of the solution, replacing the dissolved KI and K

      
      CO
      
      
      
      .
  • Workup: Cool the mixture and filter through a Celite pad to remove inorganic salts. Wash the filter cake with Acetonitrile (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with 5% aqueous NaOH (50 mL).

    • Validation: The NaOH wash removes any unreacted guaiacol. Acidify the aqueous wash; if it turns cloudy, unreacted starting material was present, indicating incomplete reaction (likely due to wet K

      
      CO
      
      
      
      ).
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    and evaporate to yield the product.

References

  • Wikipedia, The Free Encyclopedia Michael addition reaction URL: [Link][3]

  • National Institutes of Health (NIH) - PubMed Central Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions URL:[Link][4]

  • Vaia (StudySmarter) Propose a mechanism for the conjugate addition of a nucleophile to acrylonitrile URL:[Link][2]

Sources

Optimization

Technical Support Center: Guaiacol Cyanoethylation Optimization

Topic: Minimizing Side Reactions During the Synthesis of 3-(2-methoxyphenoxy)propanenitrile Document ID: TSC-GUA-004 Last Updated: 2026-02-28 Introduction: The Reaction Landscape Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During the Synthesis of 3-(2-methoxyphenoxy)propanenitrile Document ID: TSC-GUA-004 Last Updated: 2026-02-28

Introduction: The Reaction Landscape

Welcome to the Technical Support Center. This guide addresses the cyanoethylation of Guaiacol (2-methoxyphenol) with Acrylonitrile to form 3-(2-methoxyphenoxy)propanenitrile .

While this Michael addition appears straightforward, it is governed by a delicate balance between O-alkylation (desired) , anionic polymerization (side reaction) , and Retro-Michael dissociation (equilibrium issue) . This guide provides actionable troubleshooting workflows to maximize yield and purity.

Module 1: Critical Process Parameters (CPP)

The Thermodynamic vs. Kinetic Trap

The reaction is exothermic and reversible.

  • Forward Reaction (Exothermic): Requires cooling/controlled addition to prevent thermal runaway.

  • Reverse Reaction (Endothermic): High temperatures (>100°C) or prolonged exposure to strong base shifts the equilibrium back to Guaiacol and Acrylonitrile.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways you must manage.

Guaiacol_Pathway Guaiacol Guaiacol (Nucleophile) Intermediate Transition State (Anionic Complex) Guaiacol->Intermediate Base Catalyst (Triton B / K2CO3) Acrylo Acrylonitrile (Electrophile) Acrylo->Intermediate Polymer Polyacrylonitrile (Yellow/Orange Sludge) Acrylo->Polymer Excess Heat (>100°C) Lack of Inhibitor Product 3-(2-methoxyphenoxy) propanenitrile (Target) Intermediate->Product 80-90°C O-Alkylation Retro Retro-Michael (Reversion) Product->Retro High Temp + Base Long Reaction Time Retro->Guaiacol

Figure 1: Reaction network showing the target pathway (Green) vs. polymerization and reversibility risks (Red).

Module 2: Troubleshooting Guides

Issue 1: Reaction Mixture Turns Viscous & Yellow/Orange

Diagnosis: Anionic Polymerization of Acrylonitrile. This is the most common failure mode. Acrylonitrile is unstable in the presence of strong bases if the temperature is uncontrolled.

Root Cause Corrective Action
Thermal Runaway Control Addition Rate: Do not add all acrylonitrile at once. Use a dropping funnel to add it over 1–2 hours, maintaining internal temp <90°C.
Inhibitor Depletion Aeration: Most inhibitors (e.g., MEHQ) require dissolved oxygen to function. Do not sparge with nitrogen during the addition; a blanket is sufficient.
Excess Reagent Stoichiometry Check: Limit acrylonitrile excess to 1.2–1.5 equivalents. Large excesses act as a solvent for their own polymerization.
Issue 2: Low Yield / High Starting Material Recovery

Diagnosis: Retro-Michael Reaction (Equilibrium Shift). You observe high conversion by TLC/HPLC during the reaction, but yield drops after workup.

  • Mechanism: The product is stable in neutral conditions but unstable in base at high temperatures.

  • The Fix:

    • Do not overheat at the end of the reaction.

    • Quench Immediately: Neutralize the base catalyst before any distillation or high-temperature workup. Use dilute HCl or acetic acid to reach pH 6–7. Distilling a basic mixture will revert the product to guaiacol and acrylonitrile.

Issue 3: Formation of Amide By-products

Diagnosis: Nitrile Hydrolysis.

  • Root Cause: Presence of water in the system.[1] The nitrile group (

    
    ) hydrolyzes to an amide (
    
    
    
    ) or acid (
    
    
    ) under basic, aqueous conditions.
  • The Fix: Use anhydrous reagents. If using Triton B (often supplied as 40% in methanol/water), switching to Triton B in methanol or removing water via azeotropic distillation with toluene prior to acrylonitrile addition is recommended.

Module 3: Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of 3-(2-methoxyphenoxy)propanenitrile with >90% yield.

Reagents & Equipment
  • Substrate: Guaiacol (1.0 eq)

  • Reagent: Acrylonitrile (1.2 – 1.5 eq)

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide), 40% in MeOH (2–5 mol%)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (add 100 ppm if acrylonitrile is uninhibited)

  • Solvent: Neat (solvent-free) is preferred for throughput; Toluene if temperature control is difficult.

Step-by-Step Workflow
  • Catalyst Loading:

    • Charge Guaiacol into the reactor.

    • Add Triton B catalyst.[2][3]

    • Optional: If using aqueous Triton B, add toluene and reflux with a Dean-Stark trap to remove water.

  • Controlled Addition (The Critical Step):

    • Heat the mixture to 70–80°C .

    • Begin dropwise addition of Acrylonitrile.

    • Monitor: The reaction is exothermic.[4][5] Adjust the drip rate to keep the temperature between 80°C and 95°C .

    • Warning: Do not allow temperature to exceed 100°C (polymerization risk). Do not let it drop below 60°C (accumulation of unreacted monomer

      
       delayed exotherm).
      
  • Post-Reaction Soak:

    • Once addition is complete, hold temperature at 85°C for 2–4 hours.

    • Monitor consumption of Guaiacol via TLC/HPLC.

  • Quench & Workup:

    • Cool to Room Temperature .

    • Acidify: Add dilute HCl or Acetic Acid to neutralize the base (pH ~6). This locks the product and prevents Retro-Michael.

    • Wash: Wash with water to remove salts and excess catalyst.

    • Distillation: Vacuum distill the organic layer.[4][5]

      • Fraction 1: Unreacted Acrylonitrile (dispose as hazmat).

      • Fraction 2: Product (typically boils ~160–170°C at reduced pressure).

Module 4: Process Flow Visualization

Process_Flow Start Start: Guaiacol + Catalyst Drying Optional: Azeotropic Drying (Remove Water) Start->Drying Addition Controlled Addition of Acrylonitrile (Temp: 80-95°C) Drying->Addition Reaction Hold at 85°C (2-4 hrs) Addition->Reaction Check QC Check: Guaiacol < 2%? Reaction->Check Check->Addition No (Incomplete) Quench CRITICAL: Acid Quench (Neutralize Base) Check->Quench Yes Workup Wash & Vacuum Distillation Quench->Workup

Figure 2: Optimized workflow emphasizing the critical quenching step.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydroxide (NaOH) instead of Triton B? A: Yes, but Triton B is superior. NaOH is less soluble in the organic phase (guaiacol), requiring higher temperatures or water, which increases the risk of hydrolysis side reactions. Triton B acts as a Phase Transfer Catalyst (PTC), allowing the reaction to proceed at lower temperatures and higher rates [1].

Q: Why does my product smell like almonds/cyanide during distillation? A: This indicates the Retro-Michael reaction is occurring. You likely failed to fully neutralize the base catalyst before heating. The base is catalyzing the decomposition of your product back into Guaiacol and Acrylonitrile. Ensure pH is < 7 before distillation [2].

Q: Can I use a solvent? A: Yes. t-Butanol or Toluene are excellent choices. t-Butanol is often used in kinetic studies because it stabilizes the transition state without participating in the reaction. However, "neat" (solvent-free) reactions are preferred industrially for higher throughput, provided heat transfer is managed [3].

References

  • Triton B Catalysis: Zade, A. et al. "Triton B mediated green protocol for epoxide cleavage." International Research Journal of Science & Engineering, 2017.[2] Link (Demonstrates Triton B efficiency as a base/PTC in organic synthesis).

  • Retro-Michael Reversibility: BenchChem Technical Support. "Managing reaction temperature for selective Michael addition." BenchChem Application Notes, 2025. 6[3][7][8]

  • Phenolic Cyanoethylation: Kito, T. et al. "Synthesis of 3-(p-carboxylphenoxy)propionic acid." Journal of the Chemical Society of Japan, 1971.[3] 3[3] (Foundational text on conditions for phenolic Michael additions).

  • Polymerization Inhibition: BenchChem Technical Support. "Preventing polymerization of acrylonitrile derivatives." BenchChem Protocols, 2025.[4][6] 4[3]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(2-Methoxyphenoxy)propanenitrile

Welcome to the Technical Support Center for the purification of crude 3-(2-Methoxyphenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude 3-(2-Methoxyphenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction

3-(2-Methoxyphenoxy)propanenitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide will explore various purification techniques, address potential issues, and provide practical, field-proven advice to ensure you achieve the desired purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-(2-Methoxyphenoxy)propanenitrile?

A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is through the cyanoethylation of 2-methoxyphenol with acrylonitrile.[1] Potential impurities from this process can include:

  • Unreacted 2-methoxyphenol: Due to incomplete reaction.

  • Acrylonitrile: Excess reagent that was not removed.

  • Polymeric materials: Resulting from the polymerization of acrylonitrile, especially in the presence of base catalysts.[2]

  • Side-products: Such as bis-cyanoethylated products or byproducts from competing reactions.[3]

  • Solvent residues: From the reaction or workup.

Q2: Which purification technique is most suitable for 3-(2-Methoxyphenoxy)propanenitrile?

A2: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Distillation (for large scale): Vacuum distillation is often effective for separating the product from less volatile impurities like polymers and salts, and more volatile impurities like residual acrylonitrile.[4]

  • Column Chromatography (for small to medium scale): This is a highly effective method for removing a wide range of impurities, especially those with similar boiling points to the product.[5][6]

  • Recrystallization (if the product is solid at room temperature or can form a stable crystalline solid): This technique is excellent for achieving high purity by removing impurities that remain in the mother liquor.[7][8]

  • Solvent Extraction (as a preliminary purification step): Liquid-liquid extraction can be used to remove water-soluble impurities and some unreacted starting materials.

Q3: My purified product is an oil, but I've seen reports of it being a solid. Why is this?

A3: The physical state of 3-(2-Methoxyphenoxy)propanenitrile can be influenced by residual impurities or solvents, which can act as a freezing point depressant. A highly pure product is more likely to be a crystalline solid at room temperature. If your product is an oil, it may indicate the presence of impurities that are preventing crystallization.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-(2-Methoxyphenoxy)propanenitrile.

Issue 1: Low Yield After Purification

Possible Cause 1: Product loss during extraction.

  • Explanation: 3-(2-Methoxyphenoxy)propanenitrile has some polarity and may have partial solubility in the aqueous phase during liquid-liquid extraction, leading to incomplete transfer to the organic layer.

  • Solution:

    • Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.

    • Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product in the aqueous phase (salting out).

    • Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Possible Cause 2: Co-elution with impurities during column chromatography.

  • Explanation: If the polarity of the impurity is very close to that of the product, they may elute together from the column.

  • Solution:

    • Optimize the solvent system: Use a solvent system with a lower overall polarity and perform a slow, shallow gradient elution. This will increase the separation between compounds with similar polarities.

    • Change the stationary phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina (which can be acidic, neutral, or basic) or a bonded-phase silica.[5] For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[9][10]

Possible Cause 3: Decomposition during distillation.

  • Explanation: Although nitriles are generally stable, prolonged heating at high temperatures can lead to decomposition or polymerization.[11]

  • Solution:

    • Use vacuum distillation: This lowers the boiling point of the compound, reducing the need for high temperatures.[4][12]

    • Minimize heating time: Ensure the distillation apparatus is set up efficiently to reduce the time the compound is exposed to heat.

    • Add a polymerization inhibitor: A small amount of a polymerization inhibitor, like hydroquinone, can be added if you suspect polymerization is occurring.[2]

Issue 2: Persistent Impurities Detected by Analysis (e.g., NMR, GC-MS)

Possible Cause 1: Unreacted 2-methoxyphenoxy starting material.

  • Explanation: 2-methoxyphenol is more polar than the product due to the free hydroxyl group.

  • Solution:

    • Aqueous wash: Perform a wash of the crude organic solution with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the phenol and extract it into the aqueous layer. Be cautious, as a strong base can promote acrylonitrile polymerization.

    • Column chromatography: 2-methoxyphenol will be more strongly retained on a silica gel column. A non-polar eluent will elute the product first, leaving the starting material on the column.

Possible Cause 2: Residual Acrylonitrile.

  • Explanation: Acrylonitrile is a volatile and reactive compound.

  • Solution:

    • Evaporation under reduced pressure: Carefully remove the acrylonitrile on a rotary evaporator. A cold trap is recommended to capture the volatile acrylonitrile.

    • Azeotropic removal: In some cases, adding a solvent that forms a low-boiling azeotrope with the impurity can aid in its removal during distillation.[13]

Issue 3: Product Fails to Crystallize

Possible Cause 1: Presence of oily impurities.

  • Explanation: Impurities can inhibit the formation of a crystal lattice.[14]

  • Solution:

    • Further purification: Subject the oily product to another round of purification, such as column chromatography, to remove the impurities.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The small scratches can provide nucleation sites for crystal growth.[7]

    • Seeding: Add a small crystal of pure 3-(2-Methoxyphenoxy)propanenitrile to the oil to induce crystallization.[7]

    • Solvent-induced crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., cold water or hexane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying small to moderate quantities of crude 3-(2-Methoxyphenoxy)propanenitrile.

Materials:

  • Crude 3-(2-Methoxyphenoxy)propanenitrile

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good starting point is 9:1 hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.

  • Column Packing:

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture you will use).

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-(2-Methoxyphenoxy)propanenitrile.

Protocol 2: Purification by Vacuum Distillation

This method is ideal for larger quantities of the crude product.

Materials:

  • Crude 3-(2-Methoxyphenoxy)propanenitrile

  • Round-bottom flask

  • Short path distillation head with a condenser and collection flask

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude product to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply the vacuum. You may observe some initial bubbling as volatile impurities are removed.

  • Heating: Slowly heat the flask while stirring.

  • Distillation: Collect the fraction that distills at the expected boiling point of 3-(2-Methoxyphenoxy)propanenitrile under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Completion: Stop the distillation when the temperature starts to drop or when most of the product has been collected.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum to prevent air from rushing in and potentially causing breakage.

Data Presentation

Purification MethodScaleAdvantagesDisadvantages
Column Chromatography Small to MediumHigh resolution, versatile for various impurities.Can be time-consuming, uses large volumes of solvent.
Vacuum Distillation Medium to LargeEfficient for large quantities, good for separating based on boiling point differences.Risk of thermal decomposition, not effective for impurities with similar boiling points.[4]
Recrystallization AnyCan yield very high purity product, relatively simple.Requires the compound to be a solid, potential for significant product loss in the mother liquor.[14]
Solvent Extraction Any (preliminary)Quick and easy for removing certain types of impurities.Not a standalone purification method, can lead to emulsions.[9]

Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 3-(2-Methoxyphenoxy)propanenitrile scale What is the scale of your synthesis? start->scale extraction Solvent Extraction (Preliminary Step) start->extraction impurities What is the nature of the main impurities? scale->impurities Large Scale scale->impurities Small/Medium Scale boiling_point Are impurities significantly different in boiling point? impurities->boiling_point Non-polar/Slightly Polar solid_or_oil Is the crude product a solid or an oil? impurities->solid_or_oil Polar distillation Vacuum Distillation boiling_point->distillation Yes chromatography Column Chromatography boiling_point->chromatography No solid_or_oil->chromatography Oil recrystallization Recrystallization solid_or_oil->recrystallization Solid

Caption: A decision tree to guide the selection of the most appropriate purification technique.

General Workflow for Purification and Analysis

Purification_Workflow cluster_prep Preparation cluster_main_purification Main Purification cluster_analysis Analysis crude_product Crude Product preliminary_purification Preliminary Purification (e.g., Extraction) crude_product->preliminary_purification purification_step Distillation or Chromatography or Recrystallization preliminary_purification->purification_step purity_check Purity Check (TLC, GC, HPLC) purification_step->purity_check characterization Characterization (NMR, MS, IR) purity_check->characterization

Sources

Optimization

Technical Support Center: Purification of 3-(2-Methoxyphenoxy)propanenitrile

[1] Executive Summary In the synthesis of 3-(2-Methoxyphenoxy)propanenitrile via the Michael addition of guaiacol to acrylonitrile, the complete removal of excess acrylonitrile is critical due to its high toxicity (carci...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the synthesis of 3-(2-Methoxyphenoxy)propanenitrile via the Michael addition of guaiacol to acrylonitrile, the complete removal of excess acrylonitrile is critical due to its high toxicity (carcinogen, cyanide metabolite) and polymerization potential.

This guide provides a multi-stage purification protocol. It prioritizes physical separation (vacuum/azeotropic distillation) for bulk removal, followed by chemical scavenging (bisulfite washing) for pharmaceutical-grade purity (<10 ppm).[1]

Module 1: The Purification Workflow

The following decision tree outlines the logical flow for purification, integrating safety checks to prevent common failures like "Retro-Michael" decomposition or polymerization.

PurificationWorkflow Start Crude Reaction Mixture (Target + Excess Acrylonitrile + Base Catalyst) Step1 CRITICAL: Neutralize Catalyst (Add dilute HCl/Acetic Acid to pH 6-7) Start->Step1 Prevent Retro-Michael Step2 Bulk Evaporation (Rotovap) < 50°C, Vacuum, Inhibitor Present Step1->Step2 Check1 Check NMR/GC Acrylonitrile > 1%? Step2->Check1 Step3 Azeotropic Distillation Add Water -> Co-evaporate Check1->Step3 Yes (High Residual) Step4 Chemical Scavenging Wash with 10% NaHSO3 (Bisulfite) Check1->Step4 No (Trace Only) Step3->Check1 Final Final Workup Extract (DCM/EtOAc) -> Dry -> Concentrate Step4->Final

Figure 1: Logic flow for acrylonitrile removal. Note the critical neutralization step to prevent product decomposition.

Module 2: Primary Separation (Physical Methods)

Objective: Remove 95-99% of unreacted acrylonitrile without degrading the target ether.[1]

Protocol A: Vacuum Evaporation with Azeotropic Polish

Acrylonitrile boils at 77°C (atm).[1] However, direct heating of the crude mixture often leads to product reversion (Retro-Michael reaction).[1]

Prerequisites:

  • Neutralization: The reaction usually employs a basic catalyst (Triton B, NaOH, or NaOMe).[1] You must neutralize this base (pH 6-7) before heating.[1] Heating a basic ether solution causes it to decompose back to Guaiacol and Acrylonitrile.[1]

  • Inhibitor: Ensure the receiving flask contains a radical inhibitor (e.g., MEHQ or Hydroquinone) to prevent the distilled acrylonitrile from polymerizing in the trap.[1]

Step-by-Step Guide:

  • Acid Quench: Cool reaction to 10°C. Add dilute HCl or Acetic Acid until pH is neutral.

  • Initial Strip: Rotary evaporate at 40-45°C bath temperature under reduced pressure (start at 200 mbar, ramp down to 20 mbar).

    • Why: Acrylonitrile is volatile.[1][2][3] High heat is unnecessary and dangerous.[1]

  • Azeotropic Polish (The "Water Trick"):

    • If NMR shows residual acrylonitrile (vinyl peaks at δ 5.6–6.2 ppm), add water to the residue (approx 1:1 v/v relative to residue).[1]

    • Re-evaporate.[1] Acrylonitrile forms a low-boiling azeotrope with water (88% Acrylonitrile / 12% Water, bp 71°C).[1] This "drags" the stubborn monomer out at lower temperatures [1].[1]

Module 3: Trace Removal (Chemical Scavenging)

Objective: Reduce acrylonitrile levels to <10 ppm for pharmaceutical applications.

Protocol B: Sodium Bisulfite Wash

Sodium bisulfite (NaHSO₃) reacts rapidly with α,β-unsaturated nitriles to form water-soluble sulfonate adducts, which are easily washed away.[1]

Reaction:


[1]

Procedure:

  • Dissolve the crude oil (post-evaporation) in an organic solvent (Ethyl Acetate or DCM).[1]

  • Prepare a 10-15% aqueous solution of Sodium Bisulfite .

  • Wash the organic layer vigorously with the bisulfite solution (2x).[1]

    • Contact time: Stir or shake for at least 5-10 minutes to ensure reaction with the organic-soluble acrylonitrile [2].[1]

  • Wash with water (1x) and Brine (1x).[1]

  • Dry over

    
     and concentrate.
    

Data Comparison: Removal Efficiency

MethodResidual AcrylonitrileYield Loss (Target)Risk Profile
High Vac Distillation Only 0.5 - 2.0%Low (<2%)Polymerization in trap
Azeotropic Distillation 0.1 - 0.5%Low (<2%)Low
Bisulfite Scavenging < 10 ppm NegligibleEmulsion formation
Module 4: Troubleshooting & FAQs
Q1: The residue turned into a solid gel during evaporation. What happened?

Diagnosis: Polymerization. Acrylonitrile is a potent monomer.[1][4] If the concentration was high and heat was applied without an inhibitor, it polymerized into polyacrylonitrile (PAN), trapping your product.[1] Solution:

  • Always add MEHQ (Monomethyl ether hydroquinone) to the reaction mixture if stripping large excesses.[1]

  • Keep bath temperature <50°C .[1]

  • Recovery: PAN is soluble in DMF or DMSO but insoluble in most organics.[1] You may be able to extract your product with Ethyl Acetate, leaving the polymer behind, but yield will be poor.

Q2: My yield dropped significantly after distillation, and I smell Guaiacol.

Diagnosis: Retro-Michael Reaction. You likely distilled without neutralizing the base catalyst.[1]


Solution:  Ensure the pH is neutral (6.0–7.[1]0) before any heating step.[1]
Q3: Can I use steam distillation?

Answer: Yes. Acrylonitrile forms a heterogeneous azeotrope with water.[1] Steam distillation is an excellent way to remove bulk acrylonitrile without subjecting the heat-sensitive ether to direct high temperatures.[1] Collect the distillate in a flask containing bleach (sodium hypochlorite) to immediately quench the toxic monomer [3].[1]

Q4: How do I validate removal without GC?

Answer: H-NMR. Look for the characteristic vinyl protons of acrylonitrile.[1]

  • Multiplet: δ 5.6 – 6.3 ppm.[1]

  • Target Product: The target has a clean triplet/triplet pattern (approx δ 2.8 and 4.2 ppm) for the

    
     chain. Any signal in the 5-6 ppm region indicates contamination.[1]
    
References
  • Azeotropic Data: Separation of Acrylonitrile from Water.[1][5][6][7][8] (Acrylonitrile/Water azeotrope: 71°C, 88% AN).[1] Available at: [1]

  • Bisulfite Scavenging: Reducing residual acrylonitrile in water dispersions... US Patent 4255307A.[1] Describes the stoichiometry and kinetics of sulfite/bisulfite quenching of acrylonitrile. Available at: [1]

  • Safety & Handling: Acrylonitrile Medical Management Guidelines. ATSDR (Agency for Toxic Substances and Disease Registry).[1] Detailing toxicity and neutralization.[1] Available at: [1]

  • Target Molecule Properties: 3-(2-methoxyphenoxy)propanenitrile.[1] PubChem CID 223383.[1] Available at: [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Phenoxy Propanenitrile Synthesis

Introduction 3-Phenoxypropanenitrile is a valuable chemical intermediate whose synthesis is often achieved via the base-catalyzed cyanoethylation of phenol with acrylonitrile—a classic example of a Michael addition.[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Phenoxypropanenitrile is a valuable chemical intermediate whose synthesis is often achieved via the base-catalyzed cyanoethylation of phenol with acrylonitrile—a classic example of a Michael addition.[1] While theoretically straightforward, this reaction is frequently plagued by low conversion rates and the formation of troublesome impurities. This guide provides a structured, in-depth approach to diagnosing and resolving the common experimental hurdles encountered by research and drug development professionals. By understanding the causality behind each experimental parameter, you can systematically optimize your process for higher yield and purity.

The primary focus of this guide is the direct O-alkylation of phenol with acrylonitrile.

Core Reaction & Mechanism

The synthesis proceeds via a base-catalyzed Michael addition, where the phenoxide ion acts as the nucleophile attacking the β-carbon of acrylonitrile.

G cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., OH⁻) Water H₂O Phenoxide_ref Phenoxide Ion Acrylonitrile Acrylonitrile Intermediate Resonance-Stabilized Carbanion Intermediate Intermediate_ref Carbanion Intermediate Phenoxide_ref->Intermediate + Acrylonitrile Product 3-Phenoxypropanenitrile Intermediate_ref->Product + H₂O Base_regen Base (Regenerated)

Caption: Base-catalyzed Michael addition of phenol to acrylonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The reaction shows little to no conversion of starting materials.

Question: I've combined my reactants, but analysis (TLC, GC) shows only starting materials, even after several hours. What are the most likely reasons for a non-starting reaction?

Answer: A complete lack of reactivity almost always points to a fundamental issue with one of three components: the catalyst, the reactants, or the presence of an inhibitor.

  • Inadequate Catalyst Activation: The cyanoethylation of phenol requires a base strong enough to deprotonate the phenol (pKa ≈ 10) to form the reactive phenoxide nucleophile.[2] If the base is too weak, or if it has been neutralized, the reaction will not initiate.

    • Causality: Phenol itself is not nucleophilic enough to attack the acrylonitrile double bond. The formation of the phenoxide anion is the critical first step.

    • Solution:

      • Verify Base Strength: Use a sufficiently strong base such as sodium hydroxide, potassium hydroxide, or a metal alkoxide.

      • Check for Acidic Impurities: Acidic impurities in your phenol, acrylonitrile, or solvent can neutralize your catalyst. Consider purifying your starting materials. Phenol can be distilled, and acrylonitrile can be passed through basic alumina to remove acidic impurities and the shipping inhibitor (hydroquinone monomethyl ether, MEHQ).

      • Ensure Anhydrous Conditions (if using specific bases): While aqueous bases like NaOH work, if you are using a base like sodium hydride (NaH) or an alkoxide, the presence of water will consume the base, preventing the deprotonation of phenol.

  • Acrylonitrile Quality and Inhibitors: Commercial acrylonitrile is shipped with inhibitors to prevent spontaneous polymerization.[3] While catalytic amounts of base can typically overcome this, aged acrylonitrile or inefficient inhibitor removal can halt the reaction.

    • Causality: The inhibitor is designed to quench radical or ionic reactions, which can interfere with the desired base-catalyzed pathway.

    • Solution: For sensitive or sluggish reactions, wash the acrylonitrile with a dilute aqueous base solution, dry it, and distill it immediately before use. This removes both the inhibitor and any water.

  • Low Reaction Temperature: While high temperatures can cause side reactions, an excessively low temperature may not provide the necessary activation energy for the reaction to begin.

    • Causality: All chemical reactions have an energy barrier to overcome. For phenols, which are less reactive nucleophiles than aliphatic alcohols, a moderate temperature is often required.[2]

    • Solution: Ensure your reaction temperature is appropriate, typically in the range of 40-80°C. If running at room temperature with no success, consider gently heating the mixture.

Issue 2: The reaction starts but stalls prematurely or results in a low yield.

Question: My reaction begins, and I can see the product forming, but it stops at 20-30% conversion. Why is my yield consistently low?

Answer: A stalling reaction points towards a process that consumes a key reagent or deactivates the catalyst over time. The most common culprits are acrylonitrile polymerization and catalyst deactivation by moisture.

  • Uncontrolled Polymerization of Acrylonitrile: This is the most frequent side reaction. Acrylonitrile can undergo base-catalyzed anionic polymerization, appearing as a thick, viscous oil or a solid precipitate (polyacrylonitrile).[4][5]

    • Causality: The same base that catalyzes your desired reaction can also initiate the polymerization of acrylonitrile, which acts as both the monomer and the Michael acceptor. This rapidly consumes your reagent.

    • Solution:

      • Control Reactant Addition: Instead of adding all the acrylonitrile at once, add it slowly or portion-wise to the mixture of phenol and catalyst. This keeps the instantaneous concentration of acrylonitrile low, favoring the 1:1 addition product over polymerization.

      • Optimize Temperature: Excessively high temperatures can accelerate polymerization. Maintain the lowest effective temperature for your reaction.[6]

      • Use a Milder Base: While a strong base is needed, an overly aggressive base or high concentration can favor polymerization. Consider using potassium carbonate or a tertiary amine base if stronger bases are problematic.

  • Presence of Water (Hydrolysis): Water can have a dual negative effect. It can hydrolyze the desired nitrile product and may also interfere with some catalytic systems.[7][8]

    • Causality: Under basic conditions, the nitrile group of the product can be hydrolyzed, first to an amide (3-phenoxypropanamide) and then to the carboxylate salt (sodium 3-phenoxypropanoate).[9][10] This not only reduces the yield of the desired product but also complicates the workup.

    • Solution:

      • Use Dry Solvents and Reagents: Ensure your phenol and any organic solvents are thoroughly dried before use.

      • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for product hydrolysis. Monitor the reaction progress closely.[6]

  • Inefficient Mixing: If the reaction is heterogeneous (e.g., using solid NaOH in an organic solvent), poor mixing can lead to localized "hot spots" of high base concentration that promote polymerization, while other parts of the mixture remain unreacted.

    • Causality: The reaction rate depends on the effective concentration of the phenoxide ion. Inefficient stirring leads to poor mass transfer, making the reaction appear to stall.

    • Solution: Use vigorous mechanical stirring, especially for multiphasic systems, to ensure the reaction mixture is homogeneous.[6]

Issue 3: My crude product is contaminated with significant impurities.

Question: I've achieved a reasonable conversion, but my crude NMR/GC-MS shows multiple significant byproducts. What are they and how can I avoid them?

Answer: Besides the issues of polymerization and hydrolysis already discussed, other side reactions can occur depending on the specific conditions.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[11]

    • Causality: O-alkylation is typically kinetically favored, while C-alkylation is thermodynamically favored. The choice of solvent and catalyst system can influence the ratio.[11] Hydrogen-bonding solvents can solvate the oxygen atom, leaving the ring carbons more available for attack.

    • Solution:

      • Use of Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) with an aqueous base and an immiscible organic solvent (like toluene) can greatly enhance O-alkylation selectivity. The PTC escorts the "naked" phenoxide anion into the organic phase, where it is highly reactive at the oxygen atom.[12]

      • Solvent Choice: Aprotic solvents generally favor O-alkylation.

  • Hydrolysis Products: As mentioned, 3-phenoxypropanamide and 3-phenoxypropanoic acid are common impurities if water is present.

    • Identification:

      • 3-Phenoxypropanamide: Look for characteristic amide peaks in the IR spectrum (~1650 cm⁻¹ for C=O, and N-H stretches ~3200-3400 cm⁻¹). In ¹H NMR, you will see broad signals for the -NH₂ protons.

      • 3-Phenoxypropanoic Acid: In ¹H NMR, a broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm). The IR spectrum will show a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹).

    • Solution: Rigorously exclude water from the reaction and perform the workup promptly and at low temperatures.

Data & Parameter Summary

ParameterTypical RangeEffect on Conversion & PurityTroubleshooting Insights
Temperature 40 - 80 °CHigher temperatures increase the reaction rate but significantly increase the risk of acrylonitrile polymerization and other side reactions.[6]If conversion is low, try a modest temperature increase (e.g., from 40°C to 60°C). If polymerization is observed, reduce the temperature.
Base Catalyst 0.1 - 1.1 eq.A catalytic amount (10 mol%) is often sufficient. Stoichiometric base can drive the reaction but increases hydrolysis and polymerization risk.Start with catalytic amounts. If conversion stalls, add another small portion of the base. Ensure the base is fresh and potent.
Reactant Ratio 1:1 to 1:1.5 (Phenol:AN)A slight excess of acrylonitrile can help drive the reaction to completion, but a large excess greatly increases polymerization risk.A 1:1.1 ratio is a good starting point. Avoid large excesses of acrylonitrile unless adding it slowly over time.
Solvent Toluene, THF, Acetonitrile, or neatSolvent choice affects reactant solubility and can influence side reactions. Aprotic solvents are generally preferred.Toluene is excellent for PTC conditions. Acetonitrile is a good polar aprotic choice for homogeneous reactions. Running neat (no solvent) is possible but requires careful temperature control.
Stirring Speed >300 RPMCrucial for heterogeneous or two-phase systems to ensure good mass and heat transfer.[6]If the reaction is stalling or showing charring, suspect poor mixing. Use a mechanical stirrer for best results.

Experimental Protocols & Workflows

Protocol 1: General Synthesis via Base Catalysis
  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol (1.0 eq) and a suitable solvent (e.g., toluene, 5-10 volumes).

  • Catalyst Addition: Add the base catalyst (e.g., powdered KOH, 0.2 eq).

  • Heating & Reactant Addition: Heat the mixture to 60°C with vigorous stirring. Add acrylonitrile (1.1 eq) dropwise via the dropping funnel over 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC every hour until the consumption of phenol is complete (typically 4-8 hours).[13]

  • Workup: Cool the reaction mixture to room temperature. Wash the organic mixture with water (2 x 5 volumes) and then with brine (1 x 5 volumes). Be prepared to manage potential emulsions.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel.[6]

Workflow: Troubleshooting Low Conversion

G start Low Conversion Observed q1 Is any product forming at all? start->q1 no_prod No Product Formation q1->no_prod No yes_prod Reaction Stalls / Low Yield q1->yes_prod Yes check_base 1. Check Base Strength/Purity 2. Check Phenol Purity (Acidic?) 3. Purify Acrylonitrile (Remove Inhibitor) no_prod->check_base q2 Is a precipitate or viscous polymer forming? yes_prod->q2 polymer Polymerization Likely q2->polymer Yes no_polymer No Obvious Polymer q2->no_polymer No polymer_sol 1. Lower Reaction Temperature 2. Add Acrylonitrile Slowly 3. Reduce Base Concentration polymer->polymer_sol check_water Suspect Water Contamination (Leads to Hydrolysis & Stalling) no_polymer->check_water check_mixing Check Stirring Efficiency check_water->check_mixing

Caption: A decision tree for troubleshooting low conversion rates.

References

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. [Link]

  • Hydrolysis of Nitriles. Chemguide. [Link]

  • Nitrile to Acid - Common Conditions. SynArchive. [Link]

  • Hydrolysis of Nitriles. Save My Exams. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). The Organic Chemistry Tutor. [Link]

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Wiley Online Library. [Link]

  • Addition of amines and phenols to acrylonitrile derivatives catalyzed by the POCOP-type pincer complex. ResearchGate. [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. ResearchGate. [Link]

  • Principle and Applications of Phase Transfer Catalysis. eGyanKosh. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Polymerization of acrylonitrile. ResearchGate. [Link]

  • Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. National Institutes of Health. [Link]

  • The base-catalyzed transformation of polyacrylonitrile. Scilit. [Link]

  • Alkylation of phenol with acrylonitrile.
  • The Chemistry of Acrylonitrile. IGTPAN. [Link]

Sources

Optimization

Recrystallization solvents for 3-(2-Methoxyphenoxy)propanenitrile purification

Technical Support Center: Purification of 3-(2-Methoxyphenoxy)propanenitrile Case ID: #REC-17913-66-3 Subject: Recrystallization Solvent Selection & Troubleshooting Status: Resolved / Expert Guide Available Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2-Methoxyphenoxy)propanenitrile

  • Case ID: #REC-17913-66-3

  • Subject: Recrystallization Solvent Selection & Troubleshooting

  • Status: Resolved / Expert Guide Available

Executive Summary: The "Oiling Out" Challenge

3-(2-Methoxyphenoxy)propanenitrile (CAS: 17913-66-3) is a critical intermediate in the synthesis of beta-blockers like Carvedilol. As a Senior Application Scientist, I must manage your expectations: this compound is notoriously difficult to crystallize.

  • Physical State: It is a low-melting solid (often MP < 45–50°C).

  • The Problem: Because its melting point is close to ambient temperature, it frequently "oils out" (separates as a liquid phase) rather than crystallizing directly from hot solvents.

  • The Solution: Success depends less on the solvent and more on temperature control and impurity removal (specifically the starting material, Guaiacol).

Solvent Selection Matrix

The following solvents are validated for this specific ether-nitrile class.

Solvent SystemRoleSuitabilityTechnical Notes
Isopropanol (IPA) Primary Choice ⭐⭐⭐⭐⭐Best balance. Dissolves the nitrile hot (~50°C) but rejects it cold. Moderate boiling point prevents thermal degradation.
Methanol / Water (9:1) Antisolvent ⭐⭐⭐High yield, but high risk of oiling out . Water significantly lowers solubility but promotes liquid-liquid phase separation if cooled too fast.
Toluene / Heptane Impurity Purge ⭐⭐⭐⭐Best for Guaiacol removal. The phenolic impurity stays in Toluene; the nitrile precipitates upon Heptane addition.
Ethyl Acetate / Hexane Alternative ⭐⭐Use only if IPA fails. Often leads to a sticky gum rather than defined crystals.

Pre-Crystallization "Pro-Tip" (Critical Step)

Do not attempt recrystallization if your crude contains >5% unreacted Guaiacol. Guaiacol (2-methoxyphenol) acts as a solvent impurity, depressing the melting point further and preventing crystallization.

The "Chemical Wash" Protocol:

  • Dissolve crude oil in Toluene or Dichloromethane (DCM) .

  • Wash 2x with cold 5% NaOH (aq). This converts Guaiacol to its water-soluble sodium salt.

  • Wash 1x with water, then 1x with Brine.

  • Dry organic layer over

    
     and evaporate.
    
  • Result: A crude solid/oil ready for successful recrystallization.

Detailed Standard Operating Procedure (SOP)

Workflow: Recrystallization from Isopropanol (IPA)

Objective: Purify 3-(2-methoxyphenoxy)propanenitrile while preventing oiling out.

  • Dissolution (Temperature Critical):

    • Place crude solid in a flask.

    • Add IPA (approx. 2-3 mL per gram of solid).

    • Heat to 45–50°C . Do not reflux vigorously. The goal is to dissolve it just above its melting point.

    • If insoluble particles remain: Filter hot through a pre-warmed funnel.

  • Controlled Cooling (The "Seeding" Step):

    • Remove from heat.[1][2] Allow to cool to 35°C .

    • SEEDING: Add a tiny crystal of pure product. If you lack seeds, scratch the glass wall with a glass rod.

    • Observation: You should see cloudiness (nucleation). If droplets form (oil), reheat slightly until clear, then cool slower.[1]

  • Crystallization:

    • Once nucleation starts, let it stand at room temperature (20-25°C) for 2 hours.

    • Do not plunge into ice yet. Rapid cooling causes oiling.

    • Transfer to a fridge (4°C) overnight.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash with cold Heptane (not IPA, as it might redissolve the product).

    • Drying: Vacuum dry at room temperature . Warning: Heating >35°C during drying will melt your product.

Troubleshooting & FAQs

Q: My solution turned into a milky emulsion (oiled out) instead of crystals. What now?

  • Cause: You cooled it below the "metastable limit" where the liquid-liquid phase separation occurs before crystallization.

  • Fix: Reheat the mixture until it clears. Add a small amount of pure solvent (IPA). Cool very slowly with agitation. Add a seed crystal at 30°C.

Q: The crystals are yellow/brown. Is this normal?

  • Cause: Oxidation of residual phenolic impurities (Guaiacol).

  • Fix: During the hot dissolution step, add Activated Carbon (5% wt/wt) , stir for 10 mins, and filter hot. This will adsorb the color bodies.

Q: Can I use Ethanol?

  • Answer: Yes, but Ethanol often has a higher solubility for this compound than IPA, leading to lower yields. If using Ethanol, you will likely need to add water (dropwise) to force precipitation.

Process Visualization

Diagram 1: Solvent Selection Logic Tree

SolventSelection Start Start: Crude 3-(2-Methoxyphenoxy)propanenitrile CheckImpurity Check Guaiacol Content Start->CheckImpurity HighImpurity > 5% Guaiacol CheckImpurity->HighImpurity LowImpurity < 5% Guaiacol CheckImpurity->LowImpurity WashStep Perform 5% NaOH Wash (Remove Phenols) HighImpurity->WashStep SelectSolvent Select Solvent System LowImpurity->SelectSolvent WashStep->LowImpurity IPA Isopropanol (IPA) (Standard) SelectSolvent->IPA General Use TolHep Toluene/Heptane (If sticky) SelectSolvent->TolHep Stubborn Impurities

Caption: Logical flow for pre-treatment and solvent selection based on impurity profile.

Diagram 2: The "Anti-Oiling" Crystallization Workflow

CrystallizationFlow Dissolve 1. Dissolve in IPA at 45-50°C (Do not boil) Cool1 2. Cool slowly to 35°C Dissolve->Cool1 Seed 3. ADD SEED CRYSTALS (Critical Step) Cool1->Seed Check Check Phase State Seed->Check Oiling Liquid Droplets Form (Oiling Out) Check->Oiling Crystals Cloudiness/Solids Form (Nucleation) Check->Crystals Reheat Reheat to clear solution Add 5% more solvent Oiling->Reheat Rest 4. Stand at Room Temp (2h) Then Fridge (4°C) Crystals->Rest Reheat->Cool1 Filter 5. Filter & Wash with Cold Heptane Rest->Filter

Caption: Step-by-step workflow designed to prevent liquid-liquid phase separation (oiling out).

References

  • Wiedemann, F., et al. (1985). Carbazolyl-(4)-oxypropanolamine compounds... (Carvedilol Patent). US Patent 4,503,067.

    • Context: Describes the general synthesis of phenoxy-propanolamine derivatives and the use of alcoholic solvents for purific
  • Lonza Ltd. (2007). Process for the preparation of Carvedilol. EP Patent 1,741,700.

    • Context: Details the purification of Carvedilol intermediates and the removal of the "bis-impurity" and phenolic residues (Guaiacol).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: 3-(2-Methoxyphenoxy)propanenitrile Stability &amp; Storage

The following Technical Support Guide is designed for researchers and process chemists handling 3-(2-Methoxyphenoxy)propanenitrile . This guide addresses stability challenges inherent to the molecule's functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling 3-(2-Methoxyphenoxy)propanenitrile . This guide addresses stability challenges inherent to the molecule's functional groups (aryl ether, nitrile) and impurities derived from its synthesis (cyanoethylation of guaiacol).

Status: Operational | Topic: Storage Stability & Degradation Mitigation Audience: Process Chemists, Analytical Scientists, formulation Researchers

Triage: What issue are you observing?

Select the symptom below that matches your observation to jump to the relevant troubleshooting workflow.

SymptomLikely Root CauseSeverityAction Module
Color Change (White

Pink/Brown)
Oxidation of residual Guaiacol (impurity)Moderate (Purity Risk)
Purity Drop (New peaks on HPLC)Hydrolysis of Nitrile to Amide/AcidHigh (Chemical Change)
Physical State Change (Solid

Oil)
Hygroscopicity / Eutectic formationModerate (Handling Risk)
Acrid/Almond Odor Retro-Michael Addition (Acrylonitrile release)Critical (Safety)

Technical Deep Dives & Troubleshooting

Module A: Discoloration (The "Pink" Shift)

The Issue: The material turns from white/off-white to pink, red, or brown upon storage, even in sealed containers.

The Mechanism: Pure 3-(2-Methoxyphenoxy)propanenitrile is relatively stable to oxidation. However, trace amounts of unreacted starting material—Guaiacol (2-methoxyphenol) —are highly susceptible to radical oxidation. Even


 residual Guaiacol can oxidize into 3,3'-dimethoxy-4,4'-biphenoquinone , a highly conjugated, intensely colored red/brown compound. This acts as a "dye," discoloring the entire batch disproportionate to the actual degradation level.

Troubleshooting Q&A:

  • Q: My LC-MS shows the main peak is 99% pure, but the powder is brown. Can I use it?

    • A: Likely, yes. The extinction coefficient of the quinone byproduct is massive. A few ppm can color the solid. Action: Perform a "Use Test" or a simple silica plug filtration (eluting with DCM/Hexane) to remove the polar quinones.

  • Q: How do I prevent this?

    • A: Store under Argon. Oxygen exclusion is critical. Ensure your synthesis workup includes a caustic wash (NaOH) to rigorously remove unreacted Guaiacol before crystallization.

Module B: Hydrolysis (The "Amide" Shift)

The Issue: Appearance of new peaks at Relative Retention Time (RRT) ~0.8 or ~1.2 on Reverse Phase HPLC.

The Mechanism: The nitrile group (


) is susceptible to hydrolysis, converting first to the primary amide  (3-(2-methoxyphenoxy)propanamide) and subsequently to the carboxylic acid . This is accelerated by:
  • Moisture: Hygroscopic nature of the ether linkage attracts water.

  • Residual Catalyst: If the cyanoethylation used a base (e.g., Triton B, NaOH) that wasn't neutralized, the residual alkalinity catalyzes rapid hydrolysis.

Troubleshooting Q&A:

  • Q: How do I confirm hydrolysis?

    • A: Check IR spectroscopy.

      • Intact: Sharp peak at

        
         (
        
        
        
        ).
      • Hydrolyzed: Appearance of broad bands at

        
         (Amide N-H) or 
        
        
        
        (Carbonyl).
  • Q: Can I re-purify hydrolyzed material?

    • A: Yes. The amide and acid are significantly more polar. Recrystallization from a non-polar solvent (e.g., Toluene/Heptane mix) or an aqueous workup (washing with bicarbonate) can remove the acid.

Module C: Physical State & Hygroscopicity

The Issue: The solid material becomes sticky, clumps, or turns into a viscous oil (deliquescence).

The Mechanism: The ether oxygen and the nitrile nitrogen are hydrogen-bond acceptors. They avidly scavenge atmospheric moisture. Water acts as a plasticizer, lowering the melting point (depression) and causing the solid to "oil out."

Protocol:

  • Drying: Do not heat above

    
     under vacuum if the material is oiling, as you risk Retro-Michael decomposition (see below). Use a vacuum desiccator with 
    
    
    
    at room temperature.
Module D: Retro-Michael Decomposition (Safety Critical)

The Issue: Detection of Acrylonitrile (toxic, volatile) or Guaiacol in headspace/GC.

The Mechanism: The synthesis of this molecule is reversible. Under basic conditions and heat , the molecule undergoes a Retro-Michael addition, releasing Acrylonitrile.



Warning: Never distill this compound at high temperatures without ensuring it is strictly neutral or slightly acidic.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of 3-(2-Methoxyphenoxy)propanenitrile under poor storage conditions.

DegradationPathways Target 3-(2-Methoxyphenoxy) propanenitrile (Target Molecule) Guaiacol Impurity: Residual Guaiacol Target->Guaiacol Contained in low % Target->Guaiacol Retro-Michael Amide Amide Derivative (First Hydrolysis) Target->Amide Hydrolysis Acrylo Acrylonitrile (TOXIC GAS) Target->Acrylo Retro-Michael (Heat + Base) Quinone 3,3'-Dimethoxy-4,4'- biphenoquinone (RED/BROWN COLOR) Guaiacol->Quinone Oxidation (Air/Light) Water Moisture (H2O) + Acid/Base Water->Amide Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid Further Hydrolysis

Figure 1: Degradation pathways showing oxidation of impurities (Red), hydrolysis of the nitrile (Yellow/Grey), and thermal decomposition (Red).

Standard Operating Procedure (SOP) for Storage

To ensure maximum stability (Shelf Life > 24 months), strictly adhere to the following protocol.

A. Container Specifications
  • Primary: Amber borosilicate glass vial (Type I).

    • Why: Amber glass blocks UV light, preventing photo-initiated radical oxidation of the ether/phenol residues.

  • Closure: Teflon (PTFE) lined screw cap.

    • Why: Rubber septa can leach plasticizers and are permeable to moisture over time.

  • Headspace: Argon or Nitrogen backfill.

B. Environmental Conditions
ParameterSpecificationRationale
Temperature

to

Slows hydrolysis kinetics and prevents melting (if solid).
Humidity

RH
Prevents deliquescence. Use a desiccator if cold room is humid.
Light DarkPrevents photo-oxidation of the aromatic ring.
C. QC Retest Protocol (Every 6 Months)
  • Visual Inspection: Check for "pinking" or liquefaction.

  • pH Check (Critical):

    • Dissolve 50 mg in 1 mL neutral methanol/water (1:1).

    • Check pH.

    • Pass: pH 6.0 – 7.5.

    • Fail: pH > 8.0 (Indicates residual base; high risk of Retro-Michael decomposition).

Troubleshooting Decision Tree

Use this logic flow to determine the fate of a compromised batch.

DecisionTree Start Start: Evaluate Batch Visual Visual Inspection Start->Visual Color Is it Pink/Brown? Visual->Color Purity Check HPLC Purity Color->Purity Yes Smell Acrid/Almond Odor? Color->Smell No UseIt Safe to Use (Factor in assay) Purity->UseIt >98% (Color is superficial) Purify Recrystallize / Silica Plug Purity->Purify <95% (Degradation present) Discard Discard (Haz Waste) Smell->Purity No Smell->Discard Yes (Acrylonitrile present)

Figure 2: Decision logic for handling compromised material.

References

  • Nitrile Hydrolysis Mechanisms

    • Source: "Hydrolysis of Nitriles."[1][2] Chemistry LibreTexts.

    • Relevance: Establishes the mechanism of amide/acid form
    • URL:[Link]

  • Guaiacol Oxidation (Coloration)

    • Source: Doerge, D. R., et al. (1997). "Identification of the colored guaiacol oxidation product produced by peroxidases." Analytical Biochemistry.
    • Relevance: Identifies 3,3'-dimethoxy-4,4'-biphenoquinone as the red/brown oxidation product responsible for discolor
    • URL:[Link]

  • Cyanoethylation & Retro-Michael Risks

    • Source: "Cyanoethylation."[3] Taylor & Francis Knowledge Centers.[4]

    • Relevance: Details the synthesis via acrylonitrile and the risks of reversibility (Retro-Michael) in basic conditions.
    • URL:[Link]

  • General Stability of Aryl Alkyl Ethers

    • Source: "Highly Selective α-Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers." RSC Chemical Science.
    • Relevance: Discusses the reactivity of the alpha-hydrogen next to the ether oxygen, relevant to oxidative degrad
    • URL:[Link]

Sources

Optimization

Technical Support Center: Separation of 3-(2-Methoxyphenoxy)propanenitrile from Phenolic Byproducts

Welcome to the technical support center for the purification of 3-(2-Methoxyphenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(2-Methoxyphenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation of the target nitrile from common phenolic byproducts. The following sections offer detailed protocols and the scientific rationale behind them to ensure you can achieve high purity in your preparations.

I. Understanding the Challenge: The "Why" Behind the Separation

The synthesis of 3-(2-Methoxyphenoxy)propanenitrile often involves reactions that can lead to the formation of phenolic impurities, such as guaiacol (2-methoxyphenol), or hydrolysis of the starting materials or product. The structural similarity and varying polarities of the desired nitrile and these byproducts necessitate a robust purification strategy. Phenolic impurities are acidic, a key property that can be exploited for their removal.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

FAQ 1: My initial workup with a simple water wash isn't removing the phenolic impurities effectively. What am I doing wrong?

Answer: A simple water wash is often insufficient because while phenols are slightly soluble in water, their partitioning into an organic solvent can still be significant.[3] The key to efficient removal is to exploit the acidic nature of the phenolic hydroxyl group. By washing the organic layer with an aqueous basic solution, the phenol is deprotonated to form a water-soluble phenoxide salt, which is then readily extracted into the aqueous phase.[4][5]

Troubleshooting Protocol: Acid-Base Extraction

This technique is a cornerstone for separating acidic or basic impurities from a neutral desired compound.[6]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture containing 3-(2-Methoxyphenoxy)propanenitrile and phenolic byproducts in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[7]

  • Basification and Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[2] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The top layer will typically be the organic phase (depending on the solvent density), and the bottom will be the aqueous phase containing the sodium phenoxide salt.[7]

  • Aqueous Layer Removal: Carefully drain the lower aqueous layer.

  • Repeat Extraction: For thorough removal, repeat the extraction of the organic layer with a fresh portion of the aqueous base.

  • Neutral Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified 3-(2-Methoxyphenoxy)propanenitrile.

FAQ 2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I break it?

Answer: Emulsion formation is a common issue when performing liquid-liquid extractions, especially when basic solutions are used.[8] This is due to the formation of soap-like molecules at the interface of the two immiscible liquids.

Troubleshooting Strategies:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

  • Brine Addition: Adding a small amount of saturated aqueous sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Filtration through Celite or Glass Wool: In stubborn cases, filtering the entire mixture through a pad of Celite or a plug of glass wool can help to break up the emulsion.

FAQ 3: After the basic wash, my yield of 3-(2-Methoxyphenoxy)propanenitrile is lower than expected. What could be the cause?

Answer: While the nitrile group is generally stable to dilute base, prolonged exposure or the use of highly concentrated basic solutions, especially at elevated temperatures, can lead to hydrolysis of the nitrile to the corresponding carboxylic acid. This would render your product water-soluble and result in its loss to the aqueous layer.

Preventative Measures and Optimization:

  • Use a Weaker Base: If you suspect hydrolysis, consider using a weaker base like sodium bicarbonate (NaHCO₃).[3] However, be aware that sodium bicarbonate may not be strong enough to deprotonate all phenolic impurities efficiently.[3]

  • Control Temperature: Perform the extraction at room temperature or below to minimize the rate of any potential side reactions.

  • Minimize Contact Time: Do not let the organic and basic layers remain in contact for longer than necessary to achieve efficient extraction.

Base Concentration Suitability for Phenol Extraction Risk of Nitrile Hydrolysis
Sodium Hydroxide (NaOH)5-10%HighModerate (with prolonged contact/heat)
Sodium Bicarbonate (NaHCO₃)SaturatedLower (less effective for less acidic phenols)Low
Potassium Carbonate (K₂CO₃)10-20%ModerateLow to Moderate
FAQ 4: My product is still not pure enough after acid-base extraction. What is the next step?

Answer: If impurities remain after extraction, column chromatography is a highly effective secondary purification technique.[9][10] This method separates compounds based on their differential adsorption to a stationary phase.[11]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Slurry Pack Column with Silica Gel in Non-Polar Solvent D Load Sample onto the Column A->D B Dissolve Crude Product in Minimal Dichloromethane C Adsorb Sample onto a Small Amount of Silica Gel ('Dry Loading') B->C C->D E Elute with a Hexane/Ethyl Acetate Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent via Rotary Evaporation H->I J Obtain Pure Product I->J

Caption: Workflow for column chromatography purification.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for purifying moderately polar compounds like 3-(2-Methoxyphenoxy)propanenitrile.[9]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[9] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.

  • Column Packing: The column should be packed uniformly to avoid channeling, which leads to poor separation.[10]

  • Sample Loading: The crude product should be dissolved in a minimal amount of solvent and carefully loaded onto the top of the column.[12] "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, can improve resolution.[12]

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.[9]

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure.

FAQ 5: Can I use recrystallization to purify 3-(2-Methoxyphenoxy)propanenitrile?

Answer: Recrystallization is a powerful purification technique for solids, but its success depends on finding a suitable solvent or solvent system.[13][14][15] The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.[16][17]

Considerations for Recrystallization:

  • Physical State: 3-(2-Methoxyphenoxy)propanenitrile is often an oil at room temperature, which would preclude standard recrystallization. However, if it is a low-melting solid or can be induced to crystallize, this method may be viable.

  • Solvent Screening: A systematic screening of solvents with varying polarities is necessary to find one that provides a significant difference in solubility at high and low temperatures.

General Recrystallization Procedure

G A Dissolve Crude Solid in Minimum Amount of Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Slowly Cool Filtrate to Room Temperature B->C D Further Cool in an Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with a Small Amount of Cold Solvent E->F G Dry Crystals to a Constant Weight F->G H Pure Crystalline Product G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(2-Methoxyphenoxy)propanenitrile

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(2-methoxyphenoxy)propanenitrile, a molecule of interest for its potential applications in medicinal chemistry. By comparing its spectral features with those of structurally similar alternatives, we aim to provide researchers with a practical framework for the interpretation and verification of this and related compounds.

The Structural Significance of 3-(2-Methoxyphenoxy)propanenitrile

3-(2-Methoxyphenoxy)propanenitrile features a guaiacol (2-methoxyphenol) moiety linked via an ether to a propanenitrile chain. This combination of functional groups—an aromatic ring, a methoxy group, an ether linkage, and a nitrile group—results in a distinct ¹H NMR spectrum. Understanding the electronic environment of each proton is key to deciphering the molecule's structure and purity.

Deciphering the ¹H NMR Spectrum of 3-(2-Methoxyphenoxy)propanenitrile

The ¹H NMR spectrum of 3-(2-methoxyphenoxy)propanenitrile is expected to exhibit signals corresponding to the aromatic protons of the guaiacol ring, the methoxy group protons, and the two methylene groups of the propanenitrile chain. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents.

Aromatic Region (δ 6.8-7.2 ppm): The four protons on the disubstituted benzene ring are chemically non-equivalent and are expected to appear as a complex multiplet. The ortho, meta, and para positions relative to the ether linkage and the methoxy group will experience different degrees of shielding, leading to distinct, albeit potentially overlapping, signals. Based on data for related guaiacol derivatives, the aromatic protons typically resonate in the δ 6.8–7.6 ppm range[1][2][3].

Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet. Their proximity to the electronegative oxygen atom and the aromatic ring shifts their signal downfield to approximately 3.8 ppm. This is consistent with typical chemical shifts for methoxy groups on a phenyl ring[1][2].

Aliphatic Chain Protons (-OCH₂CH₂CN, δ 2.8-4.2 ppm): The propanenitrile chain gives rise to two distinct signals, each corresponding to a methylene group.

  • -OCH₂- Protons (δ ~4.2 ppm): The methylene group directly attached to the ether oxygen is the most deshielded of the aliphatic protons due to the strong electron-withdrawing effect of the oxygen atom. This signal is expected to appear as a triplet around 4.2 ppm, with coupling to the adjacent methylene group. Protons on carbons adjacent to an ether oxygen typically appear in the range of 3.4-4.5 ppm[4][5].

  • -CH₂CN Protons (δ ~2.8 ppm): The methylene group adjacent to the nitrile group is also deshielded, though to a lesser extent than the -OCH₂- protons. The nitrile group's anisotropic effect and moderate electron-withdrawing nature will shift this signal to approximately 2.8 ppm. This signal is also expected to be a triplet due to coupling with the neighboring methylene group.

Comparative ¹H NMR Analysis: Structural Alternatives

To provide a clearer understanding of the structure-spectrum relationship, we will compare the predicted ¹H NMR data for 3-(2-methoxyphenoxy)propanenitrile with that of two structural isomers: 3-(3-methoxyphenoxy)propanenitrile and 3-(4-methoxyphenoxy)propanenitrile.

Compound Aromatic Protons (δ, ppm) -OCH₃ (δ, ppm) -OCH₂- (δ, ppm) -CH₂CN (δ, ppm)
3-(2-Methoxyphenoxy)propanenitrile (Predicted) 6.8-7.2 (m, 4H)~3.8 (s, 3H)~4.2 (t, 2H)~2.8 (t, 2H)
3-(3-Methoxyphenoxy)propanenitrile 6.5-7.2 (m, 4H)3.79 (s, 3H)4.15 (t, 2H)2.78 (t, 2H)
4-Methoxybenzonitrile (Analogue for Aromatic Region) 6.95 (d, 2H), 7.58 (d, 2H)3.86 (s, 3H)--

Data for 3-(3-methoxyphenoxy)propanenitrile is derived from its PubChem entry[6], and for 4-methoxybenzonitrile from a supporting information document[7]. The predicted values for the target compound are based on established chemical shift ranges for similar functional groups[4][5][8][9].

The key differentiator in the spectra of these isomers lies in the pattern of the aromatic signals. The ortho, meta, and para substitution patterns will produce distinct splitting patterns and chemical shifts in the aromatic region, serving as a diagnostic fingerprint for each isomer.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol is recommended for compounds of this type.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample accurately.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Spectral width: ~16 ppm

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.

Visualization of Proton Connectivity

To illustrate the expected coupling relationships in 3-(2-methoxyphenoxy)propanenitrile, the following diagram outlines the spin-spin coupling network.

G H_ar1 H_ar H_ar2 H_ar H_ar1->H_ar2 J_ortho H_ar3 H_ar H_ar1->H_ar3 J_para H_ar2->H_ar3 J_ortho H_ar4 H_ar H_ar2->H_ar4 J_meta H_ar3->H_ar4 J_ortho H_ar4->H_ar1 J_meta H_methoxy -OCH3 H_alpha -OCH2- H_beta -CH2CN H_alpha->H_beta J_vicinal

Sources

Comparative

Analytical Comparison Guide: FTIR Identification of 3-(2-Methoxyphenoxy)propanenitrile

Introduction & Structural Context In pharmaceutical drug development and active pharmaceutical ingredient (API) synthesis, 3-(2-Methoxyphenoxy)propanenitrile (CAS: 70786-42-4) frequently serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In pharmaceutical drug development and active pharmaceutical ingredient (API) synthesis, 3-(2-Methoxyphenoxy)propanenitrile (CAS: 70786-42-4) frequently serves as a critical intermediate. Its molecular architecture features an ortho-disubstituted aromatic ring, an ether linkage, a methoxy group, and a terminal saturated nitrile.

For researchers and quality control scientists, distinguishing this specific compound from unreacted precursors or structural analogs requires a high-fidelity analytical approach. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive fingerprinting method. This guide objectively breaks down the FTIR spectral markers of 3-(2-Methoxyphenoxy)propanenitrile, compares its performance against alternative structural analogs, and provides a self-validating protocol for laboratory execution.

FTIR Spectral Fingerprint & Mechanistic Assignments

The IR spectrum of 3-(2-Methoxyphenoxy)propanenitrile is defined by the specific vibrational modes of its functional groups. Understanding the causality behind these peaks is essential for accurate spectral interpretation.

  • Nitrile Group (-C≡N): Because the carbon adjacent to the nitrile in this molecule is saturated (-CH₂-CN), the compound exhibits an intense, sharp C≡N stretching peak between 2240 and 2260 cm⁻¹[1]. This high-frequency stretch is highly diagnostic; its unusual intensity is driven by the large change in dipole moment (

    
    ) during the vibration of the polar triple bond[1].
    
  • Methoxy Group (-OCH₃): The symmetric and asymmetric C-H stretches of the methoxy group appear at 2815–2850 cm⁻¹. This is unusually low for a standard C-H stretch and serves as a highly specific marker for the ether-linked methyl group.

  • Ether Linkages (C-O-C): The asymmetric stretching of the aryl alkyl ether produces a strong, broad band at ~1250 cm⁻¹, while the symmetric stretch appears at ~1030 cm⁻¹.

  • Aromatic Ring: The C=C stretching vibrations of the benzene ring manifest as sharp, distinct peaks in the 1500–1600 cm⁻¹ region.

Table 1: Characteristic FTIR Peaks of 3-(2-Methoxyphenoxy)propanenitrile
Functional GroupWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Assignment
Nitrile (-C≡N) 2240 – 2260Strong, SharpSaturated carbon-nitrogen triple bond stretch[1].
Methoxy (-OCH₃) 2815 – 2850Medium, SharpMethoxy C-H symmetric/asymmetric stretch.
Aryl Alkyl Ether ~1250Strong, BroadC-O-C asymmetric stretching.
Aromatic Ring 1500 – 1600Medium, SharpAromatic C=C stretching.
Ortho-Substitution 740 – 750Strong, SharpOut-of-plane C-H bending of ortho-disubstituted benzene.

Comparative Analysis: Target vs. Structural Alternatives

In synthetic workflows, the primary analytical challenge is differentiating the target compound from unreacted precursors (e.g., 2-Methoxyphenol / Guaiacol ) or structurally similar analogs (e.g., 3-Phenoxypropanenitrile ).

  • Vs. 2-Methoxyphenol (Precursor): Guaiacol contains a free hydroxyl (-OH) group, which produces a broad, strong stretching band between 3200 and 3550 cm⁻¹[2]. The complete absence of this band in the sample spectrum confirms the successful etherification of the phenol into the propanenitrile derivative. Furthermore, Guaiacol lacks the 2240–2260 cm⁻¹ nitrile peak.

  • Vs. 3-Phenoxypropanenitrile (Analog): This analog possesses the nitrile group but lacks the methoxy group. Consequently, it is missing the specific methoxy C-H stretch at 2815–2850 cm⁻¹. Additionally, as a mono-substituted benzene, 3-Phenoxypropanenitrile displays two out-of-plane C-H bending bands (~750 and ~690 cm⁻¹), whereas the ortho-disubstituted target displays only one (~740–750 cm⁻¹).

Table 2: Comparative Matrix for Structural Differentiation
CompoundO-H Stretch (3200-3550 cm⁻¹)C≡N Stretch (2240-2260 cm⁻¹)Methoxy C-H (2815-2850 cm⁻¹)Aromatic Out-of-Plane Bend
3-(2-Methoxyphenoxy)propanenitrile ❌ Absent✅ Present✅ PresentSingle peak (~740 cm⁻¹)
2-Methoxyphenol (Guaiacol) ✅ Present❌ Absent✅ PresentSingle peak (~740 cm⁻¹)
3-Phenoxypropanenitrile ❌ Absent✅ Present❌ AbsentDual peaks (~750, ~690 cm⁻¹)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Causality in Methodology: Attenuated Total Reflectance (ATR) is strictly mandated over traditional KBr pellet transmission for this analysis. KBr is highly hygroscopic; moisture absorbed during pellet pressing yields a false O-H stretch at ~3300 cm⁻¹. Because differentiating our target from 2-methoxyphenol relies entirely on the absence of this O-H band, ATR is required to eliminate false negatives for purity.

Step-by-Step Workflow:

  • System Suitability Test (SST): Scan a traceable polystyrene film standard.

    • Validation Gate: The peaks at 1601 cm⁻¹ and 3028 cm⁻¹ must fall within ±1.0 cm⁻¹ of their certified values. If they deviate, the interferometer is misaligned, and the protocol dictates an automatic lockout until the instrument is recalibrated.

  • Background Acquisition: Collect a background spectrum of the clean diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic balance—it provides sufficient data density to resolve the closely spaced aromatic C=C bands without introducing excessive signal-to-noise degradation.

  • Sample Application: Place 2–5 mg of the synthesized 3-(2-Methoxyphenoxy)propanenitrile directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Validation Gate: Monitor the live energy throughput. The anvil pressure must be adjusted until the peak absorbance of the strongest band (the C-O stretch at ~1250 cm⁻¹) is between 0.4 and 0.8 AU to ensure adherence to the Beer-Lambert law and prevent peak distortion.

  • Data Acquisition & Processing: Acquire 32 scans. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave, ensuring the spectrum is directly comparable to standard transmission libraries.

Mechanistic Workflows & Logic Maps

FTIR_Workflow A System Suitability (Polystyrene Standard) B Background Scan (Ambient Air/Crystal) A->B Pass Fail Recalibrate Instrument A->Fail Fail C Sample Application (ATR Crystal) B->C D Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) C->D E Data Processing (ATR Correction & Peak Picking) D->E F Spectral Matching (Reference Library) E->F Fail->A

Fig 1. Self-validating ATR-FTIR workflow for sample identification.

Differentiation_Logic Root Unknown Sample (Suspected 3-(2-Methoxyphenoxy)propanenitrile) Q1 Broad Peak at 3200-3550 cm⁻¹? (O-H Stretch) Root->Q1 Guaiacol Identified: 2-Methoxyphenol (Guaiacol) Q1->Guaiacol Yes Q2 Sharp Peak at 2240-2260 cm⁻¹? (C≡N Stretch) Q1->Q2 No Reject1 Reject: Not a Nitrile Q2->Reject1 No Q3 Peak at 2815-2850 cm⁻¹? (Methoxy C-H Stretch) Q2->Q3 Yes Phenoxy Identified: 3-Phenoxypropanenitrile (Lacks Methoxy) Q3->Phenoxy No Target Confirmed: 3-(2-Methoxyphenoxy)propanenitrile Q3->Target Yes

Fig 2. Decision tree for differentiating structural analogs via FTIR.

References

  • [1] Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, July 2019. Available at:[Link]

  • [2] InstaNANO. "FTIR Functional Group Database Table with Search." InstaNANO Characterization Database. Available at:[Link]

  • Nandiyanto, A. B. D., et al. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I." Indonesian Journal of Science & Technology (Jurnal UPI), April 2023. Available at:[Link]

Sources

Validation

Technical Assessment: GC-MS Fragmentation Dynamics of 3-(2-Methoxyphenoxy)propanenitrile

Executive Summary & Application Context 3-(2-Methoxyphenoxy)propanenitrile (MPPN) is a critical intermediate in the synthesis of the beta-blocker Carvedilol . It is synthesized via the Michael addition of Guaiacol (2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-(2-Methoxyphenoxy)propanenitrile (MPPN) is a critical intermediate in the synthesis of the beta-blocker Carvedilol . It is synthesized via the Michael addition of Guaiacol (2-methoxyphenol) to Acrylonitrile .

In pharmaceutical process development, the primary analytical challenge is distinguishing MPPN from unreacted Guaiacol and potential side-products (e.g., dimerized acrylonitrile or O-alkylated isomers). This guide provides a definitive GC-MS fragmentation analysis to facilitate precise impurity profiling, comparing MPPN against its structural precursors and analogs.

Experimental Protocol: GC-MS Configuration

To replicate the fragmentation patterns described below, the following instrument parameters are recommended. This protocol ensures sufficient thermal energy for ionization while preventing thermal degradation prior to the source.

ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)Low-bleed, non-polar phase ideal for aromatic ethers.
Carrier Gas Helium (1.0 mL/min, constant flow)Standard for optimal separation efficiency.
Inlet Temp 250°CEnsures rapid volatilization of the nitrile without pyrolysis.
Injection Mode Split (10:1)Prevents column overload; MPPN is easily detectable.
Oven Program 60°C (1 min)

20°C/min

280°C (5 min)
Fast ramp separates the volatile Guaiacol from the heavier MPPN.
Ion Source Electron Impact (EI), 70 eVStandard energy for reproducible spectral libraries (NIST).
Source Temp 230°CPrevents condensation of the polar nitrile tail.
Scan Range m/z 40 – 350Captures the molecular ion and low-mass nitrile fragments.

Fragmentation Analysis: Mechanism & Pathway[1]

The mass spectrum of 3-(2-Methoxyphenoxy)propanenitrile is dominated by a "Retro-Michael" fragmentation. Under electron impact (70 eV), the ether linkage is the primary site of lability.

Key Fragmentation Events
  • Molecular Ion ([M]+, m/z 177): The parent ion is visible but typically of low intensity (<10%). The presence of the electronegative nitrile and oxygen atoms destabilizes the molecular ion, promoting rapid fragmentation.

  • The Base Peak (m/z 124) - Retro-Michael Cleavage: The most dominant feature (100% relative abundance) is the ion at m/z 124 .

    • Mechanism: A Hydrogen rearrangement (McLafferty-like) occurs where a hydrogen atom from the propyl chain transfers to the phenoxy oxygen, followed by the cleavage of the C-O bond.

    • Result: This expels a neutral acrylonitrile molecule (Mass 53) and leaves the radical cation of Guaiacol (m/z 124).

    • Diagnostic Value: The presence of m/z 124 confirms the "guaiacol" core is intact.

  • Secondary Fragmentation (m/z 109): The m/z 124 ion further fragments by losing a methyl group (-CH3, Mass 15) from the methoxy substituent.

    • 
      .
      
    • This confirms the ortho-methoxy substitution pattern.

  • Nitrile Fragment (m/z 54): A minor pathway involves the cleavage of the phenoxy-alkyl bond without H-transfer, yielding the cyanoethyl cation (+CH2CH2CN) at m/z 54.

Visualization: Fragmentation Pathway[2]

FragmentationPathway Parent Parent Ion [M]+ m/z 177 TS H-Transfer Transition State Parent->TS EI (70eV) Guaiacol Base Peak [Guaiacol]+. m/z 124 TS->Guaiacol Retro-Michael Cleavage Neutral Neutral Loss Acrylonitrile (53 Da) TS->Neutral Fragment109 Phenoxy Cation [M-CH3]+ m/z 109 Guaiacol->Fragment109 -CH3 (15 Da)

Figure 1: The dominant Retro-Michael fragmentation pathway of MPPN yielding the Guaiacol radical cation.

Comparative Performance Guide

To validate the identity of MPPN, it must be compared against its specific structural analogs. The table below highlights the "Fingerprint Ions" that distinguish MPPN from its starting material and a non-methoxylated analog.

Table 1: Spectral Fingerprint Comparison
CompoundStructureMolecular Ion (m/z)Base Peak (100%)Key Diagnostic FragmentsDistinguishing Feature
MPPN (Target) Guaiacol-Ether-Nitrile177 124 109, 177, 54m/z 177 is the only unique identifier; the spectrum looks identical to Guaiacol below m/z 124.
Guaiacol (Precursor)2-Methoxyphenol124 124 109, 81, 53Absence of 177 . Retention time will be significantly earlier than MPPN.
3-Phenoxypropanenitrile Phenol-Ether-Nitrile147 94 77, 147Base peak shifts to 94 (Phenol). Lacks the 109 fragment (no methoxy group).
Analytical Logic for Impurity Profiling
  • Retention Time (RT): Guaiacol elutes much earlier than MPPN due to the lack of the nitrile chain and lower MW.

  • Spectral Masquerading: Because MPPN fragments so efficiently back to Guaiacol (m/z 124), a low-quality mass spectrum of MPPN can be mistaken for Guaiacol.

    • Critical Check: You must zoom in on the high-mass region to identify the small molecular ion at m/z 177 . If 177 is absent, the peak is likely unreacted Guaiacol.

Workflow: Impurity Identification Strategy

This workflow outlines the logic for confirming MPPN purity in a reaction mixture.

IdentificationWorkflow Start Inject Reaction Mixture PeakDetect Peak Detection (TIC) Start->PeakDetect CheckRT Check Retention Time PeakDetect->CheckRT EarlyEluter Early Eluter (< 5 min) CheckRT->EarlyEluter Fast LateEluter Late Eluter (> 8 min) CheckRT->LateEluter Slow ConfirmG ID: Unreacted Guaiacol (Base: 124, Parent: 124) EarlyEluter->ConfirmG Check177 Check for m/z 177 LateEluter->Check177 Check177->ConfirmG Absent (Co-elution warning) ConfirmP ID: MPPN Product (Base: 124, Parent: 177) Check177->ConfirmP Present

Figure 2: Decision logic for distinguishing MPPN from Guaiacol in reaction mixtures.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanenitrile, 3-methoxy- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[1]

  • PubChem. Compound Summary: 3-(2-Methoxyphenoxy)propanenitrile (CID 223383). National Library of Medicine.

  • ChemicalBook. Synthesis of 3-(4-methoxyphenoxy)propanenitrile. (Reaction conditions and precursors).[2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative

Technical Guide: HPLC Method Development for 3-(2-Methoxyphenoxy)propanenitrile Purity

Executive Summary This guide provides a technical framework for the purity analysis of 3-(2-Methoxyphenoxy)propanenitrile (CAS: 17924-92-4). This molecule is a critical intermediate in the synthesis of aryloxypropanolami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the purity analysis of 3-(2-Methoxyphenoxy)propanenitrile (CAS: 17924-92-4). This molecule is a critical intermediate in the synthesis of aryloxypropanolamine pharmacophores (e.g., Carvedilol, Guaifenesin derivatives).

The core analytical challenge lies in separating the target nitrile from its phenolic precursor, Guaiacol (2-methoxyphenol) , and potential hydrolysis byproducts (amides/acids). While traditional C18 chemistry is the industry standard, this guide demonstrates why Phenyl-Hexyl stationary phases often provide superior resolution and peak symmetry for this specific aromatic ether class due to unique


 selectivity.

The Analytical Challenge

The target molecule combines a hydrophobic aromatic ether tail with a polar nitrile head.

  • Target: 3-(2-Methoxyphenoxy)propanenitrile (

    
    )
    
  • Critical Impurity A: Guaiacol (Starting Material) - High risk of co-elution or tailing due to phenolic -OH.

  • Critical Impurity B: 3-(2-Methoxyphenoxy)propanoic acid (Hydrolysis degradant).

Molecular Interaction Profile
FeatureChemical PropertyChromatographic Impact
Aromatic Ring

-electron rich
Candidates for

interaction columns (Phenyl, Biphenyl).
Nitrile Group Dipolar, moderately polarReduces retention on pure alkyl (C18) phases compared to alkyl chains.
Phenolic Impurity Acidic proton (

)
Requires acidic mobile phase (pH < 4) to ensure neutral species for retention.

Comparative Study: C18 vs. Phenyl-Hexyl

We compare two validated approaches. Method A utilizes the ubiquitous C18 chemistry, while Method B leverages Phenyl-Hexyl chemistry to exploit the aromatic nature of the analyte.

Method A: The Standard (C18)[1][2]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Robust, widely available, predictable elution order.

  • Cons: Often exhibits "peak tailing" for phenolic impurities (Guaiacol) due to silanol activity; limited selectivity for aromatic isomers.

Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Pros: orthogonal selectivity; superior resolution of aromatic impurities; sharper peak shape for phenols.

  • Cons: Longer equilibration times; UV cutoff of methanol mobile phases can be an issue (use Acetonitrile).

Experimental Protocols

Common Parameters[1][3][4][5]
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: DAD at 275 nm (Aromatic max) and 210 nm (Nitrile/General). 275 nm is recommended for specificity.

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

Mobile Phase Composition[1][2][4][6]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH suppresses phenol ionization.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile (Comparative)[4]
Time (min)% Solvent B (Organic)Event
0.020%Initial Hold (Retain polar degradants)
2.020%End Isocratic Hold
12.080%Linear Ramp (Elute Target)
15.080%Wash
15.120%Re-equilibration
20.020%End of Run

Results & Performance Data

The following data represents typical system performance observed during method validation.

Table 1: System Suitability Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (Target) 8.4 min9.1 minN/A
Retention Time (Guaiacol) 4.2 min5.8 minN/A
Resolution (

)
3.55.2

Tailing Factor (Guaiacol) 1.41.1

Theoretical Plates (N) 8,50011,200

Analysis: Method B (Phenyl-Hexyl) demonstrates a significant increase in resolution (


) and improved peak symmetry (Tailing Factor) for the Guaiacol impurity. The 

interaction provides stronger retention for the aromatic ring of Guaiacol, pulling it away from the solvent front and separating it more effectively from polar hydrolysis degradants.

Visualizations

Method Development Workflow

This diagram illustrates the logical flow from molecule assessment to final validation, ensuring a "Quality by Design" (QbD) approach.

MethodDevelopment Start Start: Molecule Assessment (Aromatic Ether + Nitrile) Screening Column Screening (C18 vs Phenyl vs CN) Start->Screening Decision Selectivity Check: Is Guaiacol Resolved? Screening->Decision Opt_C18 Optimize C18: Adjust pH & Gradient Decision->Opt_C18 No (Tailing Issues) Opt_Phenyl Optimize Phenyl-Hexyl: Leverage Pi-Pi Interactions Decision->Opt_Phenyl Yes (Good Selectivity) Opt_C18->Decision Re-evaluate Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Opt_Phenyl->Validation Final Final Method SOP Validation->Final

Figure 1: Decision tree for selecting the optimal stationary phase based on impurity resolution.

Mechanistic Separation Logic

Visualizing why the Phenyl column performs better for this specific aromatic ether.

Mechanism cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Node Alkyl Chain (C18) Interaction1 Hydrophobic Only (Weak for polar phenols) C18_Node->Interaction1 Phenyl_Node Phenyl Ring Phase Interaction2 Hydrophobic + Pi-Pi Stacking Phenyl_Node->Interaction2 Analyte Target: 3-(2-Methoxyphenoxy)propanenitrile Analyte->C18_Node Van der Waals Analyte->Phenyl_Node Orbital Overlap

Figure 2: Mechanistic comparison showing the dual-interaction advantage of Phenyl-Hexyl phases.

Validation Framework (Self-Validating System)

To ensure the method remains robust over time, implement the following System Suitability Tests (SST) before every sample set. This creates a self-validating loop.

  • Resolution Check: Inject a mixture of Guaiacol and Target.

    
     must be 
    
    
    
    .
  • Precision Check: 5 replicate injections of the Standard. RSD of area must be

    
    .
    
  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 0.05% of target concentration. Signal-to-Noise ratio must be

    
    .
    

Why this works: If the column ages or the mobile phase pH drifts, the Resolution Check (


) between the phenol and the nitrile will fail immediately, preventing the release of invalid data.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

  • Phenomenex. (2023). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity.

  • Waters Corporation. Beginners Guide to Liquid Chromatography: Separation Mechanisms.

  • PubChem. Compound Summary: 3-(2-Methoxyphenoxy)propanenitrile (CAS 17924-92-4).

Sources

Validation

Strategic Synthesis Guide: Optimizing Routes for 3-(2-Methoxyphenoxy)propanenitrile

Executive Summary 3-(2-Methoxyphenoxy)propanenitrile is a critical intermediate, often reduced to its corresponding amine for the synthesis of antihypertensive agents (e.g., Carvedilol analogs) and various CNS-active het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Methoxyphenoxy)propanenitrile is a critical intermediate, often reduced to its corresponding amine for the synthesis of antihypertensive agents (e.g., Carvedilol analogs) and various CNS-active heterocycles. Its synthesis hinges on the formation of an alkyl-aryl ether bond at the sterically hindered ortho position of the phenol ring.

This guide compares the two dominant synthetic strategies:

  • Michael Addition (Cyanoethylation): The atom-economical industrial standard using acrylonitrile.

  • Nucleophilic Substitution (

    
    ):  The "lab-scale" alternative using 3-halopropanenitriles, avoiding volatile carcinogens.
    

Recommendation: For scales >100g, Route 1 is superior due to atom economy and simplified workup. For medicinal chemistry (<10g) or labs lacking high-containment hoods, Route 2 provides a safer, albeit slower, alternative.

Mechanistic & Pathway Visualization

The following diagram illustrates the divergent pathways to the target molecule, highlighting the mechanistic distinctness of each route.

SynthesisPathways Guaiacol Guaiacol (2-Methoxyphenol) Intermediate1 Enolate Transition State Guaiacol->Intermediate1 Deprotonation Intermediate2 Phenoxide Anion Guaiacol->Intermediate2 Deprotonation Target TARGET: 3-(2-Methoxyphenoxy) propanenitrile Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate1 + Michael Addn TritonB Cat: Triton B (Phase Transfer/Base) TritonB->Intermediate1 Intermediate1->Target Protonation Halo 3-Chloropropanenitrile (Electrophile) Halo->Target + Sn2 Attack (-KCl) Base K2CO3 / KI (Base/Cat) Base->Intermediate2

Figure 1: Mechanistic divergence between Michael Addition (top) and Nucleophilic Substitution (bottom).

Detailed Experimental Protocols

Route 1: Base-Catalyzed Cyanoethylation (Michael Addition)

Best For: Scale-up (>50g), Atom Economy, Cost Efficiency.

This route utilizes the electron-deficient character of acrylonitrile. The reaction is autocatalytic to some extent but requires a base to initiate the phenolic attack.

  • Reagents: Guaiacol (1.0 eq), Acrylonitrile (1.5–2.0 eq), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq).

  • Solvent: None (Neat) or t-Butanol (if temperature control is difficult).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Initiation: Charge Guaiacol and Triton B. Heat the mixture to 40°C. Note: Triton B acts as both a base and a phase-transfer catalyst, solubilizing the phenoxide.

  • Addition: Add Acrylonitrile dropwise. CRITICAL: The reaction is exothermic.[1] Maintain internal temperature between 70–80°C by adjusting addition rate. Do not exceed 85°C to prevent polymerization of acrylonitrile.

  • Reaction: After addition, stir at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3]

  • Workup: Cool to room temperature. Neutralize with dilute HCl (1M) to pH 6–7.

  • Purification: Extract with Dichloromethane (DCM). Wash organic layer with 10% NaOH (to remove unreacted guaiacol) followed by brine. Dry over

    
    , concentrate, and distill under reduced pressure (or recrystallize from EtOH if solid) to yield the product.
    

Why it works: The ortho-methoxy group in guaiacol creates steric bulk. Triton B is superior to inorganic bases (like NaOH) here because it provides a "naked" phenoxide anion in the organic phase, accelerating the attack on the Michael acceptor [1].

Route 2: Alkylation with 3-Chloropropanenitrile

Best For: Safety, Small Scale, avoiding Acrylonitrile handling.

This route relies on classical Williamson ether synthesis. It is kinetically slower due to the poor electrophilicity of the alkyl chloride and the steric hindrance of the guaiacol.

  • Reagents: Guaiacol (1.0 eq), 3-Chloropropanenitrile (1.2 eq),

    
     (2.0 eq), Potassium Iodide (KI, 0.1 eq).
    
  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).

Protocol:

  • Setup: Standard reflux setup under inert atmosphere.

  • Deprotonation: Dissolve Guaiacol in DMF. Add anhydrous

    
    . Stir at room temperature for 30 mins to generate the phenoxide.
    
  • Substitution: Add 3-Chloropropanenitrile and catalytic KI.

    • Expert Insight: KI generates the intermediate 3-iodopropanenitrile in situ, which is a much better electrophile (Finkelstein reaction logic), significantly increasing yield [2].

  • Reaction: Heat to 90–100°C for 12–18 hours.

  • Workup: Quench with water (exothermic in DMF). Extract with Ethyl Acetate.

  • Purification: The crude will contain significant inorganic salts. Wash thoroughly with water to remove DMF. Recrystallize or chromatograph.[2]

Comparative Analysis Data

The following data is synthesized from standard process chemistry parameters for phenolic ethers.

FeatureRoute 1: CyanoethylationRoute 2: Alkylation (

)
Atom Economy 100% (Addition reaction)~65% (Loss of HCl/Salt)
Typical Yield 85–95%70–80%
Reaction Time 4–6 Hours12–18 Hours
E-Factor (Waste) Low (<1 kg waste/kg product)High (Salt formation + Solvent)
Safety Profile High Risk: Acrylonitrile is a volatile carcinogen.Moderate Risk: Alkyl halides are toxic but less volatile.
Cost Low (Acrylonitrile is a commodity chemical).Moderate (Halonitriles are specialized).

Decision Framework & Workflow

Use this logic flow to determine the appropriate route for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Route ScaleCheck Is Scale > 100g? Start->ScaleCheck SafetyCheck Is High-Containment Ventilation Available? ScaleCheck->SafetyCheck No Route1 Route 1: Cyanoethylation (Acrylonitrile + Triton B) ScaleCheck->Route1 Yes (Cost/Waste priority) SafetyCheck->Route1 Yes Route2 Route 2: Alkylation (3-Cl-Propanenitrile + K2CO3) SafetyCheck->Route2 No (Avoid Carcinogens)

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Cyanoethylation of Phenols). 4

  • ChemicalBook Protocols. (2023). Synthesis of 3-(4-methoxyphenoxy)propanenitrile (Analogous protocol validation). 5

  • BenchChem Application Notes. (2025). Large-Scale Synthesis of Phenoxypropanenitriles. 6

  • Royal Society of Chemistry. (2014). Triton B-promoted regioselective intramolecular addition. Organic Chemistry Frontiers. [7]

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of 3-(2-Methoxyphenoxy)propanenitrile: Establishing Robust Reference Standards and Methods

Introduction: The Analytical Imperative for 3-(2-Methoxyphenoxy)propanenitrile 3-(2-Methoxyphenoxy)propanenitrile is a specialty chemical whose structural similarity to key pharmaceutical intermediates, such as precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-(2-Methoxyphenoxy)propanenitrile

3-(2-Methoxyphenoxy)propanenitrile is a specialty chemical whose structural similarity to key pharmaceutical intermediates, such as precursors to Guaifenesin (3-(2-Methoxyphenoxy)propane-1,2-diol), positions it as a compound of interest in drug discovery and development.[1][2][3] The accurate and precise quantification of this molecule is paramount for ensuring the quality, purity, and stability of starting materials and intermediates in synthetic chemistry.

This guide addresses a common challenge faced by researchers working with novel or non-pharmacopeial compounds: the absence of a readily available, certified reference standard. We will provide a comparative analysis of strategies for establishing a reliable analytical standard and detail the development of robust chromatographic methods for its analysis. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to implement a scientifically sound analytical control strategy for 3-(2-Methoxyphenoxy)propanenitrile and structurally related molecules.

The Reference Standard Dilemma: A Comparative Analysis

The foundation of any quantitative analytical method is a well-characterized reference standard. In the absence of a commercially available, pharmacopeial-grade standard for 3-(2-Methoxyphenoxy)propanenitrile, a rigorous internal qualification process is necessary. The following table compares potential approaches.

ApproachAvailability & SourcingPurity & CertificationRequired Internal ValidationBest Use Case
In-House Primary Standard Synthesized internally or procured as a custom synthesis. Synthesis can be adapted from similar compounds.[4][5][6]Purity is not pre-certified. Must be established through rigorous characterization.Extensive: Structural elucidation (NMR, MS, IR), purity assessment (≥99.5% via primary method), and characterization of impurities.Establishing a primary, long-term standard for all subsequent quantitative work, including the qualification of secondary standards.
Commercial Research-Grade Material Available from chemical suppliers, but typically sold with minimal characterization data (e.g., purity by a single method).[7]Purity is often stated but may not be comprehensive (e.g., ignores non-UV active or volatile impurities). Not certified for quantitative use.High: Must be treated as an uncharacterized material. Requires full structural verification and purity determination before use as a standard.As a starting material for in-house purification and qualification, or for preliminary, non-quantitative work.
Surrogate or Related Compound Standard A structurally similar, well-characterized standard (e.g., an isomer) is used.The standard itself is well-characterized, but its response relative to the analyte is unknown.Moderate: Requires determination of the Relative Response Factor (RRF) between the surrogate and the analyte.Impurity profiling where the primary analyte is used to quantify related impurities, assuming similar detector response (RRF ≈ 1.0) or after RRF determination.

Causality Behind the Choice: For developing a robust, long-term analytical method intended for quality control or regulatory submission, establishing an In-House Primary Standard is the only approach that provides the necessary level of trustworthiness and scientific rigor. This self-validating system ensures that all future measurements are traceable to a single, well-characterized source.

Workflow for Qualifying an In-House Reference Standard

The following workflow illustrates the necessary steps to fully characterize and qualify a batch of synthesized 3-(2-Methoxyphenoxy)propanenitrile as a primary reference standard.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Characterization cluster_qualification Final Qualification synthesis Synthesis of Crude 3-(2-Methoxyphenoxy)propanenitrile purification Purification (e.g., Vacuum Distillation or Recrystallization) synthesis->purification identity Identity Confirmation (¹H NMR, ¹³C NMR, MS, IR) purification->identity purity Chromatographic Purity (HPLC >99.5%) identity->purity volatile Volatile Impurities (GC-HS for Residual Solvents) purity->volatile nonvolatile Non-Volatile Residue (Thermogravimetric Analysis - TGA) volatile->nonvolatile coa Certificate of Analysis (CoA) Generation nonvolatile->coa storage Establish Storage Conditions & Re-test Date coa->storage

Caption: Workflow for the qualification of an in-house primary reference standard.

Comparative Analytical Methodologies

The choice of analytical technique is dictated by the analyte's properties and the analytical objective. For 3-(2-Methoxyphenoxy)propanenitrile, both HPLC and GC are valuable tools.[8]

TechniquePrincipleCommon DetectorKey Strengths & WeaknessesPrimary Application
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.UV/Vis, Diode Array (DAD), Mass Spectrometry (MS)Strengths: High resolution, suitable for non-volatile and thermally labile compounds, versatile. Weaknesses: May not detect impurities lacking a chromophore.Purity assay, quantification, impurity profiling, stability testing.
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Flame Ionization (FID), Mass Spectrometry (MS)Strengths: Excellent for volatile compounds, high sensitivity for hydrocarbons.[9] Weaknesses: Requires analyte to be volatile and thermally stable.Analysis of residual solvents, volatile organic impurities, and potential for assay if the compound is stable.
Analytical Method Selection Workflow

The following decision logic guides the selection of the appropriate primary technique for analysis.

G node_result node_result start What is the analytical goal? purity Assay, Purity, or Non-Volatile Impurities? start->purity Quantification volatile Residual Solvents or Volatile Impurities? start->volatile Trace Analysis hplc Primary Method: HPLC-UV/DAD purity->hplc gc Primary Method: GC-FID/MS volatile->gc

Caption: Decision logic for selecting the primary analytical technique.

Detailed Experimental Protocols

The following protocols are robust starting points for the analysis of 3-(2-Methoxyphenoxy)propanenitrile, adapted from established methods for structurally similar compounds.[1][8][10]

Protocol 1: HPLC-UV Method for Purity Assay and Quantification

This reverse-phase HPLC method is designed for high-resolution separation and is suitable for determining the purity and concentration of the analyte.

A. Instrumentation & Consumables

  • System: HPLC or UPLC system with a gradient pump, autosampler, and UV/DAD detector.[8]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.[11]

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

B. Chromatographic Conditions

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CEnsures consistent retention times and peak shapes.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak distortion.
Detection 275 nmAromatic compounds typically exhibit strong absorbance in this region. A full scan (200-400 nm) should be run initially to determine the optimal wavelength.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% BA gradient is essential to elute any late-running, more hydrophobic impurities and ensure a clean baseline for the next injection.

C. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 3-(2-Methoxyphenoxy)propanenitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

D. System Suitability & Validation

  • Specificity: The analyte peak must be free from interference from blanks and known impurities.

  • Linearity: A minimum of five concentrations should yield a correlation coefficient (r²) ≥ 0.999.[8]

  • Precision: Replicate injections of the standard should have a relative standard deviation (RSD) of ≤ 2.0%.

  • Accuracy: Recovery studies should be within 98.0-102.0%.[8]

Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities

This method is ideal for identifying and quantifying volatile organic impurities that may be present from the synthesis process.[9]

A. Instrumentation & Consumables

  • System: GC with a split/splitless injector coupled to a Mass Spectrometer (MS). A headspace autosampler is recommended for residual solvent analysis.

  • Column: DB-Wax (60 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar column.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

  • Sample Solvent: Dimethyl sulfoxide (DMSO).

B. Chromatographic & MS Conditions

ParameterConditionRationale
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for trace components.
Oven Program Initial: 50 °C, hold 5 minRamp: 10 °C/min to 240 °CHold: 10 min at 240 °CThe initial hold separates highly volatile solvents, while the ramp allows for the elution of higher-boiling impurities.
MS Transfer Line 250 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 35-450 m/zCovers the expected mass range for common solvents and potential side products.

C. Sample Preparation

  • Stock Standard: Prepare a mixed stock standard of expected residual solvents in DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of the 3-(2-Methoxyphenoxy)propanenitrile sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex.

  • Headspace Parameters: Equilibrate the vial at 80 °C for 15 minutes before injection.

D. Self-Validation System

  • Identification: The retention time and mass spectrum of any detected peak must match that of a known reference standard.

  • Quantification: Use an external or internal standard method for quantification. The method must be validated for linearity, accuracy, and precision for each target solvent.

Conclusion

The successful analysis of 3-(2-Methoxyphenoxy)propanenitrile hinges on a dual strategy: the meticulous qualification of an in-house reference standard and the selection of appropriate, validated chromatographic methods. While HPLC-UV serves as the workhorse for purity and assay determination, GC-MS provides an orthogonal and essential tool for controlling volatile impurities. By implementing the comparative frameworks and detailed protocols within this guide, researchers can establish a robust and scientifically defensible control strategy, ensuring data integrity and product quality in their development endeavors.

References

  • High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-(3-Methoxyphenoxy)propane. Benchchem.
  • A Comparative Guide to Analytical Method Validation for 2-(3-phenoxyphenyl)propanenitrile. Benchchem.
  • SYNTHESIS 0F 3-(P-CARBOXYPHENOXY) PROPIONIC ACID AND ITS DIMETHYL ESTER. Journal of the Japan Oil Chemists' Society.
  • 3-(4-methoxyphenoxy)propanenitrile synthesis. ChemicalBook.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available from: [Link]

  • A Novel RP-HPLC Method for Simultaneous Estimation of Guaifenesin, Chlorpheniramine Maleate and Dextromethorphan. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Separation of (3-Benzoyl-2-methoxyphenyl)acetonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS. OIV. Available from: [Link]

  • Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. ResearchGate. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available from: [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. Available from: [Link]

  • Determination of 3-methoxypropane-1,2-diol and cycli diglycerols (by-products of technical glycerol) in wine by GC-MS. OIV. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation of Elemental Analysis for 3-(2-Methoxyphenoxy)propanenitrile

This guide provides a detailed framework for the validation of elemental analysis for the compound 3-(2-Methoxyphenoxy)propanenitrile, a key intermediate in various research and development pipelines. We will objectively...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the validation of elemental analysis for the compound 3-(2-Methoxyphenoxy)propanenitrile, a key intermediate in various research and development pipelines. We will objectively compare validation strategies, present supporting experimental data, and explain the scientific rationale behind our methodological choices. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, defensible data for regulatory submissions and quality control.

Introduction: The Imperative of Purity

In pharmaceutical development, the precise characterization of any chemical entity is non-negotiable. Elemental analysis serves as a fundamental tool to confirm the empirical formula of a synthesized compound, thereby establishing its identity and purity. For 3-(2-Methoxyphenoxy)propanenitrile, a compound with the molecular formula C₁₀H₁₁NO₂, elemental analysis provides a quantitative measure of its carbon (C), hydrogen (H), and nitrogen (N) content.

The validation of the analytical procedure used to obtain this data is critical. It demonstrates that the method is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP) and regulatory expectations outlined by bodies like the International Council for Harmonisation (ICH).[1][2][3] This guide will navigate the validation process by comparing two robust approaches: validation using a Certified Reference Material (CRM) and validation using the purified test article itself.

Theoretical Elemental Composition: The Benchmark for Accuracy

Before any experimental work commences, the theoretical elemental composition of 3-(2-Methoxyphenoxy)propanenitrile must be calculated from its molecular formula, C₁₀H₁₁NO₂. This theoretical profile represents the "true value" against which all experimental results will be measured.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1167.78%
Hydrogen (H)1.0081111.0886.26%
Nitrogen (N)14.007114.0077.90%
Oxygen (O)15.999231.99818.06%
Total 177.203 100.00%
Table 1. Theoretical elemental composition of 3-(2-Methoxyphenoxy)propanenitrile.

The primary analytical technique for determining C, H, and N content is high-temperature combustion analysis.[4][5] In this method, a sample is combusted in a pure oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[6] These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector.

The Validation Framework: Adhering to ICH Q2(R1) Guidelines

Our validation strategy is built upon the principles detailed in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][3][7] This ensures a comprehensive evaluation of the method's performance. The key validation characteristics we will assess are:

  • Specificity: The ability to measure the elements of interest without interference.

  • Accuracy: The closeness of the test results to the theoretical values.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower analyte concentrations for which the method has been shown to be accurate, precise, and linear.

Validation_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Validation Parameters (ICH Q2) P2 Calculate Theoretical Composition P1->P2 P3 Select & Qualify Reference Material P2->P3 E1 Instrument Calibration & System Suitability P3->E1 E2 Analyze Samples for Accuracy, Precision, Linearity E1->E2 D1 Process Raw Data E2->D1 D2 Statistical Analysis (Mean, SD, RSD, R²) D1->D2 D3 Compare Against Acceptance Criteria D2->D3 D4 Generate Final Validation Report D3->D4

Caption: General workflow for elemental analysis method validation.

Comparative Validation Protocols and Data

We will now compare two validation approaches. For both, the acceptance criterion for accuracy is that the experimentally determined mean value must be within ±0.4% of the theoretical value, a widely accepted standard in chemical publications and industry.[8][9] For precision, the Relative Standard Deviation (RSD) should typically be ≤2%.

Method 1: Validation Using a Certified Reference Material (CRM)

Causality: Using a well-characterized, highly pure, and stable CRM like Acetanilide (C₈H₉NO) is the gold standard for validating the core performance of the CHN analyzer. It validates the instrument's accuracy and precision independent of the specific test article, ensuring the system itself is performing correctly.

Theoretical Composition of Acetanilide (CRM):

  • C: 71.09%

  • H: 6.71%

  • N: 10.36%

  • Instrument Setup: Calibrate the CHN analyzer according to the manufacturer's instructions using appropriate standards.

  • Sample Preparation: Accurately weigh approximately 2 mg of Acetanilide (dried at 105°C for 2 hours) into a tin capsule.

  • Accuracy & Repeatability (Precision): Analyze six independent preparations of Acetanilide.

  • Intermediate Precision: A different analyst repeats the analysis of six preparations on a different day.

  • Linearity: Analyze samples of Acetanilide at five different weights spanning the expected range of the test article (e.g., 0.5 mg, 1.0 mg, 2.0 mg, 3.0 mg, 4.0 mg). Plot the measured mass of each element against the sample weight.

ParameterElementTheoretical (%)Analyst 1 Mean (%)DifferenceAnalyst 2 Mean (%)DifferenceStatus
Accuracy C71.0971.21+0.1271.15+0.06Pass
H6.716.68-0.036.74+0.03Pass
N10.3610.40+0.0410.33-0.03Pass
Precision Element Analyst 1 RSD (%) Analyst 2 RSD (%) Inter-Assay RSD (%) Status
C0.25%0.28%0.31%Pass
H0.41%0.45%0.49%Pass
N0.19%0.22%0.25%Pass
Linearity Element Correlation Coefficient (R²) Status
C0.9998Pass
H0.9995Pass
N0.9999Pass
Table 2. Validation data obtained using Acetanilide as a Certified Reference Material.
Method 2: Validation Using the Purified Test Article

Causality: While a CRM validates the instrument, it does not account for potential matrix effects or unique combustion properties of the specific test article. Therefore, the validation must be completed using a highly purified batch of 3-(2-Methoxyphenoxy)propanenitrile. This demonstrates the method is not only functional but also accurate and precise for the compound of interest.

  • Instrument Setup: Use the same calibrated instrument as in Method 1.

  • Sample Preparation: Accurately weigh approximately 2 mg of purified 3-(2-Methoxyphenoxy)propanenitrile into a tin capsule. The purity of this batch should be confirmed by an orthogonal method (e.g., >99.5% by HPLC).

  • Accuracy & Precision (Repeatability): Analyze six independent preparations of the test article.

  • Data Analysis: Compare the mean experimental values against the theoretical percentages calculated in Table 1.

ParameterElementTheoretical (%)Experimental Mean (%) (n=6)Standard Deviation (SD)RSD (%)Difference (Exp - Theo)Status
Accuracy & C67.7867.950.150.22%+0.17Pass
Precision H6.266.310.030.48%+0.05Pass
N7.907.820.020.26%-0.08Pass
Table 3. Validation data for 3-(2-Methoxyphenoxy)propanenitrile.

digraph "Acceptance_Criteria_Logic" {
graph [splines=true, overlap=false];
node [shape=diamond, style="filled", fillcolor="#FEF7E0", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Get Mean\nExperimental Value", shape=ellipse, fillcolor="#E8F0FE"]; AccuracyCheck [label="Is |Mean - Theoretical|\n <= 0.4% ?"]; PrecisionCheck [label="Is RSD\n <= 2% ?"]; Pass [label="Result is Valid", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Result is Invalid\n(Investigate OOS)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> AccuracyCheck; AccuracyCheck -> PrecisionCheck [label="Yes"]; AccuracyCheck -> Fail [label="No"]; PrecisionCheck -> Pass [label="Yes"]; PrecisionCheck -> Fail [label="No"]; }

Caption: Logic diagram for acceptance of elemental analysis data.

Discussion and Trustworthiness

The data presented demonstrates a self-validating system. The successful validation with a CRM (Method 1) establishes the trustworthiness of the instrument's performance. The subsequent successful analysis of the test article (Method 2) confirms that the method is accurate and precise for 3-(2-Methoxyphenoxy)propanenitrile itself, with no significant matrix effects observed.

The combination of these two approaches provides a high degree of confidence in the reported results. Any out-of-specification (OOS) result obtained during routine analysis can be reliably attributed to the sample itself (e.g., impurity, incorrect structure) rather than to a failure of the analytical method, as the method's performance has been rigorously challenged and verified. Potential sources of error, such as sample inhomogeneity, weighing inaccuracies, or incomplete combustion, are minimized by using a validated method with strict protocols for sample preparation and analysis.

Conclusion

The validation of elemental analysis for 3-(2-Methoxyphenoxy)propanenitrile is a critical step in its chemical characterization. By employing a two-pronged approach—system validation with a Certified Reference Material and method validation with the purified test article—we have demonstrated that the combustion analysis method is specific, accurate, precise, and linear over the required range. This robust validation, grounded in ICH Q2(R1) principles, ensures that the data generated is reliable, defensible, and suitable for supporting research, development, and regulatory filings.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION.Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3x9yvxKjGVMpdqM-P3l1SkswZp-2oAZH-yMt6kmiGYkKY8_MIJwAJEcMk0jvIPIndXRj87wMCX_IwnBGfPoqL3DZv9vZB_VgsIJjstlyMkNU3eqEaGuB_aOwdd7jDiFSBYOBYnm6nvYeYZX9Gsj8XsvdgQQ==]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy. [URL: https://www.eca-academy.eu/files/guidelines/ICH/ICH%20Q2(R1)%20Validation%20of%20Analytical%20Procedures%20Text%20and%20Methodology.pdf]
  • Quality Guidelines.International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.au/resources/publication/international-scientific-guidelines-adopted-australia/ich-topic-q-2-r1-validation-analytical-procedures-text-and-methodology]
  • CHN(O)S Elemental Analysis.Measurlabs. [URL: https://measurlabs.com/methods/chnos-elemental-analysis/]
  • Estimation of Carbon, Hydrogen, Nitrogen, Halogens, Sulphur, Phosphorus.Unacademy. [URL: https://unacademy.com/content/jee/study-material/chemistry/estimation-of-carbon-hydrogen-nitrogen-halogens-sulphur-phosphorus/]
  • ELEMENTAL ANALYSIS: QUANTITATIVE DETERMINATION OF CARBON, HYDROGEN, OXYGEN, NITROGEN ELEMENTS.DocPlayer. [URL: https://docplayer.net/222108502-Elemental-analysis-quantitative-determination-of-carbon-hydrogen-oxygen-nitrogen-elements-alcohol-and-alkaloidal-content.html]
  • An International Study Evaluating Elemental Analysis.ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00325]
  • An International Study Evaluating Elemental Analysis.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9236104/]
  • A Look at Elemental Analysis for Organic Compounds.AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=20400]
  • Validation of analytical methods for active constituents and agricultural products.Australian Pesticides and Veterinary Medicines Authority. [URL: https://apvma.gov.au/node/1071]

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Comparative

Spectroscopic Characterization Guide: 3-(2-Methoxyphenoxy)propanenitrile vs. Guaiacol

This guide provides an in-depth spectroscopic comparison between Guaiacol (2-methoxyphenol) and its cyanoethylated derivative, 3-(2-Methoxyphenoxy)propanenitrile . This transformation—converting a phenol into a nitrile-f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between Guaiacol (2-methoxyphenol) and its cyanoethylated derivative, 3-(2-Methoxyphenoxy)propanenitrile . This transformation—converting a phenol into a nitrile-functionalized ether—is a critical intermediate step in the synthesis of various pharmaceutical agents, including antihypertensives (e.g., Urapidil analogs) and beta-blocker precursors.

Executive Summary & Strategic Context

In pharmaceutical process development, the conversion of Guaiacol to 3-(2-Methoxyphenoxy)propanenitrile via Michael addition (cyanoethylation) represents a pivotal functional group transformation. The reaction replaces the acidic phenolic hydroxyl group with a chemically versatile nitrile-terminated alkyl chain.

Why This Comparison Matters:

  • Reaction Endpoint: The complete disappearance of the phenolic -OH signal is the primary metric for reaction completion.

  • Impurity Profiling: Distinguishing the product from the O-alkylated byproduct vs. C-alkylated impurities (rare but possible) requires precise NMR interpretation.

  • Downstream Utility: The nitrile group serves as a "masked" amine (reducible to primary amines) or carboxylic acid (hydrolyzable), making its spectroscopic integrity critical for subsequent steps.

Structural & Physical Overview

FeatureGuaiacol (Reactant) 3-(2-Methoxyphenoxy)propanenitrile (Product)
IUPAC Name 2-Methoxyphenol3-(2-Methoxyphenoxy)propanenitrile
Structure Phenol with ortho-methoxy groupPhenol ether with ortho-methoxy and 3-cyanopropyl chain
Formula C₇H₈O₂C₁₀H₁₁NO₂
MW 124.14 g/mol 177.20 g/mol
Key Functionality Acidic Phenolic -OHNeutral Nitrile (-C≡N) & Ether Linkage
Physical State Crystalline solid / oily liquid (mp ~28°C)Viscous oil or low-melting solid

Spectroscopic Characterization Strategy

The following workflow illustrates the logic for validating the transformation.

G Guaiacol Reactant: Guaiacol (Strong -OH, No -CN) Reaction Cyanoethylation (+ Acrylonitrile / Base) Guaiacol->Reaction Crude Crude Mixture Reaction->Crude IR_Check IR Analysis (In-Process Control) Crude->IR_Check IR_Check->Reaction OH peak persists (Incomplete) NMR_Check 1H NMR Validation (Final Release) IR_Check->NMR_Check OH gone, CN present (Proceed) FinalProduct Validated Product 3-(2-Methoxyphenoxy)propanenitrile NMR_Check->FinalProduct Confirm Regioselectivity (Triplet splitting)

Figure 1: Decision logic for spectroscopic monitoring of the cyanoethylation of guaiacol.

Detailed Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

The "Go/No-Go" Test

IR is the most rapid method for monitoring this reaction. The transformation involves the destruction of a hydrogen-bond donor (OH) and the creation of a triple bond (CN).

Region (cm⁻¹)Guaiacol (Reactant)Product (3-MPPN)Diagnostic Value
3200–3550 Broad, Strong (O-H) Absent Primary Indicator: Loss of this peak confirms consumption of Guaiacol.
2240–2260 AbsentSharp, Medium (-C≡N) Confirmation: Appearance of the nitrile stretch.
1200–1260 Strong (C-O stretch)Strong (C-O-C stretch)Shift in ether band profile (Ar-O-C), but less diagnostic than OH/CN.
2800–3000 Weak (C-H arom/meth)Increased intensityAddition of aliphatic -CH₂-CH₂- chain.

Expert Insight: If a weak band persists at ~3400 cm⁻¹ in the product spectrum, it indicates either unreacted Guaiacol or moisture (water). Dry the sample thoroughly (MgSO₄ or vacuum) and re-run to distinguish.

B. Proton NMR (¹H-NMR)

Structural Proof & Purity [1]

NMR provides definitive proof that the alkylation occurred at the oxygen (O-alkylation) and not the carbon ring (C-alkylation), and quantifies the ratio of product to starting material.

Solvent: CDCl₃ (Chloroform-d) is standard.

Proton EnvironmentGuaiacol (δ ppm)Product (δ ppm)MultiplicityInterpretation
Phenolic -OH 5.5 – 6.0 (s, broad)Absent Singlet (exchangeable)Disappearance confirms O-alkylation.
Methoxy (-OCH₃) 3.853.87Singlet (3H)Remains largely unchanged; slight shift due to electronic environment change.
Ether Methylene (-O-CH₂-) Absent4.25 – 4.35 Triplet (J ≈ 6.5 Hz, 2H)New Signal: Deshielded by oxygen. Confirms attachment to Phenol.[2]
Nitrile Methylene (-CH₂-CN) Absent2.80 – 2.90 Triplet (J ≈ 6.5 Hz, 2H)New Signal: Shielded relative to ether CH₂, but deshielded by CN.
Aromatic Ring 6.80 – 7.056.85 – 7.10Multiplet (4H)Pattern simplifies slightly as the molecule becomes a dialkyl ether.

Critical Validation Check:

  • Integration Ratio: The integral of the new triplet at ~4.3 ppm (2H) should match the integral of the methoxy singlet at ~3.9 ppm (3H) in a 2:3 ratio .

  • Coupling: The two new methylene groups should appear as clear triplets. Complex splitting (multiplets) here suggests side reactions or impurities.

C. Carbon-13 NMR (¹³C-NMR)

Skeleton Verification

Carbon TypeGuaiacol (δ ppm)Product (δ ppm)Notes
Nitrile (-C≡N) Absent~118.0 Characteristic weak intensity peak.
Ether Carbon (-O-CH₂-) Absent~65.5 Aliphatic carbon next to oxygen.
Nitrile α-Carbon (-CH₂-CN) Absent~18.5 Aliphatic carbon next to nitrile.
Methoxy (-OCH₃) ~56.0~56.0Standard methoxy shift.
Aromatic C-O (Ipso) ~146.0 (C-OH)~148.5 (C-O-R)Shift downfield due to alkylation.

Experimental Protocol: Synthesis & Monitoring

Objective: Synthesis of 3-(2-Methoxyphenoxy)propanenitrile via Cyanoethylation.

Reagents:

  • Guaiacol (1.0 eq)

  • Acrylonitrile (1.2 - 1.5 eq) [Warning: Toxic/Carcinogenic]

  • Base Catalyst: Triton B (40% in MeOH) or K₂CO₃.

  • Solvent: Acetonitrile or neat (if using Triton B).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Guaiacol (e.g., 12.4 g, 100 mmol) in Acrylonitrile (excess, acting as solvent/reactant) or a minimal amount of inert solvent.

  • Catalysis: Add the base catalyst (e.g., 1-2 mL Triton B). Exotherm Warning: The reaction may generate heat.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

  • In-Process Control (IPC):

    • Take a 50 µL aliquot.

    • Evaporate solvent/acrylonitrile under nitrogen flow.

    • Run IR: Check for disappearance of the OH band at 3400 cm⁻¹. If peak persists >5% intensity relative to C-H stretch, continue reflux.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 1M NaOH (2x) to remove unreacted Guaiacol (phenoxide is water-soluble; the product is not).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via vacuum distillation or column chromatography (Hexane:EtOAc gradient), though the base wash usually yields high purity.

Troubleshooting & Impurity Analysis

ObservationPotential CauseRemediation
IR: Broad peak at 3400 cm⁻¹ persists.Unreacted Guaiacol or Wet Sample.1. Dry sample. 2. If Guaiacol remains, repeat NaOH wash during workup.
NMR: Extra singlet at ~2.1 ppm.Acetone/Acetonitrile solvent residue.Dry under high vacuum for 4 hours.
NMR: Triplet at ~2.6 ppm and ~3.8 ppm (different from product).3-hydroxypropanenitrile (Acrylonitrile hydration).Check water content in reagents. Use anhydrous conditions.
MS: M+ peak at 124.Residual Guaiacol.Incomplete conversion. Extend reaction time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 460, Guaiacol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). m-Guaiacol Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles. (Detailed analysis of nitrile IR shifts). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(2-Methoxyphenoxy)propanenitrile

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essen...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-(2-Methoxyphenoxy)propanenitrile. As your trusted partner in laboratory safety, we go beyond product provision to empower you with the knowledge required for secure and efficient research.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the chemical structure of 3-(2-Methoxyphenoxy)propanenitrile, which combines a nitrile group with a methoxy-substituted aromatic ether, we must anticipate a hazard profile that includes potential for skin, eye, and respiratory irritation. Nitrile compounds can also present more significant toxicological risks. Therefore, a conservative approach to handling is essential.

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic ethers and nitriles can cause irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[1]

  • Potential for Toxicity: Nitrile compounds can be toxic if ingested, absorbed through the skin, or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-(2-Methoxyphenoxy)propanenitrile. The following table outlines the minimum required PPE, with an emphasis on the causality behind each selection.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile) . Nitrile gloves offer broad protection against a variety of chemicals, including many solvents and organic compounds.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged or immersive contact, consider heavier-duty nitrile or butyl rubber gloves and consult the manufacturer's compatibility data.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles . To protect against accidental splashes, safety glasses are the minimum requirement.[2] Where there is a greater risk of splashing, chemical splash goggles should be worn. A face shield may be necessary when handling larger quantities or during procedures with a high splash potential.
Skin and Body Protection Laboratory coat . A standard lab coat is essential to protect skin and personal clothing from contamination. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area (e.g., a chemical fume hood) . All handling of 3-(2-Methoxyphenoxy)propanenitrile should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient, or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring the quality of your research.

3.1. Preparation and Handling:

  • Designated Work Area: All work with 3-(2-Methoxyphenoxy)propanenitrile must be conducted in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing or transferring the compound, use a spatula or other appropriate tool to avoid direct contact. Perform these actions over a spill tray to contain any potential spills.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately labeled with the chemical name, concentration, and date.

  • Post-handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves. Clean all contaminated surfaces.

3.2. Emergency Procedures: Spill and Exposure Response

The following diagram outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Containment and Cleanup cluster_decontamination Decontamination cluster_disposal Waste Disposal Spill Spill Detected Evacuate Alert others and evacuate the immediate area Spill->Evacuate Assess Assess the spill (size and nature) Evacuate->Assess PPE Wear: - Chemical resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if necessary) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable and safe to do so) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area with an appropriate solvent Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of 3-(2-Methoxyphenoxy)propanenitrile and its containers is a critical aspect of laboratory safety and environmental responsibility.

4.1. Waste Segregation and Labeling:

  • Dedicated Waste Container: All waste containing 3-(2-Methoxyphenoxy)propanenitrile should be collected in a dedicated, clearly labeled, and sealed container.

  • Labeling: The label must include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

4.2. Disposal Procedure:

  • Consult EHS: Always consult your institution's EHS guidelines for the specific procedures for chemical waste disposal.

  • Licensed Waste Disposal Vendor: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[4]

  • Incineration: The preferred method for the destruction of organic nitrile compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete breakdown and to prevent the release of harmful substances into the environment.[4]

  • Documentation: Maintain meticulous records of all disposed chemical waste, including the date, quantity, and the disposal vendor used. This is essential for regulatory compliance.[4]

Conclusion: Fostering a Culture of Safety

The responsible handling of 3-(2-Methoxyphenoxy)propanenitrile, as with any chemical, is foundational to a safe and productive research environment. By integrating the principles of thorough hazard assessment, stringent use of personal protective equipment, and adherence to established operational and disposal plans, you contribute to a culture of safety that protects both you and your colleagues. This guide serves as a critical resource, and we encourage you to use it in conjunction with your institution's specific safety protocols.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methoxyphenoxy)propanenitrile
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3-(2-Methoxyphenoxy)propanenitrile
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